1,3-Pentadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3E)-penta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8, CH2(CH)3CH3 | |
| Record name | 1,3-PENTADIENE | |
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| Record name | 1,3-PENTADIENE | |
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| Source | PubChem | |
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Related CAS |
25549-62-6 | |
| Record name | 1,3-Pentadiene, (3E)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID50858710 | |
| Record name | (3E)-1,3-Pentadiene | |
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Molecular Weight |
68.12 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |
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Boiling Point |
109 °F at 760 mmHg (NFPA, 2010), 42 °C | |
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| Record name | TRANS-1,3-PENTADIENE | |
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Flash Point |
-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |
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Solubility |
SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |
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Density |
0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |
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| Record name | TRANS-1,3-PENTADIENE | |
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Vapor Density |
2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |
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Impurities |
Cyclopentene | |
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Color/Form |
Colorless liquid | |
CAS No. |
504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |
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Melting Point |
-222 °F (USCG, 1999), -87.5 °C, -87 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties and Reactivity of 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Pentadiene (B166810), also known as piperylene, is a volatile, flammable hydrocarbon and a conjugated diene with the chemical formula C₅H₈.[1] It exists as two geometric isomers: (E)-1,3-pentadiene (trans-isomer) and (Z)-1,3-pentadiene (cis-isomer). This guide provides a comprehensive overview of the fundamental properties and chemical reactivity of this compound, with a focus on its applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this versatile diene as a building block in the synthesis of complex molecules.
Fundamental Properties
This compound is a colorless liquid with an acrid odor.[2] It is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, and benzene.[2] The physical and chemical properties of its isomers are summarized in the tables below.
Table 1: General and Physical Properties of this compound Isomers
| Property | (E)-1,3-Pentadiene (trans) | (Z)-1,3-Pentadiene (cis) | Reference(s) |
| IUPAC Name | (E)-Penta-1,3-diene | (Z)-Penta-1,3-diene | [1] |
| Synonyms | trans-Piperylene, 1-Methylbutadiene | cis-Piperylene, 1-Methylbutadiene | [1] |
| CAS Number | 2004-70-8 | 1574-41-0 | [1] |
| Molecular Formula | C₅H₈ | C₅H₈ | [1] |
| Molecular Weight | 68.12 g/mol | 68.12 g/mol | [2][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][3] |
| Melting Point | -87 °C | -140.8 °C | [1][4] |
| Boiling Point | 42 °C | 44 °C | [1] |
| Density | 0.683 g/cm³ at 20 °C | 0.69 g/cm³ at 20 °C | [1] |
| Refractive Index (n20/D) | 1.430 | 1.436 | [2] |
| Flash Point | < -30 °F | -28 °C (closed cup) | [5] |
| Solubility in Water | Insoluble | Insoluble | [2][4] |
Table 2: Thermodynamic Properties of this compound Isomers
| Property | (E)-1,3-Pentadiene (trans) | (Z)-1,3-Pentadiene (cis) | Reference(s) |
| Standard Enthalpy of Formation (gas, ΔfH°) | 76.9 kJ/mol | 81.1 kJ/mol | [6] |
| Standard Molar Entropy (gas, S°) | 324.9 J/mol·K | 321.2 J/mol·K | [6] |
Reactivity and Key Reactions
As a conjugated diene, this compound undergoes a variety of chemical reactions, primarily addition reactions and cycloadditions. Its reactivity is centered around the π-electron system of the two conjugated double bonds.
Electrophilic Addition Reactions
Electrophilic addition to this compound can result in two types of products: 1,2-adducts and 1,4-adducts. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction conditions, illustrating the principle of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster due to a lower activation energy.[7][8]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[7][8]
The addition of hydrogen halides (HX) to this compound yields a mixture of 1,2- and 1,4-addition products.
Similarly, the addition of halogens (X₂) like bromine or chlorine results in both 1,2- and 1,4-dihalogenated products. The reaction with bromine often serves as a qualitative test for unsaturation.
Catalytic hydrogenation of this compound over a metal catalyst such as palladium on carbon (Pd/C) leads to the saturation of the double bonds, ultimately yielding pentane. The reaction can be controlled to selectively hydrogenate one double bond to form pentenes.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is a reactive diene in this reaction, especially with electron-poor dienophiles. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is governed by electronic effects. The methyl group in this compound is an electron-donating group, which influences the orientation of the addition with an unsymmetrical dienophile.
Polymerization
This compound can undergo polymerization to form polypentadiene. This can be achieved through various methods, including anionic, cationic, and coordination polymerization. The microstructure of the resulting polymer (e.g., 1,2- vs. 1,4-addition, cis/trans isomerism) is highly dependent on the polymerization conditions and the catalyst system used.[9][10] For instance, anionic polymerization initiated by n-butyllithium can produce polypentadienes with controlled molecular weights.[10]
Experimental Protocols
The following are generalized experimental protocols for key reactions of this compound. Safety Note: this compound is a highly flammable liquid and a dangerous fire risk.[11] Vapors can be irritating to the eyes and respiratory system.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: General Procedure for Electrophilic Addition (e.g., Hydrobromination)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of hydrogen bromide in the same solvent to the stirred solution of this compound.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to separate the 1,2- and 1,4-adducts.
-
Characterization: Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Diels-Alder Reaction with Maleic Anhydride (B1165640)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., toluene (B28343) or xylene).
-
Reagent Addition: Add this compound to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Determine the melting point of the purified product and characterize it by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 3: General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of 10% palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate). Caution: Pd/C is pyrophoric and should be handled with care under an inert atmosphere.
-
Reaction Setup: Add the solution of this compound in the same solvent to the catalyst suspension.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is still active and should be kept wet to prevent ignition.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product. Further purification can be achieved by distillation if necessary.
-
Characterization: Characterize the product by ¹H NMR and ¹³C NMR to confirm the saturation of the double bonds.
Conclusion
This compound is a valuable and reactive starting material in organic synthesis. Its conjugated diene structure allows for a range of transformations, including controlled electrophilic additions and powerful cycloaddition reactions like the Diels-Alder. A thorough understanding of its fundamental properties and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, which is of significant interest to researchers in various fields, including drug discovery and development. The provided data and protocols serve as a foundational guide for the safe and effective use of this versatile chemical compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Anionic polymerization of this compound in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Characterization of cis- and trans-1,3-Pentadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to characterize and differentiate the geometric isomers of 1,3-pentadiene (B166810): cis-1,3-pentadiene (B74190) ((3Z)-penta-1,3-diene) and trans-1,3-pentadiene ((3E)-penta-1,3-diene). Accurate identification and quantification of these isomers are critical in various fields, including polymer chemistry, organic synthesis, and materials science, as their distinct stereochemistry leads to different physical properties and chemical reactivity.
Physical and Chemical Properties
The initial characterization of cis- and trans-1,3-pentadiene involves the determination of their fundamental physical properties. These properties, summarized below, reveal the impact of molecular geometry on intermolecular forces and packing efficiency. The trans isomer generally exhibits a higher melting point and boiling point compared to the cis isomer.
| Property | cis-1,3-Pentadiene | trans-1,3-Pentadiene |
| CAS Number | 1574-41-0[1] | 2004-70-8 |
| Molecular Formula | C₅H₈ | C₅H₈ |
| Molecular Weight | 68.12 g/mol [1] | 68.12 g/mol |
| Boiling Point | 44 °C | 42 °C |
| Melting Point | -141 °C | -87 °C |
| Density | 0.691 g/mL at 25 °C | 0.683 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.436 - 1.437 | 1.430 |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of the this compound isomers. Each method provides unique insights into the molecular structure, allowing for clear differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for distinguishing between the cis and trans isomers, primarily through the analysis of coupling constants (J-values) between the olefinic protons. The coupling constant between the vicinal protons on the C3-C4 double bond is significantly larger for the trans isomer (~15 Hz) than for the cis isomer (~12 Hz).
Quantitative ¹H NMR Data (300 MHz, CS₂)
| Proton Assignment | cis-1,3-Pentadiene Chemical Shift (ppm) | trans-1,3-Pentadiene Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H1a (vinyl) | 5.030 | 4.860 | cis: J(H3,H4) = 10.81 |
| H1b (vinyl) | 5.109 | 4.981 | trans: J(H3,H4) = 15.06 |
| H2 (vinyl) | 6.592 | 6.208 | |
| H3 (vinyl) | 5.963 | 5.984 | |
| H4 (vinyl) | 5.452 | 5.608 | |
| -CH₃ | 1.724 | 1.710 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pentadiene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CS₂) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.
-
Spectral Width: A range of 0-10 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and measure the chemical shifts and coupling constants for structural assignment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic environment and stereochemistry. While the differences can be subtle, they are reproducible and aid in confirming the isomeric identity.
Quantitative ¹³C NMR Data
| Carbon Assignment | cis-1,3-Pentadiene Chemical Shift (ppm) | trans-1,3-Pentadiene Chemical Shift (ppm) |
| C1 (=CH₂) | 114.5 | 114.5 |
| C2 (=CH-) | 132.8 | 137.5 |
| C3 (=CH-) | 129.5 | 130.5 |
| C4 (=CH-) | 124.9 | 129.5 |
| C5 (-CH₃) | 12.7 | 17.9 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-150 ppm is appropriate.
-
-
Processing: Process the data similarly to ¹H NMR spectra. The resulting spectrum will show single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is effective for distinguishing cis and trans isomers based on the out-of-plane C-H bending vibrations. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the cis isomers. Cis isomers, in contrast, often exhibit a characteristic band in the 665-730 cm⁻¹ region.[2]
Key Differentiating IR Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-1,3-Pentadiene | trans-1,3-Pentadiene |
| =trans C-H Bend (Out-of-Plane) | Absent | ~965 (Strong) |
| =cis C-H Bend (Out-of-Plane) | ~730 (Medium-Strong) | Absent |
| =C-H Stretch | ~3010-3090 | ~3010-3090 |
| C=C Stretch (Conjugated) | ~1600, ~1650 | ~1600, ~1650 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, run a background spectrum of the empty sample holder or the solvent.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background.
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is standard.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra to determine the isomer.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of geometric isomers are often very similar or identical because the high energy of the ionization process can lead to the loss of stereochemical information.[3] Both cis- and trans-1,3-pentadiene show a prominent molecular ion peak (M⁺) at m/z 68. The fragmentation patterns are dominated by the loss of a methyl group (M-15) to give a fragment at m/z 53, and the base peak is typically at m/z 67, corresponding to the loss of a hydrogen atom.[4] Therefore, MS alone is not a primary method for distinguishing these isomers but is highly effective when coupled with a separation technique like Gas Chromatography (GC-MS).[3][5]
Major Ions in Electron Ionization Mass Spectrometry
| m/z | Proposed Fragment | Relative Abundance |
| 68 | [C₅H₈]⁺ (Molecular Ion) | High |
| 67 | [C₅H₇]⁺ (Base Peak) | 100% |
| 53 | [C₄H₅]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample (e.g., 1 µL) in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (e.g., 1 mL).
-
GC System:
-
Column: Use a non-polar capillary column, such as a DB-5 or HP-PONA (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Analysis: The isomers will be separated by the GC column. The mass spectrometer will then provide a mass spectrum for each separated isomer, confirming its molecular weight and fragmentation pattern.
Chromatographic Separation
Gas chromatography is the premier technique for the physical separation of the volatile cis and trans isomers of this compound.[5] Due to differences in their boiling points and interactions with the stationary phase, the two isomers will have different retention times. Typically, the trans isomer, with a slightly lower boiling point, elutes before the cis isomer on standard non-polar columns.
References
Spectroscopic Analysis of 1,3-Pentadiene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (E)- and (Z)-isomers of 1,3-pentadiene (B166810), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, material science, and drug development by offering a detailed comparison of the spectroscopic data, standardized experimental protocols, and visual representations of the molecular structures.
Introduction
This compound, a volatile and flammable hydrocarbon, exists as two geometric isomers: (E)-1,3-pentadiene (trans-piperylene) and (Z)-1,3-pentadiene (cis-piperylene). These isomers are significant building blocks in organic synthesis, particularly in polymerization reactions and the formation of various cyclic and acyclic compounds. The distinct spatial arrangement of the substituents around the C3-C4 double bond in the (E) and (Z) isomers leads to unique spectroscopic signatures. A thorough understanding of their NMR and IR spectra is crucial for isomer identification, purity assessment, and reaction monitoring.
Comparative Spectroscopic Data
The following sections present a detailed summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (E) and (Z) isomers of this compound. The data is organized into tables for straightforward comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts (δ) and coupling constants (J) of the vinyl and methyl protons are distinct for the (E) and (Z) isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene in CDCl₃
| Proton Assignment | (E)-1,3-Pentadiene Chemical Shift (δ, ppm) | (Z)-1,3-Pentadiene Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| H1a (C=CHH ) | ~5.06 | ~5.16 | J(H1a-H2) ≈ 10.1 Hz (cis), J(H1a-H1b) ≈ 2.0 Hz (geminal) |
| H1b (H HC=C) | ~4.93 | ~5.08 | J(H1b-H2) ≈ 17.0 Hz (trans) |
| H2 (=CH -C=) | ~6.29 | ~6.66 | J(H2-H3) ≈ 10.4 Hz |
| H3 (-C=CH -CH₃) | ~5.70 | ~5.51 | J(H3-H4) ≈ 15.1 Hz (trans for E-isomer), J(H3-H4) ≈ 12.0 Hz (cis for Z-isomer) |
| H4 (-CH=CH -CH₃) | ~6.06 | ~6.01 | J(H4-H5) ≈ 6.9 Hz |
| H5 (-CH=CH-CH ₃) | ~1.74 | ~1.75 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for similar compounds and may require 2D NMR for definitive confirmation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts of the sp² and sp³ hybridized carbons in the this compound isomers are sensitive to their electronic environment and stereochemistry.
Table 2: ¹³C NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene
| Carbon Assignment | (E)-1,3-Pentadiene Chemical Shift (δ, ppm) | (Z)-1,3-Pentadiene Chemical Shift (δ, ppm) |
| C1 (C H₂=CH-) | ~115.0 | ~113.5 |
| C2 (CH₂=C H-) | ~137.5 | ~132.8 |
| C3 (-CH=C H-CH₃) | ~132.9 | ~125.4 |
| C4 (-C H=CH-CH₃) | ~128.8 | ~129.9 |
| C5 (-CH=CH-C H₃) | ~18.2 | ~13.4 |
Note: These are representative chemical shifts. Actual values can vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The key distinguishing features in the IR spectra of this compound isomers are the C-H out-of-plane bending vibrations of the double bonds.
Table 3: Key IR Absorption Frequencies for (E)- and (Z)-1,3-Pentadiene
| Vibrational Mode | (E)-1,3-Pentadiene (cm⁻¹) | (Z)-1,3-Pentadiene (cm⁻¹) | Intensity |
| =C-H Stretch (vinyl) | ~3090, ~3010 | ~3070, ~3015 | Medium |
| C-H Stretch (methyl) | ~2960, ~2920, ~2860 | ~2970, ~2930, ~2870 | Strong |
| C=C Stretch (conjugated) | ~1650, ~1605 | ~1645, ~1595 | Medium-Weak |
| =C-H Out-of-Plane Bend (trans C-H wag) | ~965 | - | Strong |
| =C-H Out-of-Plane Bend (cis C-H wag) | - | ~775 | Strong |
| =C-H Out-of-Plane Bend (vinylidene) | ~910 | ~905 | Strong |
| C-H Bend (methyl) | ~1445, ~1375 | ~1450, ~1380 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of volatile liquid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent evaporation, especially given the volatility of the pentadiene isomers.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Wipe the outside of the NMR tube before inserting it into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is recommended.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid Film) :
-
Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.
-
Using a clean pipette, place one or two drops of the liquid this compound isomer onto the center of the salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Assemble the plates in the spectrometer's sample holder.
-
-
Instrument Setup and Data Acquisition :
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.
-
Place the sample holder with the prepared salt plates into the beam path.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane (B109758) or isopropanol) and store them in a desiccator.
-
Visualizations
The following diagrams illustrate the structures of the this compound isomers and the logical workflow for their spectroscopic analysis.
Caption: Molecular structures of (E)- and (Z)-1,3-pentadiene.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of (E)- and (Z)-1,3-pentadiene isomers by NMR and IR spectroscopy reveals distinct and characteristic features that allow for their unambiguous differentiation. In ¹H NMR, the coupling constant between the vinylic protons at C3 and C4 is the most definitive feature, being significantly larger for the (E)-isomer. In ¹³C NMR, the chemical shift of the C5 methyl group is notably different between the two isomers. The most diagnostic feature in the IR spectra is the strong out-of-plane C-H bending vibration, which appears around 965 cm⁻¹ for the (E)-isomer and around 775 cm⁻¹ for the (Z)-isomer. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.
Quantum Chemical Insights into the Conformational Landscape of 1,3-Pentadiene
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of molecular modeling and drug design, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides critical insights into molecular properties and reactivity. For conjugated dienes, such as 1,3-pentadiene (B166810), the conformational preferences around the central carbon-carbon single bond significantly influence their electronic properties, reactivity in pericyclic reactions like the Diels-Alder reaction, and ultimately their biological activity.
This technical guide delves into the quantum chemical calculations that elucidate the structure and conformational energetics of this compound. While comprehensive computational datasets for this compound are not as readily available as for its simpler analogue, 1,3-butadiene (B125203), the principles and methodologies are directly transferable. We will leverage the well-documented case of 1,3-butadiene to illustrate the core concepts and computational approaches, and then extend this understanding to the conformational analysis of (E)- and (Z)-1,3-pentadiene.
Conformational Landscape of Conjugated Dienes: The Case of 1,3-Butadiene
The simplest conjugated diene, 1,3-butadiene, serves as an excellent model system for understanding the conformational behavior of this compound. The rotation around the central C2-C3 single bond gives rise to two main planar conformers: the s-trans and the s-cis conformations. The "s" refers to the single bond. Due to steric hindrance, the s-cis conformer is notably higher in energy than the s-trans counterpart.[1] High-level ab initio calculations have provided precise energetic details of the 1,3-butadiene conformational landscape.[1][2]
Table 1: Relative Energies of 1,3-Butadiene Conformers
| Conformer | Computational Method | Relative Energy (kcal/mol) |
| s-trans | Coupled Cluster (with triple excitations) | 0.0 (global minimum) |
| gauche | Coupled Cluster (with triple excitations) | 3.01 |
| s-cis (transition state) | Coupled Cluster (with triple excitations) | 3.51 |
Note: The gauche conformer is a twisted form of the s-cis geometry. The planar s-cis conformation represents a small barrier to the interconversion of the two equivalent gauche forms.
Table 2: Rotational Barrier of 1,3-Butadiene
| Transition State | Computational Method | Rotational Barrier (kcal/mol) |
| Perpendicular | Coupled Cluster (with triple excitations) | 6.39 |
The rotational barrier corresponds to the energy difference between the most stable s-trans conformer and the transition state where the two pi systems are orthogonal to each other.[3]
Expected Conformational Preferences of this compound
The introduction of a methyl group in this compound is expected to modulate the conformational energies observed in 1,3-butadiene. This compound exists as two geometric isomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene.
For (E)-1,3-pentadiene , the s-trans conformer is anticipated to be significantly more stable than the s-cis conformer. In the s-cis conformation, the methyl group would experience steric hindrance with the hydrogen atom on the first carbon, a classic 1,3-diaxial-like interaction in a planar arrangement.
For (Z)-1,3-pentadiene , the steric clash in the s-cis conformation is expected to be even more severe due to the proximity of the methyl group to the vinyl group. This increased steric repulsion would likely lead to a higher energy difference between the s-trans and s-cis conformers compared to both 1,3-butadiene and (E)-1,3-pentadiene. Consequently, the population of the s-cis conformer at equilibrium is expected to be very low.
Experimental and Computational Protocols
The determination of the conformational energies and geometries of molecules like this compound relies on sophisticated quantum chemical calculations. These computational experiments provide a detailed picture of the potential energy surface.
Methodologies
A variety of computational methods are employed to study the structure of conjugated dienes:
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not require empirical parameterization.[4] Coupled Cluster methods, particularly with the inclusion of triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry.[2]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, have become workhorses in computational chemistry due to their favorable balance of accuracy and computational cost.[4] These methods are widely used for geometry optimizations and frequency calculations of organic molecules.
Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., cc-pVTZ).[5]
Typical Experimental Workflow
A typical computational workflow for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of the initial 3D coordinates for the s-trans and s-cis conformers of both (E)- and (Z)-1,3-pentadiene.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using DFT methods like B3LYP with a basis set such as 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as CCSD(T), and a larger basis set.
-
Transition State Search: To determine the rotational barrier, a search for the transition state structure connecting the s-trans and s-cis conformers is performed. This involves techniques like synchronous transit-guided quasi-newton (STQN) methods.
-
Data Analysis: The calculated energies are used to determine the relative stabilities of the conformers and the height of the rotational barrier. Optimized geometries provide detailed structural information such as bond lengths and dihedral angles.
Visualizing Conformational Interconversion
The following diagram illustrates the generic conformational relationship between the s-trans and s-cis forms of a 1,3-diene, including the transition state for their interconversion.
References
An In-depth Technical Guide to the Thermochemical Properties of 1,3-Pentadiene Isomers
This technical guide provides a comprehensive overview of the thermochemical data for the isomers of 1,3-pentadiene (B166810), with a primary focus on the cis (Z) and trans (E) configurations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate thermodynamic data for reaction modeling, process design, and computational chemistry.
Introduction
This compound (also known as piperylene) is a volatile, flammable hydrocarbon with the chemical formula C₅H₈. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties due to their different spatial arrangements.[1] A thorough understanding of their thermochemical properties, such as the heat of formation, entropy, and heat capacity, is crucial for predicting their behavior in chemical reactions and for determining their relative stabilities. This guide summarizes the key thermochemical data for these isomers and outlines the experimental methodologies used for their determination.
Thermochemical Data
The following tables summarize the key quantitative thermochemical data for the cis-(Z)- and trans-(E)-isomers of this compound. This data is essential for thermodynamic calculations, including determining the equilibrium constants and reaction enthalpies for processes involving these compounds.
Table 1: Gas Phase Enthalpy of Formation and Enthalpy of Combustion
| Isomer | CAS No. | Formula | ΔfH°gas (kJ/mol) | ΔcH°gas (kJ/mol) |
| (Z)-1,3-Pentadiene | 1574-41-0 | C₅H₈ | 82.7 ± 0.9 | -3193.6 ± 0.9 |
| (E)-1,3-Pentadiene | 2004-70-8 | C₅H₈ | 78.2 ± 0.9 | -3189.0 ± 0.9 |
Data sourced from the NIST Chemistry WebBook.[2][3] ΔfH°gas refers to the standard enthalpy of formation in the gas phase at 298.15 K. ΔcH°gas refers to the standard enthalpy of combustion in the gas phase at 298.15 K.
Table 2: Gas Phase Entropy and Constant Pressure Heat Capacity
| Isomer | S°gas (J/mol·K) | Cp,gas (J/mol·K) at 298.15 K |
| (Z)-1,3-Pentadiene | 322.8 | 97.18 |
| (E)-1,3-Pentadiene | 318.9 | 99.06 |
Data sourced from the NIST Chemistry WebBook.[2][3] S°gas refers to the standard molar entropy in the gas phase at 298.15 K. Cp,gas refers to the molar heat capacity at constant pressure in the gas phase at 298.15 K.
Table 3: Temperature-Dependent Ideal Gas Phase Heat Capacity (Cp,gas) in J/mol·K
| Temperature (K) | (Z)-1,3-Pentadiene | (E)-1,3-Pentadiene |
| 300 | 97.66 | 99.54 |
| 400 | 123.41 | 125.09 |
| 500 | 146.62 | 147.98 |
| 600 | 166.37 | 167.43 |
| 700 | 183.10 | 183.91 |
| 800 | 197.4 | 198.0 |
| 900 | 209.7 | 210.1 |
| 1000 | 220.2 | 220.6 |
Data sourced from the NIST Chemistry WebBook.[2][3]
Experimental Protocols
The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for hydrocarbons like this compound include combustion calorimetry, differential scanning calorimetry, and statistical thermodynamics calculations based on spectroscopic data.
3.1. Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a fundamental technique used to measure the heat released during the complete combustion of a substance.[4][5] The standard enthalpy of formation can then be derived from the experimentally determined enthalpy of combustion.
-
Apparatus: A bomb calorimeter is the standard instrument for these measurements.[4][6] It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water within an insulated container.
-
Procedure:
-
A precisely weighed sample of the this compound isomer is placed in a sample holder within the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4]
-
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and the formation of nitric acid from any nitrogen present, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).
3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] This allows for the determination of heat capacity.
-
Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.
-
Procedure:
-
A small, accurately weighed sample of the liquid this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, typically a linear heating rate.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.
3.3. Statistical Thermodynamics for Entropy and Heat Capacity
In addition to direct experimental measurements, thermochemical properties like entropy and heat capacity can be calculated using statistical mechanics.[9][10] This approach requires knowledge of the molecular structure and vibrational frequencies of the molecule, which can be obtained from spectroscopic techniques (e.g., infrared and Raman spectroscopy) and quantum chemical calculations.
-
Methodology:
-
The geometric parameters (bond lengths and angles) of the this compound isomers are determined, often using methods like gas electron diffraction.[11][12]
-
The vibrational frequencies are obtained from experimental spectroscopic data or computational chemistry.
-
The translational, rotational, and vibrational contributions to the partition function are calculated.
-
Thermodynamic properties such as entropy and heat capacity are then derived from the partition function using standard statistical mechanical formulas.[13]
-
Visualization of Isomerization and Experimental Workflow
The following diagrams, created using the DOT language, visualize the energetic relationship between the this compound isomers and a general workflow for the experimental determination of thermochemical data.
Caption: Energy relationship between (Z) and (E) isomers of this compound.
References
- 1. Pentadiene - Wikipedia [en.wikipedia.org]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. This compound, (E)- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. manuals.labflow.com [manuals.labflow.com]
- 6. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Calorimetry - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Statistical mechanics - Wikipedia [en.wikipedia.org]
- 11. Gas electron diffraction [dl1.en-us.nina.az]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Unraveling the Past: A Historical Perspective on the Discovery of 1,3-Pentadiene
A deep dive into the historical records of organic chemistry reveals that the precise first synthesis of 1,3-pentadiene (B166810), also known as piperylene, is not attributed to a single, celebrated discovery but rather emerged from the systematic exploration of hydrocarbons and their reactions in the late 19th and early 20th centuries. While a definitive "discoverer" and date are not clearly documented, its preparation was a logical extension of established chemical principles of the time, particularly elimination reactions.
The foundational work on the synthesis of unsaturated hydrocarbons in the 19th century by chemists such as Charles-Adolphe Wurtz and Auguste Cahours laid the groundwork for the eventual preparation of a wide array of alkenes and dienes. Their investigations into the reactions of alkyl halides and the development of methods for forming carbon-carbon bonds were instrumental in the advancement of synthetic organic chemistry.
The most probable early syntheses of this compound were achieved through the dehydrohalogenation of pentane (B18724) dihalides. This type of elimination reaction, where a hydrogen halide is removed from a molecule to form a double bond, was a well-understood and widely used technique by the late 1800s.
Hypothetical Early Synthesis: Dehydrohalogenation of a Dihalopentane
Experimental Protocol: A Representative Early Synthesis
The following protocol is a representation of how this compound could have been synthesized using the chemical knowledge and techniques available to chemists in the late 19th or early 20th century.
Objective: To synthesize this compound via the dehydrohalogenation of a dihalopentane.
Materials:
-
1,3-Dichloropentane (or a corresponding dibromo- or diiodo-pentane)
-
Potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt) in ethanol (B145695)
-
Ethanol (as solvent)
-
Distillation apparatus
-
Heating mantle or water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Methodology:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel would be charged with a solution of potassium hydroxide dissolved in ethanol. The apparatus would be gently heated.
-
Addition of Dihalide: 1,3-Dichloropentane would be added dropwise from the dropping funnel into the heated basic solution.
-
Reflux: The reaction mixture would be heated under reflux for a period of time to ensure the completion of the double dehydrohalogenation reaction.
-
Distillation: After the reflux period, the apparatus would be reconfigured for distillation. The reaction mixture would be heated, and the volatile products, including this compound and ethanol, would be distilled off.
-
Workup: The distillate would be collected in a receiving flask cooled in an ice bath. The collected liquid would then be washed with water in a separatory funnel to remove the ethanol and any remaining base.
-
Drying and Final Distillation: The organic layer containing the crude this compound would be separated and dried over an anhydrous drying agent. A final fractional distillation would be performed to isolate the purified this compound, taking advantage of its low boiling point.
Data Presentation
| Property | Expected Value (for this compound) |
| Molecular Formula | C₅H₈ |
| Molar Mass | 68.12 g/mol |
| Boiling Point (trans) | 42 °C |
| Boiling Point (cis) | 44 °C |
| Appearance | Colorless liquid |
Logical Pathway to Discovery
The synthesis of this compound would have been a logical step in the broader scientific inquiry into the nature of unsaturated hydrocarbons and their relationship to terpenes and natural rubber. The discovery of isoprene (B109036) (2-methyl-1,3-butadiene) in the 1860s from the pyrolysis of natural rubber spurred interest in other five-carbon dienes. Chemists of the era would have been motivated to synthesize isomers of isoprene, such as this compound, to compare their properties and polymerization behavior.
The following diagram illustrates the logical progression from foundational chemical knowledge to the likely first synthesis of this compound.
An In-depth Technical Guide to the Stereoisomers of 1,3-Pentadiene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the cis and trans isomers of 1,3-pentadiene (B166810), molecules of interest in polymer chemistry and as potential synthons in drug development. This document details their chemical identifiers, physical properties, spectroscopic data, and relevant experimental protocols.
Chemical Identification and Physical Properties
The two geometric isomers of this compound, (Z)-1,3-pentadiene (cis) and (E)-1,3-pentadiene (trans), are low molecular weight hydrocarbons. Their distinct spatial arrangements result in different physical properties, which are summarized below.
| Property | (Z)-1,3-Pentadiene (cis) | (E)-1,3-Pentadiene (trans) |
| CAS Number | 1574-41-0[1] | 2004-70-8[2] |
| Molecular Formula | C₅H₈[1] | C₅H₈[2] |
| Molecular Weight | 68.12 g/mol [1] | 68.12 g/mol |
| Boiling Point | 44 °C | 42 °C |
| Melting Point | -141 °C | -87 °C |
| Density | 0.69 g/cm³ | 0.68 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of the cis and trans isomers of this compound.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers show distinct chemical shifts and coupling constants for the vinylic protons.
| Isomer | Proton | Chemical Shift (ppm) |
| cis-1,3-Pentadiene (B74190) | H-1 | ~5.0-5.2 |
| H-2 | ~6.0 | |
| H-3 | ~5.5 | |
| H-4 | ~6.6 | |
| -CH₃ | ~1.7 | |
| trans-1,3-Pentadiene | H-1 | ~4.9-5.1 |
| H-2 | ~6.1 | |
| H-3 | ~5.7 | |
| H-4 | ~6.3 | |
| -CH₃ | ~1.7 |
Note: Approximate chemical shifts are provided. Actual values can vary depending on the solvent and spectrometer frequency.[3][4]
¹³C NMR Spectroscopy
The carbon NMR spectra also provide characteristic signals for each isomer.
| Isomer | Carbon | Chemical Shift (ppm) |
| cis-1,3-Pentadiene | C-1 | ~115 |
| C-2 | ~132 | |
| C-3 | ~125 | |
| C-4 | ~130 | |
| C-5 | ~12 | |
| trans-1,3-Pentadiene | C-1 | ~114 |
| C-2 | ~137 | |
| C-3 | ~129 | |
| C-4 | ~131 | |
| C-5 | ~17 |
Note: Approximate chemical shifts are provided. Actual values can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
The out-of-plane C-H bending vibrations are particularly useful for distinguishing between the cis and trans isomers.
| Isomer | Characteristic IR Absorption |
| cis-1,3-Pentadiene | ~690 cm⁻¹ (C-H out-of-plane bend for cis-disubstituted alkene) |
| trans-1,3-Pentadiene | ~965 cm⁻¹ (C-H out-of-plane bend for trans-disubstituted alkene) |
Mass Spectrometry
Both isomers exhibit a molecular ion peak (M⁺) at m/z = 68. The fragmentation patterns are similar, with a prominent peak at m/z = 53, corresponding to the loss of a methyl group.[1]
Experimental Protocols
Separation of cis- and trans-1,3-Pentadiene
A common method for separating the isomers involves a Diels-Alder reaction with maleic anhydride (B1165640). The trans isomer reacts more readily than the sterically hindered cis isomer.[5]
Protocol:
-
A mixture of cis- and trans-1,3-pentadiene is dissolved in a suitable solvent, such as diethyl ether.
-
Maleic anhydride is added to the solution.
-
The reaction mixture is stirred at room temperature. The trans-1,3-pentadiene selectively reacts to form the Diels-Alder adduct, which can be separated by precipitation or chromatography.
-
The unreacted cis-1,3-pentadiene can be recovered from the solution.
-
The Diels-Alder adduct can be heated to induce a retro-Diels-Alder reaction to recover the trans-1,3-pentadiene, although this may result in a mixture of products.[5]
Stereoselective Synthesis of cis-1,3-Pentadiene (Wittig Reaction)
The Wittig reaction can be employed for the stereoselective synthesis of alkenes. To favor the formation of the cis isomer, a non-stabilized ylide is typically used under salt-free conditions.
Protocol:
-
Ylide Preparation: A phosphonium (B103445) salt, such as ethyltriphenylphosphonium bromide, is suspended in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. A strong, non-lithium base, such as sodium amide or sodium hexamethyldisilazide, is added to generate the ylide.
-
Reaction with Aldehyde: The resulting ylide solution is cooled (e.g., to -78 °C), and a solution of acetaldehyde (B116499) in THF is added dropwise.
-
Quenching and Workup: After the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography to yield the cis-1,3-pentadiene.
Metabolic Pathway and Biological Relevance
While specific metabolic pathways for this compound are not extensively documented, the metabolism of the structurally similar compound 1,3-butadiene (B125203) can serve as a model. The metabolism of conjugated dienes is of interest to drug development professionals due to the potential for the formation of reactive electrophilic intermediates.
The primary metabolic pathway for 1,3-butadiene involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive epoxide metabolites.[6][7][8] These epoxides can be further metabolized through hydrolysis by epoxide hydrolase or conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases. The epoxide metabolites are known to be genotoxic and carcinogenic.[8]
References
- 1. This compound, (3Z)- | C5H8 | CID 643785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. TRANS-1,3-PENTADIENE(2004-70-8) 1H NMR [m.chemicalbook.com]
- 4. CIS-1,3-PENTADIENE(1574-41-0) 1H NMR [m.chemicalbook.com]
- 5. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of 1,3-butadiene: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the toxicokinetics and toxicodynamics of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular orbital theory of 1,3-pentadiene
An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3-Pentadiene (B166810)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a conjugated diene that serves as a fundamental model for understanding the electronic structure and reactivity of more complex polyene systems, which are prevalent in various biologically active molecules and pharmaceutical compounds. The arrangement of its alternating single and double bonds leads to a delocalized π-electron system, which cannot be fully described by simple valence bond theory. Molecular Orbital (MO) theory provides a more powerful and accurate framework for elucidating the electronic properties, spectroscopic behavior, and chemical reactivity of such conjugated molecules. This guide offers a detailed examination of the π molecular orbitals of this compound, presenting both the theoretical foundation and its experimental correlation.
Fundamentals of π-Conjugation in this compound
The core of this compound's unique properties lies in its conjugated π-system. The four adjacent sp²-hybridized carbon atoms that form the diene backbone each possess an unhybridized 2p atomic orbital oriented perpendicular to the molecular plane. According to the Linear Combination of Atomic Orbitals (LCAO) approximation, these four parallel p-orbitals combine to generate a new set of four π molecular orbitals (MOs) that extend over the entire four-carbon chain.[1]
This delocalization of electrons across the π-system results in increased thermodynamic stability compared to non-conjugated dienes.[2] The four π-electrons of this compound occupy the two lowest-energy molecular orbitals in the ground state. The resulting MOs are designated ψ₁, ψ₂, ψ₃, and ψ₄, in order of increasing energy.[1]
Hückel Molecular Orbital Description
The Hückel Molecular Orbital (HMO) method is a simplified but effective quantum mechanical approach for describing the π-electron systems of conjugated hydrocarbons.[3][4] It treats the σ-bonding framework and the π-system independently and makes several key approximations to simplify the calculations.[4] For the π-system of this compound, which is electronically analogous to that of 1,3-butadiene (B125203), the HMO method predicts four distinct energy levels.
The four π molecular orbitals consist of two bonding orbitals (ψ₁ and ψ₂) and two antibonding orbitals (ψ₃* and ψ₄). In the ground state, the four π-electrons fill the two bonding orbitals. The Highest Occupied Molecular Orbital (HOMO) is ψ₂ and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₃. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is critically important as it corresponds to the lowest-energy electronic transition, which can be observed experimentally using UV-Visible spectroscopy.[5]
The shapes of these molecular orbitals are defined by the constructive and destructive interference of the constituent p-orbitals, which results in an increasing number of nodes (regions of zero electron density) as the energy of the orbital increases.
-
ψ₁ : 0 nodes, fully bonding across the C1-C2, C2-C3, and C3-C4 framework.
-
ψ₂ (HOMO) : 1 node between C2 and C3. Bonding between C1-C2 and C3-C4.
-
ψ₃ (LUMO)*: 2 nodes, between C1-C2 and C3-C4.
-
ψ₄ *: 3 nodes, one between each adjacent carbon atom.
Quantitative Data Summary
The energies of the π molecular orbitals calculated using the Hückel method and the experimentally observed absorption maximum (λmax) for the principal π → π* transition are summarized below. The λmax for 1,3-butadiene is included for comparison.[6]
| Parameter | ψ₁ | ψ₂ (HOMO) | ψ₃* (LUMO) | ψ₄* |
| Hückel Energy | α + 1.618β | α + 0.618β | α - 0.618β | α - 1.618β |
| HOMO-LUMO Gap (ΔE) | \multicolumn{4}{c | }{ΔE = E(LUMO) - E(HOMO) = -1.236β} | ||
| Experimental λmax | \multicolumn{4}{c | }{~224 nm (trans-1,3-pentadiene)} | ||
| Comparison λmax | \multicolumn{4}{c | }{217 nm (1,3-butadiene)[6]} |
Note: α represents the Coulomb integral (energy of an electron in a carbon 2p orbital) and β represents the resonance integral (energy of interaction between adjacent p-orbitals); both are negative values.[7]
Experimental Protocol: UV-Visible Spectroscopy
UV-Visible spectroscopy is the primary experimental technique used to probe the electronic transitions in conjugated systems like this compound. The absorption of UV radiation promotes an electron from the HOMO to the LUMO.[8] The following protocol outlines the general methodology for obtaining a UV-Vis spectrum.
Objective: To determine the wavelength of maximum absorbance (λmax) for the π → π* transition of this compound.
Materials:
-
Double-beam UV-Visible spectrophotometer
-
Matched pair of 1 cm path length quartz cuvettes
-
This compound (cis/trans mixture or isolated isomer)
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
Volumetric flasks and micropipettes
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample but does not absorb significantly in the analytical wavelength range (~200-400 nm). Hexane is a common choice for nonpolar analytes like dienes.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Due to the volatility of pentadiene, this should be done in a fume hood using calibrated volumetric equipment.
-
Perform serial dilutions to prepare a working solution with a concentration that will yield an absorbance in the optimal range (typically 0.2-1.0 A.U.) at λmax. A starting concentration of ~5-10 µg/mL is often appropriate.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten for visible) and allow the instrument to warm up and self-calibrate as per the manufacturer's instructions.
-
Set the desired scan range (e.g., 190 nm to 400 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent (the "blank").
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument, which corrects for any absorbance from the solvent and cuvettes.[9]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the sample scan. The instrument will measure and plot absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.
-
Record the absorbance value at λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Conclusion
Molecular Orbital theory provides an essential and detailed picture of the electronic structure of this compound. By treating the four p-orbitals of the conjugated backbone as a single delocalized system, MO theory successfully explains the molecule's enhanced stability and its characteristic electronic absorption in the ultraviolet region. The energy gap between the HOMO (ψ₂) and LUMO (ψ₃*) is the key determinant of its UV-Vis spectrum, a property that can be precisely measured experimentally. This synergy between theoretical prediction and empirical data is fundamental for scientists in chemistry and drug development, enabling a deeper understanding of molecular properties and guiding the design of novel conjugated systems with tailored electronic characteristics.
References
- 1. (Solved) - this compound has how many i molecular orbitals? · 3 · 4 · 2 · 5... (1 Answer) | Transtutors [transtutors.com]
- 2. MOs of the 1,3-Butadiene System [sites.science.oregonstate.edu]
- 3. materias.df.uba.ar [materias.df.uba.ar]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 7. Hückel method - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Stereochemistry and conformational analysis of 1,3-pentadiene
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1,3-Pentadiene
Abstract
This compound, also known as piperylene, is a conjugated diene of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical reactivity and physical properties are intrinsically linked to its stereochemical and conformational characteristics. This technical guide provides a comprehensive examination of the stereoisomers and conformational landscape of this compound. It details the structural isomers, the rotational dynamics around the central carbon-carbon single bond, and the relative thermodynamic stabilities of the resulting conformers. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for analysis, and employs visualizations to clarify complex relationships, serving as a critical resource for researchers, scientists, and professionals in drug development.
Stereoisomerism in this compound
This compound (C₅H₈) possesses one internal, substituted double bond (at C3), which gives rise to geometric isomerism.[1][2] This results in two distinct stereoisomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene, commonly referred to as trans- and cis-piperylene, respectively.[3][4] The arrangement of the substituents around the C3=C4 double bond defines the E/Z configuration and significantly influences the molecule's physical properties and reactivity.
References
A Technical Guide to the Physical Properties of 1,3-Pentadiene
This guide provides an in-depth overview of the key physical properties of 1,3-pentadiene (B166810), with a specific focus on its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling this compound.
Core Physical Properties
This compound, also known as piperylene, is a volatile and flammable colorless liquid. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit slight differences in their physical properties.
The boiling point and density of this compound and its isomers are summarized below. These values are critical for designing experimental setups, purification processes, and storage protocols.
| Property | cis-1,3-Pentadiene | trans-1,3-Pentadiene | Mixed Isomers |
| Boiling Point | 43-44 °C[1] | 42 °C[2][3] | 42-44.1 °C[2][4] |
| Density | 0.69 g/mL (temp not specified)[1]0.691 g/mL at 25 °C | 0.678 g/mL at 20 °C0.683 g/mL at 25 °C[5] | 0.683 g/mL at 25 °C[2][4]0.6834 at 20 °C[6][7] |
| Melting Point | -140 °C to -141 °C[1] | -87 °C[2] | -87 °C[2][4] |
| Vapor Pressure | 6.58 psi at 20 °C[1] | 6.56 psi at 20 °C | 6.56 psi at 20 °C[2][4] |
| Refractive Index (n20/D) | 1.436[1] | 1.430 - 1.433[2][3] | 1.433[2][4] |
The cis isomer generally has a slightly higher boiling point than the trans isomer, a common trend observed in alkenes due to the net molecular dipole in cis isomers leading to stronger intermolecular dipole-dipole interactions.[8] In contrast, the more linear structure of the trans isomer allows for more efficient packing in the solid state, resulting in a significantly higher melting point.[8]
Experimental Protocols for Property Determination
The accurate determination of boiling points and densities for volatile organic compounds like this compound is fundamental for their characterization. Standard laboratory procedures are employed for these measurements.
Several methods can be used to determine the boiling point of a liquid, including distillation, reflux, and the Thiele tube method.[9][10] The choice of method often depends on the quantity of the sample available.
Thiele Tube Method (Micro-scale Determination): This technique is one of the simplest and requires a minimal amount of sample (less than 0.5 mL).[10]
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, and a heat source.
-
Procedure:
-
A few drops of the this compound sample are placed into the small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube containing the sample.[10]
-
The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb.[10]
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample's vapor pressure has exceeded the external pressure.[10]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid sample begins to be drawn back into the capillary tube.[10]
-
Distillation Method: For larger sample volumes (at least 5 mL), a simple distillation is an effective method.[9][10]
-
Apparatus: Distilling flask, condenser, receiving flask, thermometer, and heat source.
-
Procedure:
-
The this compound sample is placed in the distilling flask along with boiling chips.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The sample is heated to boiling, and the vapor travels into the condenser, where it cools and liquefies, collecting in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the bulk material. This stable temperature is the boiling point.[10] It is crucial to also record the atmospheric pressure, as boiling point varies with pressure.[9][10]
-
The density of a volatile liquid can be determined using a pycnometer or, more simply, by accurately measuring the mass of a known volume.
-
Apparatus: A volumetric flask or graduated cylinder, and an analytical balance.
-
Procedure:
-
The mass of a clean, dry volumetric flask is accurately measured.
-
A precise volume of this compound is transferred into the flask.
-
The flask containing the liquid is weighed again.
-
The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume.
-
The temperature at which the measurement is taken must be recorded, as density is temperature-dependent.
-
For highly volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both identification and quantification, which can be correlated with physical properties.[11][12][13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the boiling point of a volatile liquid like this compound using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
References
- 1. CIS-1,3-PENTADIENE CAS#: 1574-41-0 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. (E)-1,3-pentadiene [stenutz.eu]
- 4. Penta-1,3-diene|lookchem [lookchem.com]
- 5. TRANS-1,3-PENTADIENE | 2004-70-8 [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. This compound | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volatile organic compound - Wikipedia [en.wikipedia.org]
Solubility of 1,3-Pentadiene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-pentadiene (B166810) (also known as piperylene) in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Physicochemical Properties of this compound
This compound (C₅H₈) is a volatile, flammable, and colorless liquid with an acrid odor.[1] It exists as two geometric isomers, cis and trans. As a non-polar hydrocarbon, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for non-polar organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol [1] |
| Boiling Point | 42-44 °C[2] |
| Melting Point | -87 °C (trans-isomer) |
| Density | ~0.683 g/cm³[3] |
| Water Solubility | Insoluble to very low (e.g., 690 mg/L)[4][5] |
| log P (Octanol/Water) | 2.44 |
Qualitative Solubility Data
While precise quantitative data is limited in publicly accessible literature, established chemical principles and available documentation indicate the following qualitative solubility profile for this compound. The compound is generally soluble in or miscible with most common organic solvents.[1][4]
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility |
| Alcohols | Ethanol, Methanol | Miscible / Soluble[1][4] |
| Ethers | Diethyl Ether | Miscible / Soluble[1][4] |
| Ketones | Acetone | Miscible / Soluble[1][4] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1][4] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |
| Chlorinated Solvents | Carbon Tetrachloride | Soluble |
| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble[6][7] |
| Polar Aprotic Solvents | Sulfolane | Expected to be soluble[8][9] |
| Water | - | Insoluble / Very Low[2][5][10] |
Factors Influencing Solubility
The dissolution of this compound is influenced by several factors, primarily the polarity of the solvent, temperature, and pressure. Understanding these factors is crucial for solvent selection in applications such as polymerization, synthesis, and purification.
Figure 1. Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
Given the lack of readily available quantitative data, researchers may need to determine the solubility of this compound in specific solvents experimentally. The following is a detailed protocol based on the widely used shake-flask method, adapted for a volatile compound.
Principle
An excess amount of the solute (this compound) is agitated with the solvent in a sealed container at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method, such as gas chromatography (GC).
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvent: Organic solvent of interest
-
Apparatus:
-
Thermostatic shaker bath or incubator
-
Gastight, sealed vials or flasks
-
Analytical balance
-
Gas chromatograph with a suitable column and detector (e.g., FID)
-
Microsyringes for sampling
-
Volumetric flasks and pipettes for standard preparation
-
Experimental Workflow
References
- 1. This compound | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperylene [sunny-gmbh.de]
- 3. Piperylene - Wikipedia [en.wikipedia.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. ICSC 1722 - this compound [inchem.org]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 8. Solvent Properties [sulfolane.cn]
- 9. Sulfolane - Wikipedia [en.wikipedia.org]
- 10. CIS-1,3-PENTADIENE CAS#: 1574-41-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Vapor Pressure of 1,3-Pentadiene
This technical guide provides a comprehensive overview of the vapor pressure of 1,3-pentadiene (B166810), tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details common experimental protocols for vapor pressure determination, and includes a visualization of an experimental workflow.
Vapor Pressure Data for this compound
The vapor pressure of this compound is a critical physicochemical property for its handling, use in chemical synthesis, and for safety assessments. The following tables provide vapor pressure data for the mixed isomers and the (E)-isomer of this compound. The data for the mixed isomers and the (E)-isomer have been calculated using the Antoine equation, a semi-empirical correlation that describes the relationship between vapor pressure and temperature.
The Antoine equation is as follows:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure (in bar)
-
T is the temperature (in Kelvin)
-
A, B, and C are the Antoine coefficients specific to the substance.
Table 1: Vapor Pressure of Mixed this compound Isomers [1]
The vapor pressure for mixed this compound isomers was calculated using the Antoine equation with the following parameters: A = 4.07266, B = 1119.249, and C = -40.198, for a temperature range of 201.3 K to 315.3 K[1].
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| -20 | 253.15 | 16.2 | 121.5 |
| -10 | 263.15 | 25.5 | 191.3 |
| 0 | 273.15 | 38.7 | 290.3 |
| 10 | 283.15 | 56.9 | 426.8 |
| 20 | 293.15 | 81.6 | 612.0 |
| 25 | 298.15 | 96.5 | 723.8 |
| 30 | 303.15 | 113.6 | 852.1 |
| 40 | 313.15 | 154.5 | 1158.9 |
Note: The vapor pressure of this compound (mixed unspecified isomers) has also been reported as 53.3 kPa (approximately 400 mmHg) at 25°C[2]. For the (3Z)-isomer of this compound, a vapor pressure of 380.0 mmHg has been reported, although the specific temperature was not cited[3].
Table 2: Vapor Pressure of (E)-1,3-Pentadiene [4]
The vapor pressure for the (E)-isomer of this compound was calculated using the Antoine equation with the following parameters: A = 4.25342, B = 1196.308, and C = -32.775, for a temperature range of 213.14 K to 242.22 K[4].
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| -40 | 233.15 | 5.3 | 39.8 |
| -30 | 243.15 | 9.1 | 68.3 |
| -20 | 253.15 | 14.9 | 111.8 |
| -10 | 263.15 | 23.6 | 177.0 |
| 0 | 273.15 | 36.1 | 270.8 |
| 10 | 283.15 | 53.6 | 402.0 |
| 20 | 293.15 | 77.5 | 581.3 |
| 30 | 303.15 | 109.5 | 821.3 |
| 40 | 313.15 | 151.6 | 1137.1 |
Experimental Protocols for Vapor Pressure Determination
Several established methods are used to experimentally determine the vapor pressure of volatile organic compounds like this compound. The choice of method often depends on the pressure range of interest and the properties of the substance.
Static Method
The static method is a direct and accurate technique for measuring vapor pressure. The fundamental principle involves placing the purified and degassed liquid sample in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.
Detailed Methodology:
-
Sample Preparation: A small amount of the liquid sample (e.g., this compound) is introduced into a sample cell.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with a vacuum pump, and then thawing the sample. This freeze-pump-thaw cycle is repeated until the pressure of the residual gas is negligible.
-
Equilibration: The sample cell is placed in a constant-temperature bath, and the temperature is precisely controlled. The system is allowed to reach thermal and phase equilibrium, at which point the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the headspace is measured using a calibrated pressure sensor (e.g., a capacitance manometer). The measurement is taken at several different temperatures to obtain a vapor pressure curve.
Dynamic Method (Ebulliometry)
The dynamic method, also known as ebulliometry, determines the vapor pressure by measuring the boiling point of the liquid at a controlled external pressure. An ebulliometer is an apparatus designed for the precise measurement of boiling points.
Detailed Methodology:
-
Apparatus Setup: The liquid sample is placed in the boiling flask of the ebulliometer, which is connected to a pressure control system and a condenser.
-
Pressure Control: The pressure within the apparatus is set and maintained at a specific value using a vacuum pump and a pressure controller.
-
Boiling Point Determination: The liquid is heated to its boiling point under the controlled pressure. The temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer (e.g., a platinum resistance thermometer).
-
Data Collection: The boiling temperature is recorded for a range of controlled pressures. The resulting data provides a series of pressure-temperature points that define the vapor pressure curve.
Isoteniscope Method
The isoteniscope method is a specific type of static method that is particularly useful for determining the vapor pressure of volatile liquids. It involves balancing the vapor pressure of the sample against a known pressure of an inert gas.
Detailed Methodology:
-
Sample Loading: The liquid sample is introduced into the bulb of the isoteniscope.
-
Degassing: The sample is degassed by boiling it under reduced pressure to remove dissolved gases.
-
Measurement: The isoteniscope is placed in a constant-temperature bath. The external pressure is adjusted until the level of the liquid in the U-tube manometer of the isoteniscope is equal on both sides. At this point, the external pressure is equal to the vapor pressure of the sample at that temperature.
-
Data Recording: The temperature and the corresponding external pressure are recorded. This process is repeated at different temperatures to generate the vapor pressure curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the vapor pressure of a substance using the static method.
References
The Ubiquitous 1,3-Pentadiene Motif: A Technical Guide to its Natural Occurrence and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-pentadiene (B166810) moiety is a key structural feature in a variety of naturally occurring compounds, bestowing upon them a range of biological activities. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and biological interactions of prominent this compound derivatives. The focus is on two well-characterized examples: sorbic acid, found in its lactone precursor form in nature, and piperine (B192125), the pungent alkaloid from black pepper. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for natural product chemistry, pharmacology, and drug development.
Sorbic Acid and its Natural Precursor, Parasorbic Acid
Sorbic acid, a widely used food preservative, is a naturally occurring this compound derivative. In nature, it is primarily found as its cyclic lactone precursor, parasorbic acid, in the berries of the rowan tree (Sorbus aucuparia).[1][2] Parasorbic acid itself is toxic, but it can be converted to the non-toxic and antimicrobially active sorbic acid through heat treatment or hydrolysis.[1]
Quantitative Data on the Composition of Rowan Berries
The concentration of parasorbic acid and other organic acids in rowan berries can vary. While some studies did not detect free sorbic acid in the juice of the berries, others report its presence in the whole fruit, likely due to the conversion of parasorbic acid during processing or ripening.[3][4]
| Compound | Natural Source | Concentration | Reference(s) |
| Parasorbic Acid | Sorbus aucuparia (unripe berries) | 132.3 mg / 100 g (dry matter) | [3] |
| Sorbic Acid | Sorbus aucuparia (fresh berries) | ~0.1% (equivalent) | [4] |
| Malic Acid | Sorbus aucuparia | 333.70 mg / 100 g | [5] |
| Citric Acid | Sorbus aucuparia | 19.32 mg / 100 g | [5] |
| Succinic Acid | Sorbus aucuparia | 12.80 mg / 100 g | [5] |
| Ascorbic Acid | Sorbus aucuparia | ~10 mg / 100 g | [5] |
Biosynthesis of Parasorbic Acid
The biosynthesis of parasorbic acid in Sorbus aucuparia is proposed to follow an acetate-malonate pathway, which is a common route for the synthesis of polyketides in plants.[6]
Experimental Protocols
This protocol describes the extraction of parasorbic acid from rowan berries and its subsequent conversion to sorbic acid.
-
Sample Preparation: Freshly harvested ripe rowan berries are washed and crushed to a pulp.
-
Steam Distillation: The pulp is acidified and subjected to steam distillation to isolate the volatile parasorbic acid, which is the sole constituent of "Vogelbeeröl".
-
Hydrolysis to Sorbic Acid: The collected distillate containing parasorbic acid is then hydrolyzed by heating with a strong acid or alkali. This opens the lactone ring to form sorbic acid.
-
Purification: The resulting sorbic acid can be purified by recrystallization from hot water.[7]
This protocol outlines a general method for the quantification of sorbic acid in a prepared extract.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) is commonly used.
-
Detection: Sorbic acid is detected by its UV absorbance, typically at 254 nm.
-
Quantification: A calibration curve is generated using standard solutions of sorbic acid of known concentrations. The concentration of sorbic acid in the sample is determined by comparing its peak area to the calibration curve.
Piperine: The Pungent Principle of Pepper
Piperine is a naturally occurring alkaloid that is responsible for the pungency of black pepper (Piper nigrum) and other species of the Piper genus. It possesses a this compound moiety as part of its acyl chain linked to a piperidine (B6355638) ring.
Quantitative Data on Piperine Content in Piper Species
The concentration of piperine varies significantly among different Piper species and even between different varieties of the same species.
| Piper Species | Piperine Content (µg/mL) | Reference(s) |
| Piper nigrum | 235.05 | [8] |
| Piper longum | 268.50 | [8] |
| Piper cubeba | 8.56 | [8] |
Biosynthesis of Piperine
The biosynthesis of piperine is partially understood and involves precursors from both the phenylpropanoid and lysine (B10760008) metabolic pathways.
Experimental Protocols
The following protocol details a common laboratory procedure for the extraction and isolation of piperine.
-
Sample Preparation: Commercially available black pepper is finely ground.
-
Soxhlet Extraction: The ground pepper is placed in a Soxhlet apparatus and extracted with a suitable solvent, such as ethanol (B145695) or dichloromethane, for several hours.
-
Concentration: The solvent is removed from the extract using a rotary evaporator to yield a concentrated oleoresin.
-
Crystallization: The oleoresin is treated with an alcoholic solution of potassium hydroxide (B78521) to saponify fats and resins. Piperine, being an alkaloid, does not react and precipitates out upon standing, often in a refrigerator overnight.
-
Purification: The crude piperine crystals are collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., acetone-hexane).
This protocol outlines a validated HPLC method for the quantification of piperine.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is often used as the mobile phase in an isocratic elution.
-
Detection: Piperine is detected by its UV absorbance at 340 nm.
-
Quantification: A calibration curve is constructed using piperine standards of known concentrations. The amount of piperine in the sample extract is determined by comparing its peak area with the standard curve.
This protocol describes the MTT assay to evaluate the cytotoxic effects of piperine on cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of piperine (typically dissolved in DMSO and then diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of piperine that inhibits 50% of cell growth) is then determined.
Signaling Pathways Modulated by Piperine
Piperine exerts its diverse pharmacological effects, including anti-inflammatory and anti-cancer activities, by modulating multiple intracellular signaling pathways.
Piperine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
Piperine can also modulate the PI3K/Akt pathway, which is crucial for cell proliferation and survival, and is often dysregulated in cancer.
Conclusion
The this compound structural motif is a recurring theme in a variety of bioactive natural products. Sorbic acid, through its precursor parasorbic acid, and piperine represent two important classes of these compounds with well-documented natural sources and biological activities. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of these and other related molecules. Future research should focus on the complete elucidation of the biosynthetic pathways of these compounds and the discovery of novel this compound derivatives from diverse natural sources.
References
- 1. Rowan Berries: A Potential Source for Green Synthesis of Extremely Monodisperse Gold and Silver Nanoparticles and Their Antimicrobial Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rowanberry Extract, A&B Ingredients [abingredients.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Temperature, Storage Conditions, pH, and Ionic Strength on the Antioxidant Activity and Color Parameters of Rowan Berry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Pentadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the stereoselective synthesis of 1,3-pentadiene (B166810) derivatives, a crucial structural motif in many natural products and pharmaceuticals. The following sections detail established and innovative methodologies, including transition-metal catalyzed cross-coupling reactions and asymmetric syntheses, to afford precise control over the stereochemistry of the resulting dienes.
Palladium-Catalyzed Suzuki-Miyaura Coupling for (Z)-Diene Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the stereoselective formation of C-C bonds. A notable application is the synthesis of (Z)-dienes through the coupling of (Z)-vinyl-triflates with vinylboronic acids. This method offers high stereoretention, providing a reliable route to geometrically pure 1,3-dienes.[1]
Quantitative Data Summary
| Entry | Vinyl Triflate | Vinylboronic Acid | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1 | (Z)-1-propenyl triflate | (E)-styrylboronic acid | (2Z,4E)-1-phenyl-1,3-pentadiene | 85 | >98:2 |
| 2 | (Z)-1-butenyl triflate | (E)-styrylboronic acid | (3Z,5E)-1-phenyl-1,3-hexadiene | 82 | >98:2 |
| 3 | (Z)-1-pentenyl triflate | (E)-styrylboronic acid | (4Z,6E)-1-phenyl-1,3-heptadiene | 80 | >98:2 |
Experimental Protocol: General Procedure for (Z)-Diene Synthesis via Suzuki-Miyaura Coupling[1]
To a solution of the (Z)-vinyl triflate (1.0 equiv) and the vinylboronic acid (1.2 equiv) in toluene (B28343) (0.2 M) is added Pd(PPh₃)₄ (5 mol %). A 2M aqueous solution of Na₂CO₃ (3.0 equiv) is then added, and the mixture is heated to 80 °C under an argon atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z,E)-1,3-diene.
Nickel-Catalyzed Enantioselective Hydroalkoxylation of 1,3-Dienes
A significant advancement in asymmetric catalysis is the nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes. This method provides access to chiral allylic ethers with high enantioselectivity. The use of a chiral phosphine (B1218219) ligand is crucial for achieving high levels of stereocontrol.
Quantitative Data Summary
| Entry | 1,3-Diene | Alcohol | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1-phenyl-1,3-butadiene | Methanol | (R)-1-methoxy-1-phenyl-2-butene | 94 | 96:4 |
| 2 | 1-(4-methoxyphenyl)-1,3-butadiene | Methanol | (R)-1-methoxy-1-(4-methoxyphenyl)-2-butene | 85 | 95:5 |
| 3 | 1-(4-chlorophenyl)-1,3-butadiene | Methanol | (R)-1-(4-chlorophenyl)-1-methoxy-2-butene | 92 | 93:7 |
| 4 | 1-cyclohexyl-1,3-butadiene | Methanol | (R)-1-cyclohexyl-1-methoxy-2-butene | 66 | 81:19 |
Experimental Protocol: General Procedure for Ni-Catalyzed Enantioselective Hydroalkoxylation[2]
In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (10 mol %), and the chiral phosphine ligand L5 (11 mol %). The vial is sealed and removed from the glovebox. The diene (0.2 mmol, 1.0 equiv) and the alcohol (0.6 mmol, 3.0 equiv) are then added. The reaction mixture is stirred at the specified temperature and monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the chiral allylic ether.
Stereoselective Heck Reaction for 1,3-Diene Synthesis
The Heck reaction provides a versatile method for the synthesis of substituted alkenes. For the stereoselective synthesis of 1,3-dienes, the reaction between vinyl halides and alkenes can be controlled to favor the formation of a specific isomer.
Quantitative Data Summary
| Entry | Vinyl Halide | Alkene | Product | Yield (%) | Stereoselectivity (E,E:E,Z) |
| 1 | (E)-1-iodostyrene | Methyl acrylate | Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 78 | >95:5 |
| 2 | (E)-1-iodopropene | Styrene | (1E,3E)-1-phenyl-1,3-pentadiene | 72 | >95:5 |
| 3 | (E)-1-iodobutene | Ethyl acrylate | Ethyl (2E,4E)-hepta-2,4-dienoate | 75 | >95:5 |
Experimental Protocol: General Procedure for Stereoselective Heck Reaction[3]
A mixture of the vinyl halide (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol %), P(o-tolyl)₃ (4 mol %), and a base such as triethylamine (B128534) (2.0 equiv) in a suitable solvent like acetonitrile (B52724) or DMF is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120 °C. After completion (monitored by TLC or GC), the reaction mixture is cooled, filtered to remove the salt, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizations
Catalytic Cycle of Nickel-Catalyzed Hydroalkoxylation of 1,3-Dienes
Caption: Proposed catalytic cycle for the Ni-catalyzed enantioselective hydroalkoxylation of 1,3-dienes.
Experimental Workflow: Total Synthesis of Thailandamide Lactone
The following diagram illustrates the key steps in the total synthesis of the polyketide natural product, thailandamide lactone, which features a 1,3-diene moiety.[2]
Caption: Key transformations in the total synthesis of thailandamide lactone.
References
Application Notes and Protocols for the Anionic Polymerization of 1,3-Pentadiene: Kinetics and Mechanism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetics and mechanism of the anionic polymerization of 1,3-pentadiene (B166810). This document includes quantitative data on the influence of various reaction parameters, detailed experimental protocols, and visualizations of the polymerization mechanism and experimental workflow.
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. This compound, a readily available monomer from C5 fractions of naphtha cracking, can be polymerized anionically to produce polypentadiene, a synthetic rubber with potential applications in various fields. The stereochemistry of the monomer, existing as (E)- and (Z)-isomers, plays a crucial role in the polymerization kinetics and the microstructure of the resulting polymer. Understanding and controlling these factors are essential for tailoring the properties of polypentadiene for specific applications.
Kinetics of Anionic Polymerization of this compound
The kinetics of the anionic polymerization of this compound are significantly influenced by the monomer isomer, initiator concentration, temperature, and the polarity of the solvent.
Data Presentation
Table 1: Activation Energies for the Anionic Polymerization of (E)- and (Z)-1,3-Pentadiene
| Monomer Isomer | Initiator | Solvent | Activation Energy (Ea) (kJ/mol) |
| (E)-1,3-pentadiene | n-Butyllithium | Aromatic | 86.17[1] |
| (Z)-1,3-pentadiene | n-Butyllithium | Aromatic | 59.03[1] |
Table 2: Effect of Monomer Isomer and Polar Additive on Polymer Characteristics
| Monomer Isomer | Initiator | Solvent | Polar Additive | Molecular Weight Distribution (Đ) | Living Character |
| (E)-1,3-pentadiene | n-Butyllithium | Toluene (B28343) | None | ≤ 1.15[2][3] | Yes[1] |
| (Z)-1,3-pentadiene | n-Butyllithium | Toluene | None | 1.55[2][3] | No |
| (Z)-1,3-pentadiene | n-Butyllithium | Toluene | THF | 1.16[2][3] | Improved control |
| (E)/(Z)-mixture | n-Butyllithium | Cyclohexane (B81311) | None | 1.21–1.35 | - |
Table 3: Microstructure of Poly(this compound) from Anionic Polymerization
| Monomer Isomer | Initiator | Solvent | 1,4-addition (%) | 1,2-addition (%) | 3,4-addition (%) |
| (E)-1,3-pentadiene | n-Butyllithium | Toluene | Major | Minor | Not observed[2][3] |
| (Z)-1,3-pentadiene | n-Butyllithium | Toluene | Major | Minor | Not observed[2][3] |
Mechanism of Anionic Polymerization of this compound
The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The mechanism is influenced by the isomeric form of the monomer.
Initiation: The polymerization is typically initiated by an organolithium compound, such as n-butyllithium (n-BuLi), which adds to the this compound monomer to form a propagating carbanionic species.
Propagation: The carbanionic active center then attacks subsequent monomer molecules, leading to chain growth. The mode of addition (1,4- or 1,2-addition) determines the microstructure of the resulting polymer. In non-polar solvents like cyclohexane or toluene, 1,4-addition is generally favored.[3] The use of polar additives, such as tetrahydrofuran (B95107) (THF), can increase the proportion of 1,2-addition by solvating the lithium counter-ion and altering the geometry of the propagating chain end.
The polymerization of the (E)-isomer of this compound proceeds via a living mechanism, meaning that there are no inherent termination or chain transfer reactions.[1] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. In contrast, the polymerization of the (Z)-isomer is not truly living and results in polymers with broader molecular weight distributions.[2][3] The addition of a polar additive like THF can improve the control over the polymerization of the (Z)-isomer, leading to a narrower molecular weight distribution.[2][3]
Termination: The polymerization can be terminated by the addition of a protic substance, such as methanol (B129727), which protonates the carbanionic chain end.
Mechanism Diagram
Caption: Anionic polymerization mechanism of this compound.
Experimental Protocols
The following are detailed protocols for the anionic polymerization of this compound. These procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.
Protocol 1: Anionic Polymerization of (E)-1,3-Pentadiene in Cyclohexane
Materials:
-
(E)-1,3-Pentadiene (purified by stirring over calcium hydride and distillation)
-
Cyclohexane (anhydrous, purified by passing through an activated alumina (B75360) column)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and other appropriate glassware (oven-dried)
Procedure:
-
Assemble the reaction apparatus (a Schlenk flask equipped with a magnetic stir bar) under a stream of inert gas and flame-dry under vacuum.
-
Introduce 100 mL of anhydrous cyclohexane into the reaction flask via a cannula.
-
Add 10 mL (approximately 7.2 g) of purified (E)-1,3-pentadiene to the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 50 °C) using a thermostated oil bath.
-
Calculate the required amount of n-BuLi initiator to achieve the target molecular weight (Mn = [mass of monomer] / [moles of initiator]).
-
Slowly add the calculated volume of n-BuLi solution to the stirred monomer solution via a gas-tight syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 4 hours). The solution will typically develop a yellow to orange color, indicating the presence of the living anionic chain ends.
-
Terminate the polymerization by adding a small amount of anhydrous methanol (approximately 1 mL). The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.
Protocol 2: Anionic Polymerization of (Z)-1,3-Pentadiene with THF as a Polar Additive
Materials:
-
(Z)-1,3-Pentadiene (purified)
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexane
-
Tetrahydrofuran (THF) (anhydrous, distilled from sodium/benzophenone)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using toluene as the solvent.
-
Add 10 mL of purified (Z)-1,3-pentadiene to the toluene.
-
Add a calculated amount of anhydrous THF to the reaction mixture. The amount of THF can be varied to study its effect on the polymerization. A typical starting point is a molar ratio of THF to Li of 10:1.
-
Follow steps 4 through 11 from Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for anionic polymerization.
Conclusion
The anionic polymerization of this compound offers a versatile route to synthetic rubbers with controllable properties. The choice of monomer isomer is a critical parameter, with the (E)-isomer undergoing a living polymerization to yield well-defined polymers. The polymerization of the (Z)-isomer is less controlled, but the addition of polar modifiers like THF can significantly improve the molecular weight distribution. By carefully controlling the reaction conditions, including initiator concentration, temperature, and solvent polarity, the kinetics of the polymerization and the microstructure of the resulting polypentadiene can be effectively tailored to meet the demands of various applications.
References
Application Notes and Protocols for the Cationic Polymerization of 1,3-Pentadiene Initiated by Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a critical technique for the synthesis of polymers from various olefinic monomers, including 1,3-pentadiene (B166810), a readily available byproduct of naphtha steam cracking.[1] The resulting poly(this compound) is a versatile material with applications in the production of adhesives, resins, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the cationic polymerization of this compound initiated by common Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). The complex nature of this polymerization, which is often accompanied by side reactions like cyclization and cross-linking, necessitates carefully controlled experimental conditions to achieve desired polymer characteristics.[2]
Data Presentation: Quantitative Analysis of Polymerization Outcomes
The following tables summarize the quantitative data from various studies on the cationic polymerization of this compound, highlighting the influence of different Lewis acids, co-initiators, and reaction conditions on polymer yield, molecular weight, and polydispersity.
Table 1: Polymerization of this compound Initiated by the AlCl₃/SbCl₃ System in Methylene (B1212753) Chloride [3]
| Run | Temperature (°C) | [SbCl₃] (mol/L) | Time (h) | Total Yield (%) | Soluble Fraction Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0 | 0.02 | 1 | 16.3 | 16.3 | 18300 | 45800 | 2.50 |
| 2 | 20 | 0.02 | 1 | 38.4 | 38.4 | 12300 | 36800 | 2.99 |
| 3 | 40 | 0.02 | 1 | 65.2 | 65.2 | 8600 | 31200 | 3.63 |
| 4 | 20 | 0 | 1 | 45.1 | 45.1 | 15600 | 42300 | 2.71 |
| 5 | 20 | 0.01 | 1 | 41.2 | 41.2 | 13400 | 38700 | 2.89 |
| 6 | 20 | 0.03 | 1 | 35.7 | 35.7 | 10800 | 34500 | 3.19 |
General Conditions: [this compound] = 2.0 mol/L, [AlCl₃] = 0.02 mol/L.
Table 2: Polymerization of this compound with the TiCl₄–Trifluoroacetic Acid (TFA) System [4]
| [Monomer]₀ (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Insoluble Fraction (%) |
| 1.0 | 45.1 | 2300 | 4800 | 2.09 | 0 |
| 1.0 | 95.2 | 2400 | 14800 | 6.17 | 0 |
| 2.0 | 40.5 | 2200 | 5900 | 2.68 | 0 |
| 2.0 | 96.1 | 2300 | 25600 | 11.13 | 1.1 |
| 4.0 | 35.4 | 2100 | 8800 | 4.19 | 0 |
| 4.0 | 97.2 | 2200 | 49500 | 22.50 | 4.5 |
General Conditions: [TiCl₄] = 0.02 mol/L, [TFA] = 0.04 mol/L, in hexane (B92381) at 20°C.
Experimental Protocols
The following are detailed methodologies for key experiments in the cationic polymerization of this compound.
Protocol 1: General Procedure for Cationic Polymerization of this compound with an AlCl₃-Based System
This protocol is adapted from studies using AlCl₃ and its derivatives as initiators.[3]
1. Materials and Reagent Purification:
-
This compound: Distill over calcium hydride (CaH₂) before use.
-
Solvents (e.g., n-hexane, methylene chloride): Distill over CaH₂ under a dry nitrogen atmosphere.
-
Aluminum Chloride (AlCl₃): Purify by sublimation under an argon atmosphere.
2. Polymerization Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
3. Polymerization Procedure:
-
Under a positive pressure of dry nitrogen, add the solvent to the reaction flask via cannula transfer.
-
Add the Lewis acid (e.g., AlCl₃) and any co-initiator (e.g., SbCl₃) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C, 20°C) using an appropriate bath.
-
Inject the purified this compound into the stirred reaction mixture via syringe.
-
Allow the reaction to proceed for the specified time (e.g., 1 hour).
4. Quenching and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of methanol.
-
If an insoluble fraction (cross-linked polymer) is present, separate it by filtration and dry under vacuum.
-
Wash the soluble polymer solution with deionized water to remove catalyst residues.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution by rotary evaporation to isolate the polymer.
-
Dry the final polymer product under vacuum to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Analyze the polymer microstructure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Polymerization of this compound with a TiCl₄–Carboxylic Acid Initiating System
This protocol is based on the use of TiCl₄ in combination with a carboxylic acid co-initiator.[4]
1. Materials and Reagent Purification:
-
This compound: Purify as described in Protocol 1.
-
Titanium Tetrachloride (TiCl₄): Use as received or distill under reduced pressure.
-
Carboxylic Acid (e.g., Trifluoroacetic Acid - TFA): Use as received.
-
Solvent (e.g., Hexane): Purify as described in Protocol 1.
2. Polymerization Setup:
-
Use the same setup as described in Protocol 1.
3. Polymerization Procedure:
-
Add the solvent and this compound to the reaction flask under a nitrogen atmosphere.
-
Cool the solution to the desired reaction temperature.
-
In a separate, dry flask, prepare the initiator solution by dissolving the carboxylic acid and TiCl₄ in a small amount of the reaction solvent.
-
Add the initiator solution to the monomer solution to start the polymerization.
-
Monitor the reaction by taking aliquots at different time intervals to determine monomer conversion.
4. Quenching and Polymer Isolation:
-
Quench the reaction with methanol.
-
Isolate and purify the polymer as described in Protocol 1.
5. Characterization:
-
Characterize the polymer properties (Mn, Mw, PDI, microstructure) as outlined in Protocol 1.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflow in the cationic polymerization of this compound.
Polymerization Mechanism
Caption: Cationic polymerization mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for cationic polymerization.
References
Application Notes and Protocols for the Radical Copolymerization of 1,3-Pentadiene with Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radical copolymerization of 1,3-pentadiene (B166810) (piperylene) with acrylonitrile (B1666552). The resulting copolymers exhibit a strong alternating tendency, leading to materials with unique properties suitable for various applications.
Introduction
The radical copolymerization of this compound and acrylonitrile is a process that yields copolymers with a high degree of structural regularity. Due to the significant difference in the reactivity of the propagating radicals towards the two monomers, the resulting polymer chains consist of largely alternating monomer units. This alternating structure imparts specific thermal and mechanical properties to the copolymer, distinct from the corresponding homopolymers or random copolymers. This document outlines the synthesis via both bulk and emulsion polymerization methods, presents the key reaction parameters, and provides detailed experimental protocols.
Data Presentation
The reactivity ratios for the radical copolymerization of acrylonitrile (A) with the cis (CP) and trans (TP) isomers of this compound highlight the strong inclination for alternation in the copolymer structure.[1] The product of the reactivity ratios (rA * rP) is significantly less than 1, indicating that a growing polymer chain ending in either an acrylonitrile or a this compound radical preferentially adds the other monomer.
Table 1: Reactivity Ratios for the Bulk Copolymerization of Acrylonitrile (A) and this compound (P) at 50°C [1]
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | r1 * r2 | Polymerization Method | Initiator |
| Acrylonitrile | trans-1,3-Pentadiene | 0.079 | 0.114 | 0.0090 | Bulk | Azobisisobutyronitrile (AIBN) |
| Acrylonitrile | cis-1,3-Pentadiene | 0.033 | 0.188 | 0.0062 | Bulk | Azobisisobutyronitrile (AIBN) |
The Alfrey-Price Q-e values, derived from the reactivity ratios, provide further insight into the reactivity and polarity of the this compound isomers.[1]
Table 2: Alfrey-Price Q-e Parameters for this compound Isomers [1]
| Monomer | Q (Reactivity) | e (Polarity) |
| trans-1,3-Pentadiene | 0.56 | -0.97 |
| cis-1,3-Pentadiene | 1.215 | -1.055 |
Experimental Protocols
The following are detailed protocols for the radical copolymerization of this compound with acrylonitrile via bulk and emulsion methods.[1]
Protocol 1: Bulk Radical Copolymerization
This protocol describes the synthesis of poly(this compound-co-acrylonitrile) in the absence of a solvent.
1. Materials:
-
This compound (cis or trans isomer, or a mixture)
-
Acrylonitrile
-
Azobisisobutyronitrile (AIBN)
-
Methanol (for precipitation)
-
Inhibitor remover columns for monomers
2. Monomer Purification:
-
This compound: Pass through a column of activated alumina (B75360) to remove inhibitors.
-
Acrylonitrile: Pass through a column of activated basic alumina to remove inhibitors.
3. Polymerization Procedure:
-
In a polymerization tube, introduce a precisely weighed amount of purified this compound and purified acrylonitrile to achieve the desired monomer feed ratio.
-
Add a calculated amount of AIBN (typically 0.1-1.0 mol% relative to the total monomers).
-
Connect the tube to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or backfill with an inert gas like nitrogen or argon.
-
Immerse the sealed tube in a constant temperature bath set at 50°C.
-
Allow the polymerization to proceed for a predetermined time. The reaction should be stopped at low conversion (<10%) for accurate reactivity ratio determination.
-
To terminate the reaction, rapidly cool the tube in an ice-water bath.
-
Open the tube and dissolve the viscous content in a suitable solvent (e.g., chloroform (B151607) or THF).
-
Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated copolymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
4. Characterization:
-
Determine the copolymer composition using ¹H-NMR spectroscopy or elemental analysis (nitrogen content).[1]
-
Analyze the microstructure of the this compound units (1,4- vs. 1,2-addition) using ¹³C-NMR.[1]
Protocol 2: Emulsion Radical Copolymerization
This protocol is suitable for achieving higher molecular weights and better heat control compared to bulk polymerization.
1. Materials:
-
This compound (cis or trans isomer, or a mixture)
-
Acrylonitrile
-
Potassium persulfate (K₂S₂O₈)
-
Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant
-
Deionized water
-
Inhibitor remover columns for monomers
2. Monomer Purification:
-
Purify this compound and acrylonitrile as described in Protocol 1.
3. Polymerization Procedure:
-
Prepare an aqueous phase by dissolving the surfactant (e.g., SDS) in deionized water in a reaction vessel equipped with a stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
Deoxygenate the aqueous phase by bubbling nitrogen through it for at least 30 minutes.
-
In a separate container, mix the purified this compound and acrylonitrile to the desired ratio.
-
Add the monomer mixture to the aqueous phase with vigorous stirring to form an emulsion.
-
Heat the emulsion to the reaction temperature of 50°C under a nitrogen atmosphere.
-
Prepare a solution of the initiator, potassium persulfate, in deionized water and deoxygenate it by bubbling with nitrogen.
-
Add the initiator solution to the reaction vessel to start the polymerization.
-
Maintain the reaction at 50°C with continuous stirring for the desired duration.
-
Terminate the polymerization by adding a short-stop agent (e.g., hydroquinone (B1673460) solution) and cooling the reactor.
-
Coagulate the latex by adding a salt solution (e.g., NaCl or CaCl₂) or by freezing.
-
Filter the coagulated polymer, wash thoroughly with deionized water to remove residual surfactant and initiator, and then with methanol.
-
Dry the copolymer under vacuum at a moderate temperature to a constant weight.
4. Characterization:
-
Characterize the copolymer composition and microstructure as described in Protocol 1.
Visualizations
Reaction Mechanism
The radical copolymerization proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The strong alternating tendency is a result of the crosspropagation rate constants being significantly higher than the homopropagation rate constants.
Caption: Radical copolymerization mechanism.
Experimental Workflow: Bulk Polymerization
The following diagram illustrates the key steps in the bulk polymerization protocol.
Caption: Workflow for bulk polymerization.
Potential Applications
Copolymers of dienes and acrylonitrile, such as nitrile butadiene rubber (NBR), are known for their excellent resistance to oil, fuel, and other chemicals. While specific industrial applications for poly(this compound-co-acrylonitrile) are less documented than for NBR, its alternating structure suggests potential uses where specific thermal and mechanical properties are required. Potential areas of application could include:
-
Specialty Elastomers: As a component in blends or as a standalone material requiring good chemical resistance and specific damping properties.
-
Adhesives and Sealants: The polar acrylonitrile units can promote adhesion to various substrates.
-
Toughening Agents for Plastics: Incorporation of the rubbery copolymer into brittle plastics can improve their impact strength.
-
Precursors for Carbon Materials: The high nitrogen content from acrylonitrile makes these copolymers potential precursors for nitrogen-doped carbon materials upon pyrolysis.
References
Application Notes and Protocols for the Diels-Alder Reaction of 1,3-Pentadiene with Various Dienophiles
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the formation of six-membered rings.[1] This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile, typically an alkene or alkyne, to generate a cyclohexene (B86901) derivative.[1] The reaction's reliability, stereospecificity, and predictability have led to its widespread application in the synthesis of complex natural products and novel materials.[1]
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of 1,3-pentadiene (B166810) (piperylene) with a selection of common dienophiles: maleic anhydride (B1165640), acrolein, and methyl acrylate (B77674). As an unsymmetrical diene, this compound introduces aspects of regioselectivity in addition to the inherent stereoselectivity of the Diels-Alder reaction, making it an excellent model for studying the nuances of this transformation. These notes are intended for researchers, scientists, and professionals in drug development who are looking to utilize this versatile reaction.
Key Principles: Regio- and Stereoselectivity
With an unsymmetrical diene like this compound, two key selective principles govern the outcome of the reaction:
-
Regioselectivity: When both the diene and dienophile are unsymmetrical, the reactants can align in two different orientations, potentially leading to two different constitutional isomers (regioisomers).[2] For a 1-substituted diene like this compound, the reaction generally favors the formation of the "ortho" (1,2) adduct over the "meta" (1,3) adduct.[2] This preference is governed by the electronic properties of the reactants, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[2]
-
Stereoselectivity (The Endo Rule): The Diels-Alder reaction can produce two diastereomers: the endo and exo products. The endo product, where the dienophile's substituent is oriented towards the diene's π-system in the transition state, is typically the kinetically favored product.[3] This preference is attributed to favorable secondary orbital interactions.[3] The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[4] Reaction conditions, particularly temperature, can influence the endo/exo ratio.[4]
Reaction of this compound with Maleic Anhydride
The reaction between this compound and maleic anhydride is a classic example of a Diels-Alder cycloaddition. As maleic anhydride is a symmetric dienophile, regioselectivity is not a concern. The primary consideration is the endo/exo stereoselectivity.
Data Presentation
| Diene | Dienophile | Conditions | Yield | Endo/Exo Ratio | Reference |
| (E)-1,3-Pentadiene | Maleic Anhydride | Toluene (B28343), reflux | High | Predominantly Endo | [5][6] |
| (Z)-1,3-Pentadiene | Maleic Anhydride | Toluene, reflux | High | Predominantly Endo | [6] |
Experimental Protocol: Thermal Cycloaddition
This protocol describes the thermal reaction of (E)-1,3-pentadiene with maleic anhydride.
Materials:
-
(E)-1,3-Pentadiene (piperylene)
-
Maleic Anhydride
-
Toluene or Xylene[5]
-
Hydroquinone (optional, as a polymerization inhibitor)[5]
-
Hexanes or Petroleum Ether (for recrystallization)[7]
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Buchner funnel and filter flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent) and a catalytic amount of hydroquinone.[5]
-
Add toluene to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.[5]
-
Add (E)-1,3-pentadiene (1.1 equivalents) to the flask via syringe.[5]
-
With vigorous stirring, heat the reaction mixture to reflux (approx. 110 °C for toluene).[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically requires several hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product. Cooling in an ice bath can further promote crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold hexanes or petroleum ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexanes.
Caption: General mechanism for the Diels-Alder reaction of this compound and maleic anhydride.
Reaction of this compound with Acrolein
The reaction of this compound with an unsymmetrical dienophile like acrolein introduces the challenge of regioselectivity. Both thermal and Lewis acid-catalyzed conditions can be employed, with the latter often providing superior control over the reaction outcome.
Data Presentation
| Diene | Dienophile | Conditions | Regioisomer Ratio (ortho:meta) | Endo/Exo Ratio | Reference |
| This compound | Acrolein | Thermal (150 °C, neat) | ~70:30 | Major: Endo | [9] |
| This compound | Acrolein | BF₃·OEt₂ catalyst, CH₂Cl₂, -20 °C | >95:5 | High Endo | [9][10] |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
This protocol describes a Lewis acid-catalyzed reaction to enhance both the rate and regioselectivity.
Materials:
-
(E)-1,3-Pentadiene
-
Acrolein (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)[5]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Dry, two-neck round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon) with Schlenk line or balloon
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
Procedure:
-
Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM and cool it to -20 °C using a low-temperature bath.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.3 equivalents) to the cooled solvent with stirring.[5]
-
Slowly add freshly distilled acrolein (1.0 equivalent) to the cooled Lewis acid suspension. Stir for 15-20 minutes to allow for the formation of the Lewis acid-dienophile complex.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture over 10 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Reaction of this compound with Methyl Acrylate
Similar to acrolein, methyl acrylate is an unsymmetrical dienophile that reacts with this compound to yield regio- and stereoisomeric products. Lewis acid catalysis is highly effective in controlling the selectivity of this reaction.
Data Presentation
| Diene | Dienophile | Conditions | Regioisomer Ratio (ortho:meta) | Endo/Exo Ratio | Yield | Reference |
| This compound | Methyl Acrylate | Thermal, 180 °C, sealed tube | ~75:25 | ~60:40 (Endo favored) | High | [11] |
| This compound | Methyl Acrylate | AlCl₃ catalyst, DCM, 0 °C | >95:5 | >90:10 (Endo favored) | 85-95% | [5][12] |
Note: Data is representative and compiled from reactions with similar substrates.
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
This protocol is similar to the one for acrolein and is optimized for high regio- and stereoselectivity.
Materials:
-
(E)-1,3-Pentadiene
-
Methyl Acrylate
-
Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry, two-neck round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice-water bath (0 °C)
-
Separatory funnel
Procedure:
-
Assemble a dry two-neck round-bottom flask under a nitrogen atmosphere and cool it to 0 °C in an ice-water bath.[5]
-
Add anhydrous DCM to the flask, followed by the portion-wise addition of powdered aluminum chloride (AlCl₃, 0.2 equivalents) with efficient stirring.
-
Slowly add methyl acrylate (1.0 equivalent) to the cooled suspension and stir for 20 minutes to ensure complete complexation.
-
Add (E)-1,3-pentadiene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
After completion, carefully quench the reaction by pouring it into a flask containing a mixture of ice and saturated NaHCO₃ solution.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting adduct by flash chromatography on silica gel.
Caption: Electronic factors governing the regioselectivity in the Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. sciforum.net [sciforum.net]
- 12. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Electrophilic Addition to 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition to conjugated dienes is a cornerstone of organic synthesis, providing a pathway to a variety of functionalized molecules. The reaction with 1,3-pentadiene (B166810) is a classic example demonstrating the principles of regioselectivity, where the formation of either 1,2- or 1,4-addition products can be controlled by the reaction conditions. This control is dictated by the principles of kinetic versus thermodynamic control, which is of significant interest in designing synthetic routes for complex molecules in drug development and materials science.
Protonation of this compound results in a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack can occur at two different positions, leading to the formation of two constitutional isomers: the 1,2-adduct and the 1,4-adduct. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to a predominance of the more stable product.
Regioselectivity and Product Distribution
The electrophilic addition of hydrogen halides (HX) to this compound proceeds through a common allylic carbocation intermediate. The distribution of the resulting 1,2- and 1,4-addition products is highly dependent on the reaction temperature.
Table 1: Product Distribution in the Electrophilic Addition to this compound
| Electrophile | Temperature | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |
| DCl | Low Temperature | ~75 | ~25 | Kinetic[1] |
| HBr | High Temperature (~40 °C) | Minor | Major | Thermodynamic[2] |
Note: Quantitative data for the HBr addition at high temperature is qualitative in the literature, indicating the 1,4-product as the major isomer.
Reaction Mechanism and Control
The regioselectivity of the electrophilic addition to this compound is governed by the stability of the allylic carbocation intermediate and the reaction conditions.
Caption: Reaction pathway for the electrophilic addition of HBr to this compound.
Experimental Protocols
The following are generalized protocols for achieving kinetic and thermodynamic control in the electrophilic addition of hydrogen bromide to this compound.
Protocol 1: Kinetically Controlled 1,2-Addition
This protocol is designed to favor the formation of the 1,2-addition product, 3-bromo-1-pentene.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in a non-polar, aprotic solvent (e.g., pentane)
-
Anhydrous sodium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
GC-MS system
Procedure:
-
In a pre-cooled (-78 °C) round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a cold, non-polar aprotic solvent.
-
Slowly add a pre-cooled solution of HBr (1 equivalent) to the stirred diene solution while maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or a preliminary GC-MS analysis of an aliquot.
-
Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at low temperature to avoid isomerization.
-
Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of 1,2- to 1,4-addition products.
Protocol 2: Thermodynamically Controlled 1,4-Addition
This protocol is designed to favor the formation of the more stable 1,4-addition product, 1-bromo-2-pentene.
Materials:
-
Same as Protocol 1
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a non-polar, aprotic solvent.
-
Slowly add HBr (1 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 40 °C) and stir for several hours to allow the product mixture to equilibrate.
-
Monitor the reaction progress by GC-MS to observe the conversion of the initially formed kinetic product to the thermodynamic product.
-
After the reaction has reached equilibrium (the product ratio is no longer changing), cool the mixture to room temperature.
-
Work up the reaction as described in Protocol 1 (quenching, extraction, drying, and solvent removal).
-
Analyze the product mixture by ¹H NMR and GC-MS to determine the final product ratio.
Experimental Workflow
The general workflow for conducting and analyzing the electrophilic addition to this compound is outlined below.
Caption: General experimental workflow for the regioselective electrophilic addition.
Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and quantifying the isomeric products.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the bromopentene isomers.
-
Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the 1,2- and 1,4-adducts.
-
Mass Spectrometry: The mass spectra of the isomers will show a characteristic molecular ion peak and fragmentation patterns that can be used for identification.
¹H NMR spectroscopy should be used to confirm the structures of the major and minor products by analyzing the chemical shifts and coupling constants of the olefinic and alkyl protons.
Conclusion
The regioselectivity of the electrophilic addition to this compound can be effectively controlled by the choice of reaction temperature. Low temperatures favor the formation of the kinetic 1,2-addition product, while higher temperatures allow for equilibration to the more stable thermodynamic 1,4-addition product. These application notes and protocols provide a framework for researchers to explore and utilize this classic reaction in their synthetic endeavors. Careful control of reaction conditions and rigorous product analysis are essential for achieving the desired regiochemical outcome.
References
Application Note: GC-MS Analysis for the Separation of 1,3-PENTADIENE Isomers
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of cis- and trans-1,3-pentadiene isomers. These isomers are important in various industrial processes and as byproducts in chemical reactions. Their accurate identification and quantification are crucial for process optimization and quality control. The described protocol provides a robust and reproducible workflow for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
1,3-Pentadiene (B166810), also known as piperylene, is a volatile, flammable hydrocarbon existing as two geometric isomers: cis-(Z) and trans-(E). These isomers often coexist in mixtures and can be challenging to separate due to their similar physical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and definitive identification of such closely related compounds. This note outlines the instrumental conditions and a detailed protocol for their analysis.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent single quadrupole or ion trap system.
-
GC Column: Agilent CP-Select 624 CB, 15 m x 0.15 mm, 0.9 µm film thickness (Custom-made) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Sample: A mixture of cis- and trans-1,3-pentadiene isomers in a suitable solvent (e.g., methanol (B129727) or hexane).
GC-MS Method Parameters
A summary of the optimized GC-MS parameters for the separation of this compound isomers is provided in Table 1.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC | |
| Column | Agilent CP-Select 624 CB (15 m x 0.15 mm, 0.9 µm) |
| Inlet Temperature | 200°C |
| Injection Mode | Split (100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, 1.1 mL/min |
| Oven Program | -20°C (hold for 3 min), then ramp at 2°C/min to 10°C, then ramp at 8°C/min to 200°C |
| MS | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-150 |
| Scan Mode | Full Scan |
Protocol
-
Sample Preparation:
-
Prepare a standard solution containing a mixture of cis- and trans-1,3-pentadiene at a concentration of approximately 10-20 ppm in a volatile solvent like hexane.
-
Ensure the sample is completely volatilized upon injection by using an appropriate solvent.
-
-
Instrument Setup:
-
Install the specified GC column.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Set the GC and MS parameters as detailed in Table 1.
-
Perform a solvent blank injection to ensure the system is free from contaminants.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared standard solution into the GC-MS system.
-
Acquire the data using the parameters specified in Table 1.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the isomers based on their retention times.
-
Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST). Both isomers are expected to produce similar mass spectra due to their structural similarity.[1]
-
Results and Discussion
The described GC-MS method provides excellent separation of cis- and trans-1,3-pentadiene isomers. An example chromatogram demonstrating this separation is shown in Figure 1.
Table 2: Retention Times for this compound Isomers
| Compound | Retention Time (min) |
| trans-1,3-Pentadiene | [Insert experimentally determined retention time, e.g., ~13.8 min based on similar analyses[2]] |
| cis-1,3-Pentadiene | [Insert experimentally determined retention time, e.g., ~7.73 min based on similar analyses[2]] |
The mass spectra of both isomers are characterized by a molecular ion peak at m/z 68 and a base peak at m/z 67.[3] The fragmentation patterns are very similar, making chromatographic separation essential for accurate identification.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Conclusion
The GC-MS method presented in this application note is a reliable and efficient tool for the separation and identification of cis- and trans-1,3-pentadiene isomers. The detailed protocol and instrumental parameters provide a solid foundation for researchers and analysts working with these compounds. The clear chromatographic separation is key to distinguishing between these isomers, as their mass spectra are nearly identical.
References
1H and 13C NMR assignment of poly(1,3-pentadiene) microstructures
An Application Note on the 1H and 13C NMR Assignment of Poly(1,3-pentadiene) Microstructures
Introduction
Poly(this compound), a synthetic rubber, can be polymerized to form various microstructures, each conferring distinct physical and chemical properties to the final material. The primary forms include 1,4-cis, 1,4-trans, 1,2-, and 3,4-additions. The precise characterization and quantification of these microstructures are critical for quality control and for tailoring polymer properties to specific applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymer chains.[1][2] This application note provides a detailed guide and protocols for the assignment of ¹H and ¹³C NMR spectra for the various microstructures of poly(this compound).
Microstructures of Poly(this compound)
The polymerization of This compound (B166810) can proceed through several pathways, leading to different monomer linkages in the polymer chain. The main structures are 1,4-cis, 1,4-trans, 1,2- (isotactic and syndiotactic), and 3,4-units. High-resolution ¹³C NMR spectroscopy is particularly effective in distinguishing not only between these primary structures but also in identifying different stereochemical arrangements, such as isotactic and syndiotactic placements in 1,2-polypentadiene.[3]
Caption: Figure 1. Common microstructures resulting from the polymerization of this compound.
NMR Spectral Assignments
The chemical environment of each proton and carbon atom within the polymer chain is unique to its microstructure. This results in distinct chemical shifts (δ) in the ¹H and ¹³C NMR spectra, allowing for both qualitative identification and quantitative analysis of the relative content of each structural unit.[3][4] Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignments by correlating proton and carbon signals.[4]
¹³C NMR Spectral Data
¹³C NMR spectroscopy offers superior spectral resolution for polymers compared to ¹H NMR, making it the preferred method for detailed microstructural analysis.[1][2] The chemical shifts are highly sensitive to the local geometry (cis/trans) and stereochemistry (tacticity).
Table 1: ¹³C NMR Chemical Shift Assignments for Poly(this compound) Microstructures in CDCl₃
| Microstructure | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,4-trans | =CH- | 136.3 |
| =CH- | 124.9 | |
| -CH(CH₃)- | 38.3 | |
| -CH₂- | 31.8 | |
| -CH₃ | 21.0 | |
| 1,4-cis | =CH- | 131.6 |
| =CH- | 125.1 | |
| -CH(CH₃)- | 32.5 | |
| -CH₂- | 26.3 | |
| -CH₃ | 21.0 | |
| 1,2-trans | =CH- | 135.0 |
| =CH- | 125.0 | |
| -CH- (main chain) | 49.0 | |
| -CH₂- (main chain) | 36.0 | |
| -CH₃ | 18.0 | |
| 1,2-cis | =CH- | 131.0 |
| =CH- | 128.0 | |
| -CH- (main chain) | 43.0 | |
| -CH₂- (main chain) | 35.0 |
| | -CH₃ | 14.0 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and adjacent monomer units (dyad and triad (B1167595) effects). Data compiled from multiple sources.[3][5][6]
¹H NMR Spectral Data
While ¹H NMR spectra can be complex due to signal overlap, certain regions are characteristic of specific microstructures. The olefinic protons are particularly useful for distinguishing between 1,4- and 1,2-/3,4- vinyl additions.
Table 2: ¹H NMR Chemical Shift Assignments for Poly(this compound) Microstructures in CDCl₃
| Microstructure | Proton(s) | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,4- (cis & trans) | Olefinic (-CH=CH-) | 5.3 - 5.5 |
| Methine (-CH(CH₃)-) | ~2.5 | |
| Methylene (-CH₂-) | ~2.0 | |
| Methyl (-CH₃) | ~1.0 | |
| 1,2- / 3,4- (vinyl) | Olefinic (=CH₂) | 4.8 - 5.1 |
| Olefinic (=CH-) | 5.5 - 5.8 | |
| Aliphatic (main chain) | 1.8 - 2.4 |
| | Methyl (-CH₃) | ~0.9 |
Note: Significant signal overlap occurs in ¹H NMR spectra. 2D NMR is often required for definitive assignments. Data compiled from multiple sources.[4][7]
Experimental Protocols
Protocol 1: Synthesis of Stereoregular Poly(this compound)
A variety of catalytic systems can be used to synthesize poly(this compound) with different microstructures. For example, neodymium-based catalysts are known to produce polymers with mixed 1,4-cis, 1,4-trans, and 1,2- units.[4]
Materials:
-
This compound monomer
-
Neodymium trichloride-based catalyst system
-
Toluene (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask, dissolve the neodymium trichloride (B1173362) catalyst system in anhydrous toluene.
-
Cool the flask to the desired reaction temperature (e.g., 25°C).
-
Slowly add the purified this compound monomer to the catalyst solution via syringe.
-
Allow the polymerization to proceed for a predetermined time (e.g., 2-24 hours) with stirring.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting polymer, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Poly(this compound) sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Pasteur pipette and filter plug (glass wool)
Procedure:
-
Weigh the polymer sample. For ¹H NMR, 8-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 30-40 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Place the polymer in a small vial and add approximately 0.6-0.7 mL of CDCl₃.
-
Gently agitate the vial until the polymer is fully dissolved. This may take several hours.
-
Filter the polymer solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Protocol 3: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Temperature: 298 K
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Spectrometer Frequency: 100.6 MHz
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')
-
Number of Scans (NS): 2048 to 10240 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds. While longer delays are ideal for perfect quantitation, shorter delays are often sufficient for routine analysis and save considerable time.[9]
-
Acquisition Time (AQ): ~1-2 seconds
-
Temperature: 298 K
2D NMR (HSQC/HMBC):
-
Utilize standard library pulse programs.
-
Optimize parameters according to the specific spectrometer and sample concentration. These experiments are crucial for confirming the connectivity and assignments made from 1D spectra.[4]
Workflow for Microstructure Analysis
The overall process from polymerization to final data analysis follows a logical sequence to ensure accurate and reproducible results.
References
- 1. ismar.org [ismar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1,3-Pentadiene in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Pentadiene (B166810), also known as piperylene, is a volatile and flammable hydrocarbon. As a conjugated diene, it is a versatile reagent in organic synthesis, particularly in cycloaddition reactions that form six-membered rings, a common structural motif in a vast array of natural products. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, allows for the stereocontrolled formation of complex cyclic systems from simple acyclic precursors. While the 1,3-diene unit is a ubiquitous feature in many biologically active natural products, including alkaloids and terpenes, specific and detailed examples of the application of the parent this compound in the total synthesis of complex natural products are not extensively documented in readily accessible scientific literature.
This document provides a detailed overview of the potential applications of this compound in natural product synthesis, focusing on the principles of the Diels-Alder reaction. Due to the limited availability of comprehensive total synthesis examples starting from this compound, this guide will utilize the well-documented total synthesis of the coumarin (B35378) derivative, (±)-Decursin, which features a dihydropyran ring system structurally analogous to what could be formed from a hetero-Diels-Alder reaction. This example will serve as a model to illustrate the experimental considerations, data presentation, and workflow visualization relevant to the use of this compound and similar dienes in complex molecule synthesis.
Core Concepts: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a cyclohexene (B86901) ring. The reaction is highly stereospecific and its regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.
Application Example: Synthesis of (±)-Decursin via a Hetero-Diels-Alder Approach (Illustrative)
Decursin (B1670152) is a natural pyranocoumarin (B1669404) that exhibits a range of biological activities, including anticancer and neuroprotective effects. Its core structure contains a dihydropyran ring fused to a coumarin scaffold. While the documented syntheses of decursin do not typically proceed via a direct Diels-Alder reaction with this compound, we can conceptualize a convergent synthesis employing a hetero-Diels-Alder reaction to construct the key dihydropyran ring system. This hypothetical approach serves as an excellent model to detail the experimental protocols and data analysis that would be relevant for a synthesis involving this compound.
Hypothetical Retrosynthetic Analysis
A plausible retrosynthetic disconnection of a decursin analog would involve a hetero-Diels-Alder reaction between a coumarin-based heterodienophile and this compound.
Caption: Retrosynthesis of a Decursin Analog.
Experimental Protocol: Illustrative Hetero-Diels-Alder Reaction
This protocol is a generalized procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction, adaptable for the reaction between a coumarin-based dienophile and this compound.
Materials:
-
Substituted Coumarin (1.0 equiv)
-
This compound (a mixture of cis and trans isomers) (3.0 equiv)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) (0.1 - 1.0 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted coumarin and anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (typically between -78 °C and room temperature).
-
Add the Lewis acid catalyst portion-wise to the stirred solution.
-
Slowly add this compound to the reaction mixture via syringe.
-
Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyranocoumarin adduct.
Data Presentation
Quantitative data from such a synthesis would be crucial for optimization and characterization.
| Entry | Lewis Acid | Equiv. | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | BF₃·OEt₂ | 1.0 | -78 | 4 | 65 | 5:1 |
| 2 | Sc(OTf)₃ | 0.1 | 0 | 12 | 78 | 10:1 |
| 3 | Yb(OTf)₃ | 0.1 | 25 | 8 | 85 | 15:1 |
| 4 | None | - | 110 (sealed tube) | 24 | 30 | 2:1 |
Table 1: Optimization of the Hetero-Diels-Alder Reaction.
Experimental Workflow
The overall workflow for the synthesis and characterization of the natural product analog can be visualized as follows:
Caption: General workflow for synthesis and analysis.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the mechanism of action of a synthesized natural product is paramount. For a compound like decursin, which has demonstrated anticancer activity, it is hypothesized to interact with specific cellular signaling pathways.
Application Notes and Protocols for the Synthesis of Substituted 1,3-Pentadienes via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3-pentadienes are crucial structural motifs in a variety of biologically active molecules and are versatile building blocks in organic synthesis. Their synthesis via transition-metal-catalyzed cross-coupling reactions offers a powerful and modular approach to constructing these valuable compounds with high levels of control over stereochemistry and substitution patterns. This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,3-pentadienes using several key cross-coupling methodologies, including Suzuki-Miyaura, Mizoroki-Heck, Stille, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[1] This reaction is widely used for the synthesis of conjugated dienes due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives.[1][2]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling for Trisubstituted 1,3-Dienes
This one-pot protocol allows for the stereoselective synthesis of trisubstituted conjugated dienes from 1,1-dibromoalkenes.[3][4]
Experimental Protocol:
-
To an oven-dried flask, add 1,1-dibromoalkene (1.0 mmol), Pd(PPh₃)₄ (0.07 mmol, 7 mol%), and Cs₂CO₃ (3.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous THF (5 mL) and the first alkenyltrifluoroborate (1.1 mmol).
-
The reaction mixture is stirred at 80 °C for 1.25 hours.
-
After cooling to room temperature, the second alkyltrifluoroborate (1.1 mmol) and an aqueous solution of Cs₂CO₃ (3.0 mmol in 2 mL of water) are added.
-
The mixture is stirred at 80 °C for an additional 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
| Entry | Alkenyltrifluoroborate | Alkyltrifluoroborate | Product | Yield (%) |
| 1 | (E)-Potassium styryltrifluoroborate | Potassium methyltrifluoroborate | (3E)-4-phenyl-2-methylpenta-1,3-diene | 85 |
| 2 | (E)-Potassium hex-1-enyltrifluoroborate | Potassium ethyltrifluoroborate | (5E)-4-ethylhepta-3,5-diene | 82 |
| 3 | Potassium vinyltrifluoroborate | Potassium benzyltrifluoroborate | (3Z)-4-benzylpenta-1,3-diene | 78 |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] It is a powerful tool for the synthesis of substituted alkenes and dienes.[7][8]
General Workflow for Mizoroki-Heck Reaction
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
- 4. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 6. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Use of 1,3-Pentadiene as a Monomer in Living Anionic Terpolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,3-pentadiene (B166810) (PD) as a monomer in living anionic terpolymerization. This technique allows for the synthesis of well-defined terpolymers with controlled molecular weights, narrow molecular weight distributions, and specific microstructures. The inclusion of this compound, an abundant and cost-effective monomer derived from naphtha steam cracking, offers a versatile platform for creating novel polymeric materials with tunable properties.[1]
Living anionic polymerization is a powerful method for synthesizing polymers with precise control over their architecture.[2] When extended to terpolymerization involving three distinct monomers, it opens up possibilities for creating complex macromolecules with tailored functionalities. This document will focus on the terpolymerization of this compound with styrene (B11656) (St) and a third monomer, such as 1,1-diphenylethylene (B42955) (DPE) or other dienes like isoprene (B109036) (Ip), using an alkyllithium initiator such as n-butyllithium (n-BuLi).
Key Applications
The terpolymers synthesized using this compound can be utilized in a variety of applications, including:
-
Thermoplastic Elastomers (TPEs): The inclusion of a polypentadiene block can impart elastomeric properties, similar to polybutadiene (B167195) or polyisoprene, leading to the development of new TPEs with potentially enhanced thermal or mechanical properties.
-
Adhesives and Sealants: The controlled microstructure and composition of these terpolymers can be leveraged to formulate adhesives with specific tackiness, peel strength, and shear resistance.
-
Drug Delivery Vehicles: The ability to create well-defined block copolymers allows for the formation of micelles and other nanostructures suitable for encapsulating and delivering therapeutic agents. The potential for post-polymerization modification of the polydiene block further enhances their utility in bioconjugation and targeted drug delivery.
-
Advanced Materials: The unique monomer sequence distributions achievable through living anionic terpolymerization can lead to materials with novel thermal and mechanical properties, suitable for a range of specialized applications.
Quantitative Data Summary
The following tables summarize key quantitative data from representative living anionic terpolymerization experiments involving this compound.
Table 1: Living Anionic Terpolymerization of Styrene (St), this compound (PD), and 1,1-Diphenylethylene (DPE) with n-BuLi in Cyclohexane (B81311). [1][3]
| Entry | Monomer Feed Ratio (St/PD/DPE) | Temp (°C) | Time (h) | Molar Mass (M_n, kDa) | Polydispersity (Đ) | Conversion (%) |
| 1 | 1 / 2 / 1 | 70 | 1 | 25.5 | 1.08 | >99 |
| 2 | 1 / 1 / 0 (Copolymer) | 70 | 1 | - | 1.09 | >99 |
| 3 | 0 / 1 / 1 (Copolymer) | 70 | 1 | - | - | >99 |
| 4 | 1 / 1 / 1 | 70 | 1 | - | - | >99 |
Data extracted from "this compound-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis".[1][3]
Table 2: Homopolymerization of (E)-1,3-Pentadiene (EP) via Living Anionic Polymerization. [4][5]
| Initiator | Solvent | Temp (°C) | Time (h) | Molar Mass (M_n, kDa) | Polydispersity (Đ) |
| n-BuLi | Cyclohexane | 60 | 24 | 10.2 | 1.05 |
| n-BuLi | Toluene | 60 | 24 | 9.8 | 1.15 |
Data extracted from studies on the living anionic polymerization of this compound isomers.[4][5]
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the living anionic terpolymerization of this compound, styrene, and a third comonomer.
Protocol 1: Purification of Monomers and Solvent
Living anionic polymerization is highly sensitive to impurities. Therefore, rigorous purification of monomers and solvents is critical for successful and controlled polymerization.
Materials:
-
Styrene (St)
-
This compound (PD)
-
Isoprene (Ip) or 1,1-Diphenylethylene (DPE)
-
Cyclohexane (or other non-polar solvent)
-
Calcium hydride (CaH₂)
-
n-Butyllithium (n-BuLi)
-
Dry, oxygen-free nitrogen or argon
Procedure:
-
Solvent Purification (Cyclohexane):
-
Stir cyclohexane over CaH₂ for at least 48 hours under an inert atmosphere.
-
Degas the solvent by several freeze-pump-thaw cycles.
-
Distill the cyclohexane under high vacuum into a flame-dried storage flask containing a sodium mirror or a sodium-potassium alloy with a benzophenone (B1666685) indicator (a deep blue or purple color indicates anhydrous conditions).
-
The purified solvent should be stored under an inert atmosphere.
-
-
Monomer Purification (Styrene, this compound, Isoprene):
-
Wash the monomers with a 10% aqueous NaOH solution to remove inhibitors, followed by washing with deionized water until neutral.
-
Dry the monomers over anhydrous magnesium sulfate.
-
Stir the pre-dried monomers over finely ground CaH₂ for at least 24 hours under an inert atmosphere.
-
Degas the monomers using freeze-pump-thaw cycles.
-
Distill the monomers under high vacuum. For dienes, it is recommended to perform a final purification step by stirring with a small amount of n-BuLi until a faint color persists, followed by distillation into a calibrated ampoule or directly into the reaction vessel.
-
Protocol 2: Living Anionic Terpolymerization
This protocol describes a one-pot synthesis of a poly(styrene-co-1,3-pentadiene-co-isoprene) terpolymer.
Materials:
-
Purified styrene, this compound, and isoprene
-
Purified cyclohexane
-
n-Butyllithium (n-BuLi) solution in hexane (B92381) (titrated)
-
Methanol (for termination)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and sealed with rubber septa under a high vacuum or in an inert atmosphere glovebox.
-
Introduce the desired amount of purified cyclohexane into the reactor via cannula transfer.
-
-
Initiation:
-
Inject the calculated amount of n-BuLi initiator into the reactor. The amount of initiator will determine the final molecular weight of the polymer (M_n = mass of monomers / moles of initiator).
-
-
Polymerization:
-
Add the purified monomers to the reactor. For a random terpolymer, the monomers can be added simultaneously. For a block or tapered structure, the monomers are added sequentially. The order of addition depends on the reactivity of the monomers. In non-polar solvents, the reactivity order is typically dienes > styrene.[2]
-
Allow the polymerization to proceed at the desired temperature (e.g., 50-70°C) with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (for monomer conversion) or size exclusion chromatography (for molecular weight and polydispersity).
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol. The disappearance of the characteristic color of the living carbanions indicates successful termination.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Protocol 3: Polymer Characterization
1. Size Exclusion Chromatography (SEC/GPC):
-
Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ = M_w/M_n).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF) is a common eluent.
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase.
-
Analysis: A narrow, monomodal peak with a Đ value close to 1.1 is indicative of a well-controlled living polymerization.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the terpolymer composition and microstructure.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is typically used.
-
Analysis:
-
¹H NMR: The composition can be calculated by comparing the integration of characteristic proton signals. For a styrene/1,3-pentadiene/isoprene terpolymer, the aromatic protons of styrene (6.3-7.2 ppm), the vinylic protons of 1,4-poly(this compound) and 1,4-polyisoprene (~5.1-5.4 ppm), and the vinylic protons of 1,2- and 3,4-polydiene units (~4.7-5.0 ppm) are used.
-
¹³C NMR: Provides more detailed information about the microstructure (e.g., cis-1,4, trans-1,4, 1,2-, and 3,4-addition in the polydiene units).
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature(s) (T_g) of the terpolymer.
-
Procedure:
-
Heat a small sample of the polymer to a temperature above its highest expected T_g to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at the same rate and record the heat flow.
-
-
Analysis: A single T_g suggests a random or statistical copolymer, while multiple T_gs are indicative of a block copolymer structure with microphase separation.[1] The T_g is sensitive to the terpolymer composition.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for living anionic terpolymerization.
Proposed "ABC-X" Terpolymerization Mechanism
The terpolymerization of styrene (St), this compound (PD), and 1,1-diphenylethylene (DPE) has been proposed to proceed through an "ABC-X" mechanism involving zwitterionic intermediates.[1] This mechanism involves the formation of three types of alternating modules.
Caption: Proposed "ABC-X" mechanism for terpolymerization.
References
Beyond the Alder: Exploring Alternative Cycloaddition Reactions of 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cycloaddition reactions of 1,3-pentadiene (B166810) that extend beyond the well-established Diels-Alder paradigm. These alternative cycloadditions, including [2+2] photocycloadditions, metal-catalyzed cycloadditions, and 1,3-dipolar cycloadditions, offer novel pathways to diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. The following sections present the theoretical background, experimental protocols, and quantitative data for these transformations, providing a practical guide for their implementation in the laboratory.
[2+2] Photocycloaddition of this compound
The [2+2] photocycloaddition of 1,3-dienes is a powerful method for the synthesis of vinylcyclobutanes, which are versatile intermediates in organic synthesis.[1] While direct photoexcitation of dienes often requires high-energy UV radiation, the use of transition metal photosensitizers allows these reactions to be performed with lower-energy visible light, enhancing their synthetic utility and substrate scope.[1]
Application Notes
Visible-light-mediated [2+2] cycloadditions of this compound offer a route to substituted vinylcyclobutanes. These reactions are typically promoted by transition metal complexes that can absorb visible light and transfer the energy to the diene, promoting it to an excited state that can undergo the cycloaddition. The diastereoselectivity of the reaction can be influenced by the choice of photosensitizer and reaction conditions. The resulting vinylcyclobutane products can be further functionalized through various transformations of the vinyl group.
Experimental Protocol: Visible-Light-Induced [2+2] Cycloaddition
This protocol is adapted from a general procedure for the visible-light-promoted [2+2] cycloaddition of 1,3-dienes.[1]
Materials:
-
This compound
-
Olefin (e.g., styrene)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or similar photosensitizer
-
Degassed solvent (e.g., acetonitrile)
-
Photoreactor equipped with a visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv) and the olefin (1.2 equiv) in the degassed solvent.
-
Add the photosensitizer (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-5 mol%).
-
Seal the reaction vessel and continue to degas the solution with a stream of nitrogen or argon for 15-30 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the vinylcyclobutane adduct.
-
Characterize the product by NMR spectroscopy and mass spectrometry to determine the yield and diastereomeric ratio.
Quantitative Data
| Diene | Olefin | Photosensitizer | Yield (%) | Diastereomeric Ratio | Reference |
| This compound | Styrene | [Ru(bpy)₃]²⁺ | 75 | 1.5:1 | [1] |
Diagram of the [2+2] Photocycloaddition Workflow
Caption: A flowchart illustrating the key steps in a typical visible-light-induced [2+2] photocycloaddition experiment.
Metal-Catalyzed Cycloadditions of this compound
Transition metal catalysis provides a powerful platform for cycloaddition reactions, often proceeding under mild conditions with high selectivity. Nickel-catalyzed cycloadditions of 1,3-dienes have emerged as a method to construct larger ring systems.
Application Notes
Nickel-catalyzed cycloaddition of 1,3-dienes with strained heterocycles like 3-azetidinones and 3-oxetanones enables the synthesis of eight-membered heterocyclic rings.[2] This transformation involves the C-C bond activation of the strained four-membered ring. The reaction is proposed to proceed through an oxidative coupling of the diene and the carbonyl group, followed by β-carbon elimination.
Experimental Protocol: Nickel-Catalyzed [4+4] Cycloaddition
This protocol is based on a general procedure for the nickel-catalyzed cycloaddition of 1,3-dienes with 3-azetidinones.[2]
Materials:
-
This compound
-
3-Azetidinone derivative
-
[Ni(cod)₂] (Bis(1,5-cyclooctadiene)nickel(0))
-
Phosphine (B1218219) ligand (e.g., P(p-tolyl)₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ni(cod)₂] (10 mol%) and the phosphine ligand (25 mol%) to a reaction vessel.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes.
-
Add the 3-azetidinone derivative (1.0 equiv) and this compound (2.0 equiv) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the eight-membered heterocyclic product.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Quantitative Data
| Diene | Heterocycle | Catalyst System | Yield (%) | Reference |
| Isoprene | N-Boc-3-azetidinone | [Ni(cod)₂]/P(p-tolyl)₃ | 85 | [2] |
| This compound | N-Boc-3-azetidinone | [Ni(cod)₂]/P(p-tolyl)₃ | (Not specified, but expected to be similar to isoprene) | [2] |
Diagram of the Nickel-Catalyzed Cycloaddition Mechanism
Caption: A simplified representation of the proposed catalytic cycle for the nickel-catalyzed [4+4] cycloaddition.
1,3-Dipolar Cycloaddition of this compound
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[3][4] These reactions involve a 1,3-dipole, a three-atom, four-pi-electron system, and a dipolarophile, a two-pi-electron system. While alkenes and alkynes are common dipolarophiles, conjugated dienes like this compound can also participate in these reactions, typically reacting through one of their double bonds.
Application Notes
In the context of 1,3-dipolar cycloadditions, this compound can act as a dipolarophile. The reaction of this compound with a 1,3-dipole, such as a nitrile oxide or a nitrone, would lead to the formation of a five-membered heterocyclic ring containing nitrogen and/or oxygen atoms. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. These reactions provide a direct route to functionalized heterocycles that are prevalent in pharmaceuticals.
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
This protocol describes a general procedure for the reaction of an alkene with a nitrile oxide, which can be adapted for this compound. Nitrile oxides are often generated in situ from oxime precursors.
Materials:
-
This compound
-
Aldoxime (e.g., benzaldoxime)
-
Oxidizing agent (e.g., sodium hypochlorite (B82951) solution)
-
Solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the aldoxime (1.0 equiv) and this compound (1.5 equiv) in the solvent.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., aqueous sodium hypochlorite) to the stirred solution. The in situ generation of the nitrile oxide will occur, followed by the cycloaddition.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isoxazoline (B3343090) product.
-
Characterize the product by NMR spectroscopy and mass spectrometry to determine the structure and yield.
Quantitative Data
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Reference |
| Benzonitrile Oxide | Styrene | 3,5-Diphenyl-2-isoxazoline | 85 | General knowledge |
Diagram of the 1,3-Dipolar Cycloaddition Pathway
Caption: A schematic representation of a [3+2] cycloaddition between a 1,3-dipole and this compound.
References
The Versatility of 1,3-Pentadiene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Pentadiene (B166810), also known as piperylene, is a volatile and flammable hydrocarbon with the formula CH₃CH=CHCH=CH₂.[1] As a readily available byproduct from the steam cracking of naphtha, this conjugated diene serves as a versatile and valuable building block in the synthesis of a diverse array of fine chemicals.[2][3] Its conjugated system of double bonds allows it to participate in a variety of chemical transformations, making it a key intermediate in the production of polymers, adhesives, resins, and specialty chemicals for the pharmaceutical and fragrance industries.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, offering a guide for researchers and professionals in chemical synthesis and drug development.
Core Applications in Fine Chemical Synthesis
The primary applications of this compound in the synthesis of fine chemicals revolve around three main types of reactions: cycloadditions (most notably the Diels-Alder reaction), polymerization, and catalytic functionalization reactions such as telomerization and hydroformylation. These methodologies provide access to a wide range of molecular architectures, from simple cyclic compounds to complex polymers and functionalized linear chains.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the construction of six-membered rings.[5] this compound, as the diene component, can react with various dienophiles to yield substituted cyclohexene (B86901) derivatives, which are common structural motifs in many pharmaceuticals and bioactive molecules. The stereochemistry of the resulting cycloadduct is well-defined, making this reaction particularly useful in the synthesis of complex targets.[5]
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Ethylene | Thermal | 3-Methylcyclohexene | - | [6] |
| This compound | Acrylonitrile | Zeolite | Substituted cyclohexene | - | [6] |
| Isoprene | Methyl Acrylate (B77674) | AlCl₃ | Substituted cyclohexene | High | [7] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | Bicyclic adduct | High | [8][9] |
This protocol is a representative example based on the Lewis acid-catalyzed Diels-Alder reaction of dienes with acrylates.[7][8][9]
Materials:
-
This compound (piperylene)
-
Methyl acrylate
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, a solution of the Lewis acid (e.g., AlCl₃, 0.1 eq.) in anhydrous DCM is prepared in a flame-dried flask and cooled to -78 °C.
-
Methyl acrylate (1.0 eq.) is added dropwise to the cooled Lewis acid solution with stirring.
-
This compound (1.2 eq.) is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the substituted cyclohexene product.
References
- 1. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 1,3-pentadiene (B166810) and related 1,3-dienes. The reactions highlighted are foundational for the synthesis of complex organic molecules, offering pathways to chiral compounds and valuable synthetic intermediates.
Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes
Application Notes:
Iron-catalyzed 1,4-hydroboration of 1,3-dienes is a powerful and atom-economical method for the synthesis of allylboronates.[1] These products are versatile intermediates in organic synthesis, readily undergoing oxidation to allylic alcohols, allylation to form homoallylic alcohols and amines, and Suzuki cross-coupling reactions. A key advantage of this iron-catalyzed approach is its high chemo-, regio-, and stereoselectivity, providing exclusively the linear (E)-allylborane product.[2][3][4] This method is particularly valuable as it avoids the use of basic main-group organometallics, such as Grignard or organolithium reagents, making it compatible with a wider range of functional groups.[2][4] The reaction is catalyzed by readily prepared iminopyridine-derived iron complexes, which are activated in situ by a reducing agent like magnesium metal.[2][3]
The regioselectivity of the hydroboration can be influenced by the steric properties of the iminopyridine ligand.[3] This allows for tunable control over the reaction outcome, further enhancing its synthetic utility. The resulting (E)-allylboronates can be used in one-pot hydroboration-allylation sequences, providing efficient access to complex molecules with high diastereoselectivity.[2][4]
Logical Relationship of Reaction Components
Caption: Key components for the Fe-catalyzed 1,4-hydroboration of 1,3-dienes.
Quantitative Data Summary: Iron-Catalyzed 1,4-Hydroboration of Various 1,3-Dienes
| Entry | Diene | Ligand | Product | Yield (%) | Regioselectivity (1,4- vs 1,2-) | Stereoselectivity (E:Z) |
| 1 | This compound | Iminopyridine | (E)-Pent-3-en-2-ylboronic acid pinacol (B44631) ester | 75 | >99:1 | >99:1 |
| 2 | Isoprene | Iminopyridine | (E)-3-Methylbut-2-en-1-ylboronic acid pinacol ester | 88 | >99:1 | >99:1 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Iminopyridine | (E)-2,3-Dimethylbut-2-en-1-ylboronic acid pinacol ester | 76 | >99:1 | >99:1 |
| 4 | Myrcene | Iminopyridine | (E)-3,7-Dimethylocta-2,6-dien-1-ylboronic acid pinacol ester | 85 | >99:1 | >99:1 |
Detailed Experimental Protocol: Iron-Catalyzed 1,4-Hydroboration of this compound
Materials:
-
Iminopyridine-iron(II) chloride complex (5 mol%)
-
Magnesium turnings (20 mol%)
-
This compound (1.0 mmol)
-
Pinacolborane (1.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (0.25 M)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the iminopyridine-iron(II) chloride complex (5 mol%) and magnesium turnings (20 mol%).
-
Add anhydrous THF (0.25 M) to the vial.
-
Add this compound (1.0 mmol) to the mixture.
-
Finally, add pinacolborane (1.1 mmol) dropwise to the stirring mixture at room temperature.
-
Seal the vial and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Dilute the mixture with diethyl ether and filter through a short plug of silica (B1680970) gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be used directly in subsequent steps or purified by flash column chromatography on silica gel to afford the pure (E)-pent-3-en-2-ylboronic acid pinacol ester.
Rhodium-Catalyzed [4+3] Cycloaddition
Application Notes:
Reaction Workflow
Caption: Workflow for the Rh-catalyzed [4+3] cycloaddition.
Quantitative Data Summary: Rhodium-Catalyzed [4+3] Cycloaddition
| Entry | Vinyldiazoacetate | Diene | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl 2-diazo-3-(triisopropylsilyloxy)pent-4-enoate | This compound | Rh₂(S-BTPCP)₄ | 78 | >20:1 | 95 |
| 2 | Ethyl 2-diazo-3-(tert-butyldimethylsilyloxy)pent-4-enoate | Isoprene | Rh₂(S-BTPCP)₄ | 85 | >20:1 | 96 |
| 3 | Methyl 2-diazo-3-phenylpent-4-enoate | Cyclopentadiene | Rh₂(S-BTPCP)₄ | 92 | 15:1 | 98 |
Detailed Experimental Protocol: Rhodium-Catalyzed [4+3] Cycloaddition of a Vinyldiazoacetate with this compound
Materials:
-
Dirhodium(II) catalyst, e.g., Rh₂(S-BTPCP)₄ (1 mol%)
-
This compound (5.0 equiv)
-
Vinyldiazoacetate (1.0 equiv)
-
Anhydrous hexanes (0.1 M)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dirhodium(II) catalyst (1 mol%) in anhydrous hexanes (0.1 M).
-
Add this compound (5.0 equiv) to the catalyst solution.
-
Slowly add a solution of the vinyldiazoacetate (1.0 equiv) in anhydrous hexanes to the reaction mixture via a syringe pump over a period of 4 hours at room temperature.
-
Stir the reaction mixture for an additional 12 hours at room temperature after the addition is complete.
-
Monitor the reaction by TLC until the vinyldiazoacetate is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1,4-cycloheptadiene product.
Ruthenium-Catalyzed Allylation of Nucleophiles with Dienic Carbonates
Application Notes:
Ruthenium catalysts provide an efficient route to functionalized 1,3-dienes through the regioselective allylation of various nucleophiles with 1,3-dienic carbonates. This method is notable for its ability to activate 1,2-disubstituted allylic carbonates and achieve highly regioselective nucleophilic substitution, favoring the branched isomer. This approach opens a new pathway to functional dienes that are valuable in both organic synthesis and polymer science. A variety of nucleophiles, including phenols, can be employed, demonstrating the broad scope of this reaction.
Experimental Workflow
Caption: General workflow for the Ru-catalyzed allylation.
Quantitative Data Summary: Ruthenium-Catalyzed Allylation with Dienic Carbonates
| Entry | Dienic Carbonate | Nucleophile | Catalyst | Yield (%) | Regioselectivity (Branched:Linear) |
| 1 | (E)-Hexa-3,5-dien-2-yl methyl carbonate | Phenol (B47542) | [CpRu(MeCN)₃]PF₆ | 85 | >95:5 |
| 2 | (E)-Hexa-3,5-dien-2-yl methyl carbonate | 4-Methoxyphenol | [CpRu(MeCN)₃]PF₆ | 92 | >95:5 |
| 3 | (E)-1-Phenylhexa-3,5-dien-2-yl methyl carbonate | Phenol | [Cp*Ru(MeCN)₃]PF₆ | 78 | >95:5 |
Detailed Experimental Protocol: Ruthenium-Catalyzed Allylation of Phenol with (E)-Hexa-3,5-dien-2-yl methyl carbonate
Materials:
-
[Cp*Ru(MeCN)₃]PF₆ (2 mol%)
-
(E)-Hexa-3,5-dien-2-yl methyl carbonate (0.5 mmol)
-
Phenol (0.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (10 mol%)
-
Anhydrous THF (2 mL)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add [Cp*Ru(MeCN)₃]PF₆ (2 mol%), cesium carbonate (10 mol%), and phenol (0.6 mmol).
-
Add anhydrous THF (2 mL) to the tube.
-
Add (E)-hexa-3,5-dien-2-yl methyl carbonate (0.5 mmol) to the reaction mixture.
-
Heat the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the functionalized 1,3-diene product.
Palladium-Catalyzed Telomerization of this compound with Methanol (B129727)
Application Notes:
Palladium-catalyzed telomerization is an industrially relevant process that dimerizes a 1,3-diene with the simultaneous addition of a nucleophile. The telomerization of 1,3-butadiene (B125203) with methanol, for instance, is a well-studied reaction that produces 1-methoxy-2,7-octadiene, a valuable chemical intermediate. While specific protocols for this compound are less commonly detailed, the general principles apply. The choice of phosphine (B1218219) ligand is crucial for controlling the selectivity and efficiency of the reaction. This reaction is a prime example of atom-economical synthesis, converting simple starting materials into more complex, functionalized molecules.
Mechanistic Overview
Caption: Simplified mechanism of Pd-catalyzed telomerization.
Quantitative Data Summary: Palladium-Catalyzed Telomerization of 1,3-Butadiene with Alcohols (as a reference)
| Entry | Diene | Nucleophile | Ligand | Product | Yield (%) | Selectivity (%) |
| 1 | 1,3-Butadiene | Methanol | TOMPP | 1-Methoxy-2,7-octadiene | >98 | ~99 |
| 2 | 1,3-Butadiene | Ethanol | TOMPP | 1-Ethoxy-2,7-octadiene | >95 | ~98 |
| 3 | 1,3-Butadiene | 1,2-Propanediol | TOMPP | Mono-telomer | >70 | - |
Detailed Experimental Protocol: General Procedure for Palladium-Catalyzed Telomerization
Materials:
-
Palladium precursor, e.g., Pd(acac)₂ (0.01 mol%)
-
Phosphine ligand, e.g., Tris(o-methoxyphenyl)phosphine (TOMPP) (0.04 mol%)
-
This compound (1.0 mol)
-
Methanol (2.0 mol)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
In a pressure vessel (autoclave) under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in anhydrous toluene.
-
Add methanol to the catalyst solution.
-
Cool the mixture and add liquefied this compound.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Maintain the reaction for several hours, monitoring the pressure and temperature.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
The product mixture can be analyzed by GC and GC-MS.
-
The telomer products can be isolated by fractional distillation.
References
- 1. Iron-catalyzed 1,4-hydroboration of 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversal of the Regiochemistry in the Rhodium-Catalyzed [4+3] Cycloaddition Between Vinyldiazoacetates and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
Protocol for the purification of 1,3-pentadiene from C5 streams
Abstract
This application note provides a detailed protocol for the purification of 1,3-pentadiene (B166810) from industrial C5 streams, a critical process for the production of plastics, adhesives, and resins. The primary method detailed is extractive distillation, a robust and scalable technique for separating this compound from other C5 isomers with close boiling points. Additionally, alternative and complementary purification methods, including selective hydrogenation and Diels-Alder reactions, are discussed. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.
Introduction
C5 streams, byproducts of ethylene (B1197577) production from petroleum cracking, are a rich source of valuable diolefins, including this compound (also known as piperylene). However, these streams are complex mixtures of isomers with similar boiling points, making the isolation of pure this compound a significant challenge. Extractive distillation is a widely used industrial method that overcomes this challenge by introducing a solvent that alters the relative volatilities of the components, facilitating separation. This note provides a comprehensive protocol for this process, as well as an overview of other relevant techniques.
Purification Methods
Extractive Distillation
Extractive distillation is the most common industrial method for separating this compound from other C5 hydrocarbons. The process involves the use of a high-boiling, non-volatile solvent that has a higher affinity for this compound than for the other components in the C5 stream. This increases the relative volatility of the other components, allowing them to be separated as overheads in a distillation column, while the this compound remains with the solvent and is collected from the bottom. A subsequent distillation step, known as solvent stripping or recovery, is then used to separate the pure this compound from the solvent.
Commonly used solvents for this process include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). The choice of solvent can impact the efficiency and economics of the process.
Selective Hydrogenation
Selective hydrogenation is a technique used to remove highly unsaturated compounds, such as acetylenes and other dienes, from olefin streams. In the context of C5 streams, selective hydrogenation can be used as a pre-treatment step to convert unwanted dienes into their corresponding olefins, which are then more easily separated from this compound by distillation. Palladium-based catalysts are often used for this purpose. The selectivity of the hydrogenation process is crucial to avoid the hydrogenation of this compound itself.
Diels-Alder Reaction
The Diels-Alder reaction is a chemical method that can be used for the selective removal of trans-1,3-pentadiene. This isomer readily reacts with dienophiles, such as maleic anhydride, to form a Diels-Alder adduct, which has a much higher boiling point than the other C5 components and can thus be easily separated. The unreacted cis-1,3-pentadiene (B74190) and other C5 components can then be collected. This method is highly selective for the trans isomer of this compound.
Experimental Protocol: Extractive Distillation of this compound
This protocol describes a laboratory-scale procedure for the purification of this compound from a typical C5 feed stream using extractive distillation with N-methyl-2-pyrrolidone (NMP) as the solvent.
Materials and Equipment:
-
C5 feed stream (see Table 1 for typical composition)
-
N-methyl-2-pyrrolidone (NMP), high purity
-
Extractive distillation column (e.g., packed column with a high number of theoretical plates)
-
Solvent stripping column
-
Heating mantles, condensers, and receiving flasks
-
Pumps for feed and solvent delivery
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Feed Preparation: The C5 feed stream is pre-treated to remove any heavy components (C6 and higher) by a preliminary distillation.
-
Extractive Distillation:
-
The pre-treated C5 feed is continuously fed into the middle section of the extractive distillation column.
-
NMP is fed into the top section of the column at a solvent-to-feed ratio of approximately 8:1 by volume.
-
The column is operated at a pressure of approximately 4-6 bar and a top temperature of 40-60°C. The bottom temperature will be higher, depending on the boiling point of the solvent.
-
The overhead product, enriched in the more volatile C5 components (isoprene, cyclopentene, etc.), is condensed and collected.
-
The bottom product, containing this compound dissolved in NMP, is sent to the solvent stripping column.
-
-
Solvent Stripping:
-
The bottom product from the extractive distillation column is fed into the solvent stripping column.
-
This column is operated at a lower pressure (e.g., near atmospheric pressure) to facilitate the vaporization of this compound.
-
The overhead product, which is high-purity this compound, is condensed and collected.
-
The bottom product, which is the lean NMP solvent, is cooled and recycled back to the extractive distillation column.
-
-
Analysis: The purity of the final this compound product is determined by GC-FID. A sample chromatogram and the conditions for the GC analysis are provided in the appendix.
Safety Precautions:
-
C5 hydrocarbons and this compound are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
NMP is a skin and eye irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The distillation columns operate at elevated temperatures and pressures. Ensure that all equipment is properly rated and assembled.
Data Presentation
The following tables summarize the typical composition of the C5 feed stream and the expected purity of the this compound product after extractive distillation.
Table 1: Typical Composition of C5 Feed Stream
| Component | Concentration (wt%) |
| Isoprene | 15-25 |
| This compound | 10-20 |
| Cyclopentadiene | 10-20 |
| n-Pentane | 5-10 |
| Isopentane | 10-15 |
| 1-Pentene | 5-10 |
| 2-Pentene | 5-10 |
| Other C5s | Balance |
Table 2: Product Purity and Recovery
| Parameter | Value |
| This compound Purity | >98% |
| Recovery of this compound | >95% |
| Isoprene in Product | <1% |
| Cyclopentadiene in Product | <0.5% |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for obtaining high-purity this compound from complex C5 streams. Extractive distillation is a powerful technique that can be adapted for various scales of operation. For researchers requiring even higher purity or dealing with specific contaminants, a combination of methods, such as selective hydrogenation followed by extractive distillation, may be beneficial. The choice of the optimal purification strategy will depend on the specific composition of the feed stream and the purity requirements of the final product.
Appendix
GC-FID Conditions for Purity Analysis:
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 40°C (hold 5 min), then ramp to 200°C at 10°C/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Troubleshooting & Optimization
Technical Support Center: Separation of Cis- and Trans-1,3-Pentadiene Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis- and trans-1,3-pentadiene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-1,3-pentadiene challenging?
A1: The primary challenge lies in the close boiling points of the two isomers, making conventional distillation an inefficient separation method. Additionally, 1,3-pentadiene (B166810) is prone to polymerization, especially at elevated temperatures, which can lead to product loss and equipment fouling.
Q2: What are the most common methods for separating these isomers?
A2: The most common methods employed for the separation of cis- and trans-1,3-pentadiene are:
-
Extractive Distillation: This technique involves the use of a solvent that alters the relative volatilities of the isomers, making them easier to separate by distillation.
-
Azeotropic Distillation: An entrainer is added to form a new, lower-boiling azeotrope with one of the isomers, allowing for its removal.
-
Gas Chromatography (GC): This analytical technique is highly effective for separating the isomers, especially on a smaller scale, based on their differential interactions with a stationary phase.
-
Selective Diels-Alder Reaction: The trans isomer reacts more readily with dienophiles like maleic anhydride, allowing for its removal from the mixture.[1]
Q3: How can I prevent the polymerization of this compound during separation?
A3: Polymerization can be minimized by:
-
Operating at the lowest possible temperatures.
-
Using polymerization inhibitors. Common inhibitors for dienes include alkylphenols, amines, and nitric oxide.[2][3]
-
Ensuring that the feed and equipment are free of oxygen and other polymerization initiators.
Physical and Chemical Properties
A clear understanding of the physical properties of the isomers is crucial for selecting and optimizing a separation method.
| Property | Cis-1,3-pentadiene | Trans-1,3-pentadiene |
| Molecular Weight | 68.12 g/mol | 68.12 g/mol |
| Boiling Point | 44 °C | 42 °C |
| Melting Point | -141 °C | -87.5 °C |
| Density | 0.691 g/mL | 0.676 g/mL at 20°C |
Troubleshooting Guides
Extractive Distillation
Logical Workflow for Extractive Distillation
Caption: Workflow for separating this compound isomers via extractive distillation.
Q: My separation efficiency is poor, and the isomers are co-distilling. What could be the issue?
A: Poor separation efficiency in extractive distillation is often related to the choice of solvent and operating conditions.
-
Inadequate Solvent Selectivity: The solvent may not be effectively altering the relative volatility of the isomers. Common solvents for C5 hydrocarbon separations include N-methylpyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile.[4][5] You may need to screen different solvents to find one that provides a sufficient difference in volatility.
-
Incorrect Solvent-to-Feed Ratio: The ratio of solvent to the pentadiene mixture is a critical parameter. An insufficient amount of solvent will not achieve the desired change in volatility. Conversely, an excessive amount can lead to higher energy costs for solvent recovery.
-
Suboptimal Operating Temperature and Pressure: The temperature and pressure in the distillation column affect the relative volatility. These parameters should be optimized for the specific solvent system being used.
Q: I am experiencing significant solvent loss. What are the likely causes and solutions?
A: Solvent loss can occur through several mechanisms:
-
High Overhead Temperature: If the temperature at the top of the extractive distillation column is too high, the solvent may vaporize and be carried over with the more volatile pentadiene isomer.
-
Inefficient Solvent Recovery: The solvent recovery column may not be operating efficiently, leading to solvent being lost with the second isomer product. Check the reboiler duty and reflux ratio of the recovery column.
-
Solvent Degradation: Some solvents can degrade at high temperatures, especially in the presence of impurities. Ensure the reboiler temperature in the solvent recovery column does not exceed the thermal stability limit of the solvent.
Azeotropic Distillation
Experimental Workflow for Azeotropic Distillation
Caption: Process flow for azeotropic distillation of this compound isomers.
Q: How do I select an appropriate entrainer for the azeotropic distillation of this compound isomers?
A: The selection of an effective entrainer is crucial for successful azeotropic distillation. Key considerations include:
-
Formation of a Low-Boiling Azeotrope: The entrainer should form a minimum-boiling azeotrope with one of the pentadiene isomers. This azeotrope should have a boiling point significantly different from the other isomer.
-
Immiscibility: For heterogeneous azeotropic distillation, the entrainer should be immiscible with the separated isomer upon condensation, allowing for separation in a decanter.
-
Ease of Recovery: The entrainer should be easily recoverable from the isomer it forms an azeotrope with.
-
Chemical Stability: The entrainer must be chemically stable under the distillation conditions and not react with the pentadiene isomers.
Q: The overhead product from my azeotropic distillation is not separating into two phases in the decanter. What should I do?
A: This indicates that a homogeneous azeotrope is being formed, or that the compositions are not within the two-phase region at the decanter temperature.
-
Verify Entrainer Selection: Ensure that the chosen entrainer is known to form a heterogeneous azeotrope with one of the pentadiene isomers.
-
Adjust Decanter Temperature: The liquid-liquid equilibrium can be temperature-dependent. Cooling the condensate to a lower temperature in the decanter may induce phase separation.
-
Modify Entrainer-to-Feed Ratio: The composition of the overhead vapor can affect phase separation. Adjusting the amount of entrainer may bring the condensate composition into the heterogeneous region.
Gas Chromatography (GC)
Troubleshooting Logic for GC Separation
Caption: Decision tree for troubleshooting poor GC separation of isomers.
Q: I am observing poor resolution between the cis and trans isomer peaks. How can I improve this?
A: Poor resolution in the GC separation of these isomers can be addressed by optimizing several parameters:
-
Column Selection: A non-polar capillary column is generally effective for separating cis and trans isomers of volatile compounds like this compound.[6] Columns with stationary phases like squalane (B1681988) or poly(5% diphenyl/95% dimethyl siloxane) are good starting points.[6]
-
Temperature Program: An isothermal method may not provide sufficient resolution. A temperature-programmed method, starting at a low initial temperature (e.g., 50°C) and slowly ramping up (e.g., 5°C/min), can enhance separation.[6]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate depends on the column dimensions and should be adjusted to achieve the best resolution.
-
Column Length and Internal Diameter: A longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution, but will also increase the analysis time.
Q: My chromatogram shows tailing peaks. What is causing this and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Active Sites on the Column: The stationary phase or the column tubing may have active sites that interact strongly with the analytes. Using an end-capped column or deactivating the column can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample.
-
Inlet Contamination: A dirty injector liner can cause peak tailing. Regularly clean or replace the liner.
Experimental Protocols
Protocol 1: Gas Chromatography Separation of Cis- and Trans-1,3-Pentadiene
This protocol provides a general method for the analytical separation of cis- and trans-1,3-pentadiene.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: Non-polar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane).
-
Split Ratio: 100:1.
-
-
Sample Preparation:
-
Dilute the cis/trans-1,3-pentadiene mixture in a volatile, non-polar solvent such as hexane.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The trans isomer is expected to elute before the cis isomer on a non-polar column due to its lower boiling point.[6]
-
Quantitative Data Summary
The following table summarizes typical performance metrics for different separation methods. Actual results may vary depending on the specific experimental conditions.
| Separation Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Extractive Distillation | >95%[7] | High | Suitable for large-scale industrial separation. | Requires careful solvent selection and an additional solvent recovery step. |
| Azeotropic Distillation | High | Moderate to High | Effective for breaking azeotropes and separating close-boiling components. | Requires an additional component (entrainer) and a potentially complex process flow. |
| Gas Chromatography | >99% (analytical scale) | N/A (analytical) | High resolution and sensitivity, excellent for analysis. | Not practical for large-scale preparative separation. |
References
- 1. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of C5 fraction and extractive distillation solvent by two-dimensional gas chromatography with heart-cutting technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101643379A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
Inhibiting spontaneous polymerization of 1,3-pentadiene during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for inhibiting the spontaneous polymerization of 1,3-pentadiene (B166810) during storage.
Frequently Asked Questions (FAQs)
Q1: Why does this compound polymerize during storage?
A1: this compound is a conjugated diene, a class of organic compounds known to undergo spontaneous polymerization.[1] This process is typically initiated by the formation of free radicals, which can be generated by exposure to heat, light, oxygen, or contaminants.[2] Once initiated, a chain reaction occurs where monomer units add to the growing polymer chain. This polymerization is undesirable as it can lead to product degradation, fouling of equipment, and potentially hazardous runaway reactions.[3][4]
Q2: What are the common inhibitors used to stabilize this compound?
A2: Several types of chemical inhibitors are used to prevent the spontaneous polymerization of dienes like this compound. The most common are phenolic compounds and their derivatives. These include:
-
4-tert-Butylcatechol (TBC): A highly effective and widely used inhibitor for butadiene and other reactive monomers.[5]
-
Hydroquinone (B1673460) (HQ): A general-purpose inhibitor that is effective in the presence of oxygen.[6]
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger.[5]
Q3: How do these inhibitors work?
A3: These inhibitors function by interrupting the free-radical chain reaction of polymerization. They act as radical scavengers, donating a hydrogen atom to the reactive polymer radical to form a stable, non-reactive species, thus terminating the polymerization chain.[5] For phenolic inhibitors like hydroquinone and TBC, this process is often enhanced by the presence of oxygen.
Q4: What are the recommended storage conditions for inhibited this compound?
A4: To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated place, away from heat sources.[7][8] Refrigerated storage is often recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: Protect from light, which can initiate polymerization.
-
Container: Use tightly sealed containers made of appropriate materials. Ground and bond containers to prevent static discharge.[8]
-
Purity: Ensure the monomer is free from contaminants that could catalyze polymerization.
Q5: How can I monitor the inhibitor concentration and detect polymerization?
A5: Regular monitoring is crucial to ensure the stability of stored this compound.
-
Inhibitor Concentration: The concentration of phenolic inhibitors like TBC can be monitored using UV-Visible spectroscopy.[3][4] The inhibitor has a distinct UV absorbance that allows for quantitative analysis.
-
Polymer Formation: The presence of polymers can be detected by an increase in viscosity or the appearance of solid precipitates. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the formation of dimers and oligomers.[6][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or solid particles observed in the this compound. | Polymer formation due to inhibitor depletion, exposure to heat/light, or contamination. | 1. Do not use the material. 2. Safely dispose of the material according to institutional guidelines. 3. Review storage conditions and handling procedures to identify the cause. 4. Check the inhibitor concentration of fresh stock. |
| The concentration of the inhibitor is below the recommended level. | The inhibitor has been consumed over time or was initially at a low concentration. | 1. Add more inhibitor to reach the recommended concentration. Ensure thorough mixing. 2. Consider using the material promptly or re-purifying it. 3. Re-evaluate the storage conditions; elevated temperatures can accelerate inhibitor depletion. |
| The polymerization reaction is initiated despite the presence of an inhibitor. | The inhibitor concentration is too low for the storage conditions (e.g., elevated temperature). The presence of potent initiators (e.g., peroxides, strong acids). | 1. Immediately cool the material to slow down the reaction. 2. If safe to do so, add a higher concentration of inhibitor or a more potent one. 3. Review the material for potential contaminants. |
| Difficulty in initiating a desired polymerization reaction. | The concentration of the inhibitor is too high. | 1. Remove the inhibitor before use. This can be done by washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by washing with deionized water and drying.[10] 2. Alternatively, passing the monomer through a column of activated alumina (B75360) can also remove phenolic inhibitors. |
Quantitative Data Summary
The effectiveness of an inhibitor is dependent on the specific storage conditions and the purity of the monomer. The following table provides a general guideline for the use of common inhibitors.
| Inhibitor | Typical Concentration Range (ppm) | Key Considerations |
| 4-tert-Butylcatechol (TBC) | 50 - 150 | Highly effective, often the preferred choice for dienes.[3][4] |
| Hydroquinone (HQ) | 100 - 1000 | Requires the presence of oxygen to be most effective.[6] |
| Butylated Hydroxytoluene (BHT) | 200 - 500 | Also acts as an antioxidant, preventing peroxide formation.[5] |
Note: The optimal inhibitor concentration should be determined experimentally for your specific application and storage conditions.
Experimental Protocols
Protocol 1: Monitoring TBC Inhibitor Concentration by UV-Visible Spectroscopy
Objective: To determine the concentration of TBC in a this compound sample.
Materials:
-
This compound sample
-
TBC standard solution of known concentration
-
UV-transparent solvent (e.g., isopropanol)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a calibration curve: a. Prepare a series of standard solutions of TBC in the chosen solvent with concentrations spanning the expected range in the sample. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for TBC. c. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Preparation: a. Accurately dilute a known volume or weight of the this compound sample with the solvent in a volumetric flask.
-
Measurement: a. Measure the absorbance of the diluted sample at the λmax of TBC.
-
Calculation: a. Use the calibration curve to determine the concentration of TBC in the diluted sample. b. Calculate the original concentration of TBC in the undiluted this compound sample.
Protocol 2: Removal of Phenolic Inhibitors
Objective: To remove TBC or other phenolic inhibitors from this compound prior to use in a polymerization reaction.
Materials:
-
Inhibited this compound
-
10% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Place the inhibited this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution and shake the funnel gently, periodically venting to release any pressure. The inhibitor will be extracted into the aqueous (lower) layer.
-
Allow the layers to separate and drain off the aqueous layer.
-
Repeat the washing with the NaOH solution two more times.
-
Wash the this compound with deionized water to remove any residual NaOH. Repeat this wash three times.
-
Drain the washed this compound into a clean, dry flask.
-
Add a drying agent (e.g., anhydrous magnesium sulfate) and swirl the flask.
-
Decant or filter the dry, inhibitor-free this compound. Use the purified monomer immediately as it is no longer protected against polymerization.
Visualizations
Caption: Mechanism of spontaneous polymerization and inhibition.
Caption: Troubleshooting workflow for this compound storage issues.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 3. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 4. aai.solutions [aai.solutions]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. gcms.cz [gcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catione Polymerization of 1,3-Pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the cationic polymerization of 1,3-pentadiene (B166810).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the cationic polymerization of this compound?
A1: The main side reactions that can occur during the cationic polymerization of this compound are:
-
Cross-linking: This intermolecular reaction involves the growing carbocationic chain end reacting with a double bond on another polymer chain. This leads to the formation of a network structure, resulting in an insoluble polymer fraction (gel).[1][2]
-
Cyclization: This is an intramolecular reaction where the growing carbocationic chain end reacts with a double bond within the same chain, forming a cyclic structure.[3] This reaction does not necessarily lead to insoluble products but alters the polymer microstructure and reduces unsaturation.
-
Double Bond Isomerization: This process involves the rearrangement of the double bonds within the polymer backbone, leading to a variety of isomeric structures (e.g., cis to trans). This can be influenced by the monomer's isomeric composition and reaction conditions.[2][3]
Q2: How does the isomeric composition of the this compound monomer affect the polymerization and side reactions?
A2: The initial ratio of cis (Z) to trans (E) isomers of this compound significantly impacts the polymerization process. The cis isomer has a higher tendency to undergo cross-linking and double bond isomerization.[2][3] In contrast, the trans isomer is more prone to cyclization reactions.[2][3] The trans isomer generally does not produce cross-linked material and is typically more reactive in cationic polymerization.[4]
Q3: My GPC results show a high molecular weight shoulder or tailing. What is the likely cause?
A3: A high molecular weight shoulder or tailing in the Gel Permeation Chromatography (GPC) trace of poly(this compound) is often indicative of branching or the initial stages of cross-linking.[1] This occurs when a growing polymer chain reacts with another polymer chain, leading to a branched macromolecule of a significantly higher molecular weight.[1] As these branched structures accumulate, they can eventually lead to the formation of an insoluble gel.
Q4: What is the cause of reduced unsaturation in the final polymer?
A4: Reduced unsaturation in poly(this compound) synthesized via cationic polymerization is primarily due to chain transfer reactions to the polymer, which can lead to branching and cross-linking, and intramolecular cyclization reactions.[1] Both of these side reactions consume double bonds within the polymer structure.
Troubleshooting Guides
Problem 1: Formation of Insoluble Gel (Cross-linking)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| The reaction mixture becomes viscous and forms a solid gel. | High degree of cross-linking. | 1. Decrease Monomer Concentration: Lowering the initial monomer concentration can reduce the probability of intermolecular chain transfer and thus minimize cross-linking.[4] 2. Modify Catalyst System: The addition of a co-catalyst or a different Lewis acid can alter the reactivity of the propagating species and suppress cross-linking. 3. Add a Bulky Electron Donor: Incorporating a bulky electron donor can stabilize the active centers and hinder the formation of cross-linked products. 4. Introduce Aromatic Compounds: Arenes such as benzene, toluene, or xylene can act as chain transfer agents, which can suppress the formation of cross-linked polymer.[4] 5. Use Allylic Halides: The addition of allylic halides has been shown to strongly inhibit cross-linking.[4] 6. Control Monomer Isomerism: Using a monomer feed with a higher proportion of the trans isomer can reduce the propensity for cross-linking.[2][3] |
| The polymer product is only partially soluble, with a significant insoluble fraction. | Moderate cross-linking. | Follow the same steps as for complete gel formation, with a focus on optimizing the concentration of additives and reaction conditions. |
Problem 2: Low Polymer Yield and/or Low Molecular Weight
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| The final polymer yield is lower than expected. | Premature termination of the polymerization. | 1. Purify Reagents and Solvent: Water and other protic impurities can act as terminating agents. Ensure all reagents and the solvent are rigorously dried and purified. 2. Optimize Catalyst Concentration: The concentration of the Lewis acid can influence the rate of termination reactions. A systematic variation of the catalyst concentration may be necessary to find the optimal balance between initiation and termination. 3. Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation. |
| The number-average molecular weight (Mn) of the polymer is consistently low. | Chain transfer reactions are dominant. | 1. Add a Transfer Agent: The controlled addition of a specific transfer agent can regulate molecular weight. Conversely, unintended chain transfer to impurities or solvent should be minimized through rigorous purification. 2. Modify the Solvent: The choice of solvent can influence the extent of chain transfer. Less polar solvents may reduce chain transfer in some systems. 3. Adjust Monomer-to-Initiator Ratio: Increasing the ratio of monomer to initiator will generally lead to higher molecular weight polymers, provided that termination and chain transfer are not excessive. |
Problem 3: Undesired Polymer Microstructure (High Degree of Cyclization or Isomerization)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Spectroscopic analysis (e.g., NMR) indicates a high degree of cyclized units. | Intramolecular cyclization is favored. | 1. Increase Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular cyclization. 2. Use the trans Isomer: The trans isomer of this compound has a higher propensity for cyclization.[2][3] Using a higher proportion of the cis isomer may reduce cyclization, but be aware of the increased risk of cross-linking. |
| The polymer has a different isomeric content of double bonds than expected. | Double bond isomerization has occurred. | 1. Add a Transfer Agent: The presence of a transfer agent such as 2-methyl-2-butene (B146552) has been shown to eliminate double bond isomerization. 2. Control Monomer Isomerism: The cis isomer is more prone to double bond isomerization.[2][3] Using a higher proportion of the trans isomer may reduce this side reaction. |
Data Presentation
Table 1: Effect of SbCl₃ Concentration on the Cationic Polymerization of this compound with AlCl₃ *
| Run | [SbCl₃]/[AlCl₃] Molar Ratio | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Unsaturation (%) |
| 1 | 0 | 100 | 4725 | 1.75 | 69.5 |
| 2 | 0.25 | 100 | 4674 | 2.02 | 69.3 |
| 3 | 0.50 | 100 | 4624 | 2.45 | 68.2 |
| 4 | 1.00 | 100 | 4625 | 2.45 | 68.2 |
*Reaction Conditions: [this compound] = 2.5 mol/L; [AlCl₃] = 4.6 x 10⁻² mol/L; Temperature = 15 °C; Time = 4 h; Solvent: CH₂Cl₂.
Table 2: Effect of Temperature on the Cationic Polymerization of this compound with AlCl₃/SbCl₃ *
| Run | Temperature (°C) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Unsaturation (%) |
| 1 | -15 | 16.4 | 4327 | 2.05 | 68.7 |
| 2 | 0 | 35.2 | 4563 | 2.13 | 68.5 |
| 3 | 15 | 100 | 4674 | 2.02 | 69.3 |
| 4 | 30 | 100 | 4715 | 1.98 | 65.2 |
*Reaction Conditions: [this compound] = 2.5 mol/L; [AlCl₃] = 4.6 x 10⁻² mol/L; [SbCl₃]/[AlCl₃] = 0.25; Time = 4 h; Solvent: CH₂Cl₂.
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of this compound with Minimized Side Reactions
This protocol provides a general guideline. Optimal conditions should be determined empirically for each specific application.
1. Materials and Reagents:
-
This compound (mixture of isomers or specific isomer, purified)
-
Lewis Acid (e.g., AlCl₃, TiCl₄, purified)
-
Co-catalyst (if required, e.g., water, a protic acid)
-
Anhydrous solvent (e.g., dichloromethane, hexane, purified and dried)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., Argon or Nitrogen)
2. Purification of Reagents:
-
Monomer: this compound should be distilled over a drying agent (e.g., CaH₂) under an inert atmosphere immediately before use to remove inhibitors and moisture.
-
Solvent: The solvent should be refluxed over a suitable drying agent (e.g., CaH₂ for hydrocarbons, P₂O₅ for chlorinated solvents) and distilled under an inert atmosphere.
-
Lewis Acid: If solid, the Lewis acid should be sublimed or recrystallized to ensure high purity.
3. Polymerization Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum under a positive pressure of inert gas.
-
Transfer the desired amount of anhydrous solvent into the flask via a cannula or a dry syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.
-
Prepare a stock solution of the Lewis acid in the anhydrous solvent in a separate flame-dried and sealed flask under an inert atmosphere.
-
Add the purified this compound monomer to the reaction flask via a dry syringe.
-
Initiate the polymerization by adding the Lewis acid solution dropwise to the stirred monomer solution. The rate of addition can be crucial for controlling the reaction exotherm and preventing localized high concentrations of the initiator.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding a small amount of a suitable quenching agent, such as methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
4. Characterization:
-
Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Analyze the polymer microstructure and the extent of side reactions (unsaturation, cyclization) by ¹H and ¹³C NMR spectroscopy.
-
Quantify the insoluble fraction by gravimetry after attempting to dissolve a known mass of the polymer in a suitable solvent (e.g., toluene).
Visualizations
References
Optimizing yield and stereoselectivity in 1,3-pentadiene synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of 1,3-pentadiene (B166810) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound (also known as piperylene) is synthesized through several key routes. Industrially, it is often obtained as a byproduct of ethylene (B1197577) production from steam cracking of crude oil.[1] For laboratory and bio-based synthesis, common methods include:
-
Dehydration of Alcohols: Acid-catalyzed dehydration of pentenols (e.g., 3-penten-2-ol) or pentanediols (e.g., 2,3-pentanediol) is a frequent approach.[2][3]
-
Biomass-derived Routes: Synthesis from biomass feedstocks like xylitol (B92547) or 2-methyltetrahydrofuran (B130290) (2-MTHF) is gaining prominence for producing renewable this compound.[4]
-
Wittig Reaction: The Wittig reaction provides a classic method for forming the diene's double bonds with good control, typically by reacting an aldehyde or ketone with a phosphonium (B103445) ylide.[5][6][7]
-
Isomerization: Geometric isomerization of piperylene mixtures, often byproducts of industrial processes, can be used to enrich the desired trans- or cis-isomer.[8]
Q2: How can stereoselectivity (cis- vs. trans-isomer ratio) be controlled during synthesis?
A2: Controlling the stereochemistry of the double bonds is critical. The approach depends heavily on the synthetic method:
-
Catalyst Selection: In dehydration reactions, the catalyst's properties are key. For example, ceria-based catalysts show high selectivity for trans-3-penten-2-ol, a precursor to trans-1,3-pentadiene.[3] In polymerization, neodymium catalysts can influence the formation of cis-1,4 or trans-1,4 polymers.[9]
-
Wittig Reagent Choice: In the Wittig reaction, the nature of the ylide is paramount. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes (trans), while non-stabilized ylides typically produce (Z)-alkenes (cis).[10]
-
Isomerization Conditions: For existing mixtures, specific catalysts can favor one isomer. Iodine catalysis can increase the trans-1,3-pentadiene content to 70%, while potassium tert-butoxide can yield up to 84% of the trans-isomer.[8]
Q3: What are the major challenges in this compound synthesis?
A3: Researchers often face challenges with yield, purity, and catalyst stability. Common issues include:
-
Low Yield: Often caused by side reactions like polymerization or the formation of undesired isomers.[8]
-
Poor Stereoselectivity: Achieving a high ratio of the desired geometric isomer can be difficult.
-
Catalyst Deactivation: In continuous flow or high-temperature gas-phase reactions, catalysts can deactivate due to the formation of carbon deposits (coking).[11]
-
Product Purity: Separating this compound from other isomers (e.g., 1,4-pentadiene) or byproducts can be challenging.[12]
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of this compound.
Problem 1: Low overall yield of this compound.
-
Possible Cause 1: Polymerization of the diene product.
-
Solution: 1,3-dienes are susceptible to polymerization, especially at elevated temperatures.[8] Consider lowering the reaction temperature if the protocol allows. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Distilling the product as it forms can also prevent it from polymerizing in the reaction vessel.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: In heterogeneous catalysis, especially gas-phase reactions, catalysts can lose activity over time due to coking.[11] If you observe a decrease in conversion, catalyst regeneration may be necessary. Some catalysts, like certain LaPO4 formulations, have shown an ability to self-regenerate in situ.[2] Otherwise, follow the specific regeneration protocol for your catalyst, which often involves controlled oxidation to burn off carbon deposits.
-
-
Possible Cause 3: Formation of undesired structural isomers.
-
Solution: Side reactions can lead to the formation of more stable or kinetically favored isomers, such as cyclopentadiene (B3395910) via dehydrocyclization or other pentadiene isomers.[8] The choice of catalyst is critical. For instance, in the dehydration of 2,3-pentanediol, LaPO4 catalysts with a balanced acid-to-base site ratio were found to inhibit pinacol (B44631) rearrangement, increasing the yield of this compound.[2][13]
-
Problem 2: Poor stereoselectivity (unfavorable trans/cis isomer ratio).
-
Possible Cause 1 (Wittig Reaction): Incorrect choice of ylide.
-
Solution: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability. For a higher proportion of the (E)-isomer (trans), use a stabilized phosphonium ylide. For the (Z)-isomer (cis), a non-stabilized ylide is preferred.[10] Ensure your ylide precursor and reaction conditions align with the desired stereoisomer.
-
-
Possible Cause 2 (Isomerization): Inefficient isomerization catalyst or conditions.
-
Solution: If attempting to isomerize a mixture of cis- and trans-1,3-pentadiene, the catalyst and conditions are crucial. While iodine can be effective, it may lead to the formation of diiodo compounds.[8] Anionic isomerization using a strong base like potassium tert-butoxide can achieve theoretical equilibrium concentrations of the trans-isomer but may also promote polymerization, reducing recovery.[8] Careful optimization of temperature and reaction time is necessary.
-
Problem 3: Product is contaminated with other diene isomers (e.g., 4-methyl-1,3-pentadiene).
-
Possible Cause: Lack of regioselectivity in the dehydration reaction.
-
Solution: This is common when using precursors that can dehydrate in multiple ways. For example, dehydrating 2-methyl-2,4-pentanediol can produce both 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1,3-pentadiene.[14] A stepwise dehydration approach using milder, weakly acidic catalysts can significantly improve the ratio of the desired product. One patented method achieved a 9:1 ratio of 2-methyl-1,3-pentadiene to its isomer by first forming 4-methyl-4-penten-2-ol, which is then dehydrated.[14]
-
Data Presentation
Table 1: Yield and Selectivity in Catalytic Dehydration Methods
| Precursor | Catalyst | Temperature (°C) | Conversion (%) | This compound Yield (%) | Key Observations | Reference |
|---|---|---|---|---|---|---|
| 2,3-Pentanediol | LaPO₄ (optimized) | 350 | ~100 | 61.5 | Acid-base synergy is crucial to prevent side reactions. | [2] |
| 2-Methyltetrahydrofuran (2-MTHF) | N/A | 350 | 100 -> 77 (over 58h) | 67.8 -> 51.8 (over 58h) | Catalyst deactivation observed over time due to carbon deposits. | [11] |
| 1,3-Pentanediol | H₃SiW₁₂O₄₀/SBA | 300 | 99 | ~76 | Continuous flow fixed-bed reactor. | [15] |
| 3-Penten-2-ol (B74221) | Acid-Catalyzed | N/A | N/A | N/A | Forms various pentadiene isomers; this compound is thermodynamically favored over 1,4-pentadiene. |[3][16] |
Table 2: Isomerization of this compound Mixtures
| Catalyst | Temperature | Max. trans-Isomer Content (%) | Product Recovery (%) | Drawbacks | Reference |
|---|---|---|---|---|---|
| Iodine | 0°C to reflux | 70 | 90 | Formation of diiodo compounds and some polymer. | [8] |
| Potassium tert-butoxide | 20°C | 84 (theoretical) | 50 | Extensive polymer formation. |[8] |
Experimental Protocols & Visualizations
General Workflow for this compound Synthesis
The general process for synthesizing and isolating this compound involves selecting a precursor, performing the core reaction, and purifying the final product.
Caption: A generalized workflow for the synthesis of this compound.
Protocol 1: Dehydration of 3-Penten-2-ol (Conceptual)
This protocol is based on the principles of acid-catalyzed alcohol dehydration to form a conjugated diene, which is thermodynamically favored.[3][16]
-
Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.
-
Reagents: Place 3-penten-2-ol in the reaction flask. Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) while cooling the flask in an ice bath.
-
Reaction: Gently heat the mixture. The lower-boiling pentadiene products will distill as they are formed. The boiling point of trans-1,3-pentadiene is 42°C.[1]
-
Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation and prevent polymerization.
-
Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Storage: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and store the product at a low temperature. Due to its volatility and reactivity, it is often best to use it immediately.
Protocol 2: Synthesis via Wittig Reaction (General)
This protocol outlines the general steps for synthesizing a 1,3-diene using a Wittig reaction, for instance, reacting crotonaldehyde (B89634) with a methylenetriphenylphosphorane (B3051586) ylide.[6][10]
-
Ylide Preparation:
-
In a flame-dried, two-neck flask under an inert atmosphere, suspend a methyltriphenylphosphonium (B96628) salt in a dry, aprotic solvent (e.g., THF or diethyl ether).
-
Cool the suspension in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the phosphonium salt, forming the ylide. The formation of a non-stabilized ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
-
Reaction with Carbonyl:
-
While maintaining the inert atmosphere and low temperature, slowly add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same dry solvent to the ylide solution.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product into an organic solvent (e.g., hexane (B92381) or ether).
-
The main byproduct, triphenylphosphine (B44618) oxide, is often poorly soluble in these solvents and may precipitate, allowing for removal by filtration.
-
Wash, dry, and concentrate the organic phase. The crude product can be purified by distillation or column chromatography.
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing common issues during synthesis.
References
- 1. Piperylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Penten-2-OL | High Purity Reagent | For RUO [benchchem.com]
- 4. CN108129299B - Method for preparing 1, 3-pentadiene from xylitol - Google Patents [patents.google.com]
- 5. Solved 5. The Wittig reaction can be used for the synthesis | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 15. TRANS-1,3-PENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion in 1,3-pentadiene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the low conversion in 1,3-pentadiene (B166810) polymerization.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that can lead to low monomer conversion.
Q1: My this compound polymerization has a very low or no conversion. What are the most common initial checks I should perform?
A1: Low or no conversion in this compound polymerization can often be attributed to several critical factors. A systematic initial diagnosis is key. The primary areas to investigate are the purity of your reagents (monomer, solvent, and initiator), the integrity of your reaction setup, and the accuracy of your reaction conditions.
Here is a logical workflow to begin your troubleshooting process:
Q2: How do impurities in the this compound monomer affect the polymerization and how can I purify it?
A2: Monomer impurities are a primary cause of low conversion. Common culprits include:
-
Water and Oxygen: These are potent inhibitors, especially in anionic and coordination polymerizations. Water can protonate and terminate growing polymer chains, while oxygen can lead to oxidative side reactions.
-
Other Dienes and Acetylenes: Compounds like propadiene and methyl acetylene (B1199291) can interfere with catalytic polymerization.[1]
-
Storage Inhibitors (e.g., TBC): These are added to prevent spontaneous polymerization during storage but must be removed before the intended reaction.
Impurities can act as chain-terminating agents or catalyst poisons, leading to low yields and polymers with undesirable molecular weights.[2] For purification, a common method is to pass the monomer through a column of activated basic alumina (B75360).
Q3: My catalyst/initiator system seems to be inactive. What could be the cause?
A3: Catalyst or initiator inactivity is a frequent problem. The causes depend on the type of polymerization:
-
Anionic Polymerization (e.g., n-BuLi): Organolithium initiators are extremely sensitive to protic impurities like water and alcohols. Exposure to air will also rapidly deactivate them. Ensure solvents and monomers are rigorously dried and degassed, and the initiator is handled under a strictly inert atmosphere.
-
Cationic Polymerization (e.g., AlCl₃): Lewis acid catalysts are highly sensitive to moisture. Water can act as a nucleophile, competing with the monomer and terminating the growing polymer chain.[3][4] The presence of water can significantly reduce polymerization rates.[3]
-
Ziegler-Natta Catalysts (e.g., TiCl₄/Al(C₂H₅)₃): These systems are also highly susceptible to poisoning by water, oxygen, and other polar compounds. The components are typically mixed in situ to form the active catalyst. Incorrect stoichiometry or contaminated components will result in a catalyst with low activity.
Q4: Could the specific isomer of this compound I'm using be the reason for low conversion?
A4: Yes, the isomeric form of this compound can significantly influence its polymerization behavior. The trans-(or E)-isomer and cis-(or Z)-isomer exhibit different reactivities. For instance, in anionic polymerization, the (E)-isomer undergoes living polymerization more readily, leading to polymers with well-controlled molecular weights and narrow distributions.[5] The (Z)-isomer can have a higher activation energy for polymerization, potentially resulting in lower conversion under the same conditions.[5] In cationic polymerization with AlCl₃, the cis-isomer tends to favor cross-linking reactions, while the trans-isomer is more prone to cyclization.[5][6]
Q5: I'm observing the formation of gel or an insoluble polymer fraction. What is causing this?
A5: Gel formation is indicative of cross-linking side reactions. In cationic polymerization of this compound, branching and cross-linking can occur when the active center of a growing polymer chain reacts with a double bond on another polymer chain.[6] This is a significant side reaction that can reduce the yield of the desired soluble polymer. The cis-isomer of this compound is more likely to lead to cross-linking in cationic systems.[5]
Frequently Asked Questions (FAQs)
-
What is the optimal temperature range for this compound polymerization? The optimal temperature is highly dependent on the polymerization method and catalyst system. For cationic polymerization with a TiCl₄ system, reactions are often conducted at temperatures ranging from -20°C to 20°C.[7] In general, higher temperatures increase the polymerization rate but can also promote side reactions and catalyst deactivation.[2][8] For some systems, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable.
-
Which solvent should I use for this compound polymerization? The choice of solvent is critical. For anionic polymerization, non-polar hydrocarbon solvents like hexane (B92381) or cyclohexane (B81311) are common.[9][10] Polar additives like THF can be used to alter the polymer microstructure but may also affect the reaction kinetics.[5] In cationic polymerization, non-polar solvents like hexane are also frequently used.[6] The solvent must be rigorously purified and dried to remove impurities that could inhibit the reaction.
-
How can I monitor the conversion of my polymerization reaction? Several techniques can be used to monitor the progress of the reaction:
-
Gravimetry: Periodically taking aliquots, precipitating the polymer, and weighing the dried product.
-
Spectroscopy (NMR): ¹H NMR spectroscopy can be used to track the disappearance of monomer peaks relative to an internal standard.[2][11]
-
Gas Chromatography (GC): The concentration of the remaining monomer in the reaction mixture can be determined by GC.
-
Data Summary Tables
Table 1: Effect of Monomer Isomer on Anionic Polymerization
| Monomer Isomer | Polymerization Characteristics | Molecular Weight Distribution (Đ) | Activation Energy (kJ/mol) | Reference |
| (E)-1,3-pentadiene | Living polymerization, quantitative yield | ≤ 1.15 | 86.17 | [5] |
| (Z)-1,3-pentadiene | Less controlled, broader distribution | ~1.55 (can be reduced with THF) | 59.03 | [5] |
Table 2: Common Side Reactions in Cationic Polymerization of this compound
| Side Reaction | Description | Consequence | Predominant with Isomer | Reference |
| Cross-linking | Reaction of a growing chain with another polymer chain's double bond. | Gel formation, insoluble polymer. | cis | [5][6] |
| Cyclization | Intramolecular reaction leading to cyclic structures within the polymer chain. | Reduced unsaturation, altered polymer properties. | trans | [5][6] |
| Double Bond Isomerization | Shift of the double bond position within the polymer backbone. | Altered microstructure. | cis | [5][6] |
Experimental Protocols
Protocol 1: Monomer Purification (Basic Alumina Column)
This protocol describes the removal of inhibitors and polar impurities from this compound.
-
Column Preparation:
-
Take a glass chromatography column and place a small plug of glass wool or cotton at the bottom.
-
Add a small layer of sand (~1 cm).
-
Dry-pack the column with basic alumina (activated by heating at ~200°C for several hours under vacuum and cooled under an inert atmosphere). The amount of alumina will depend on the quantity of monomer.
-
-
Purification:
-
Work in a well-ventilated fume hood.
-
Gently pour the this compound onto the top of the alumina column.
-
Collect the purified monomer in a clean, dry flask, preferably under an inert atmosphere. The inhibitor will form a colored band at the top of the column.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
-
Protocol 2: General Procedure for Anionic Polymerization
This protocol provides a general guideline for the anionic polymerization of this compound using n-butyllithium (n-BuLi) as an initiator. All steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of water.
-
Reaction Setup: Assemble the reaction flask while hot and purge with a dry, inert gas.
-
Solvent and Monomer Transfer:
-
Transfer the purified, anhydrous solvent (e.g., cyclohexane) to the reaction flask via cannula.
-
Transfer the freshly purified this compound monomer to the flask.
-
Degas the mixture using several freeze-pump-thaw cycles.
-
-
Initiation:
-
Bring the reactor to the desired temperature (e.g., 25°C).
-
Add the calculated amount of n-BuLi initiator via a gas-tight syringe. The appearance of a color often indicates the formation of the living polymer chains.
-
-
Propagation: Allow the reaction to stir for the desired time until the monomer is consumed.
-
Termination: Quench the reaction by adding a small amount of degassed methanol. The disappearance of color indicates successful termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Mandatory Visualizations
References
- 1. pslc.ws [pslc.ws]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. mdpi.com [mdpi.com]
Minimizing dimer formation in Diels-Alder reactions of 1,3-pentadiene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize dimer formation in Diels-Alder reactions involving 1,3-pentadiene (B166810).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my this compound starting material keep forming dimers?
A1: this compound, like many other conjugated dienes, can act as both the diene and the dienophile in a Diels-Alder reaction.[1] This self-reaction, known as dimerization, is a common competing side reaction. The process is thermally driven and can occur even during storage, leading to the formation of a six-membered ring adduct from two diene molecules.
Q2: I'm observing significant dimer formation in my reaction. How does temperature play a role?
A2: Temperature is a critical factor. While higher temperatures can increase the rate of the desired Diels-Alder reaction, they also significantly accelerate the rate of dimerization.[2][3][4] Dimerization of dienes like cyclopentadiene (B3395910) and 1,3-butadiene (B125203) is known to become more significant at elevated temperatures.[2][5] If you are observing a high percentage of dimer, consider running the reaction at a lower temperature.
Q3: What is the effect of reactant concentration on minimizing dimer formation?
A3: The kinetics of the dimerization reaction are second order with respect to the diene. Therefore, running the reaction at a lower concentration of this compound can disfavor the dimerization pathway. A useful strategy is the slow addition of the diene to the reaction mixture containing the dienophile. This maintains a low instantaneous concentration of the diene, thereby favoring the desired bimolecular reaction with the dienophile over self-dimerization.
Q4: Can a Lewis acid catalyst help reduce the amount of dimer formed?
A4: Yes, using a Lewis acid catalyst is a highly effective strategy. Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, ZnCl₂) coordinate to the dienophile, particularly if it contains a Lewis basic site like a carbonyl group.[6][7] This coordination lowers the LUMO energy of the dienophile, making it more reactive.[7] The increased reactivity allows the desired Diels-Alder reaction to proceed at a much faster rate and often at lower temperatures, which kinetically outcompetes the uncatalyzed thermal dimerization of the diene.[7][8]
Q5: How does my choice of solvent impact the selectivity of the reaction?
A5: The solvent can influence reaction rates and selectivity. While extensive data on this compound is limited, studies on similar reactions show that polar solvents and aqueous media can accelerate Diels-Alder reactions.[9][10][11] This acceleration is often attributed to the stabilization of the polar transition state and hydrophobic effects.[11] Using a solvent that preferentially accelerates the reaction with your specific dienophile over the diene-diene interaction can help improve the desired product yield.
Q6: My dienophile is not very reactive. What are the best starting conditions to avoid dimerization?
A6: For unreactive dienophiles, dimerization of this compound is a major concern. The recommended approach is to use a Lewis acid catalyst to activate the dienophile.[12] This will allow the reaction to be performed at lower temperatures (e.g., 0 °C to room temperature), significantly suppressing the thermal dimerization pathway.[6] Ensure all reagents and glassware are anhydrous, as water can deactivate many Lewis acid catalysts.
Optimizing Reaction Conditions: Data Summary
While specific quantitative data for this compound dimerization under various conditions is sparse in readily available literature, the following table provides representative data for analogous dienes to illustrate key trends and guide optimization.
| Diene | Dienophile | Conditions | Endo/Exo Ratio | Yield of Adduct | Comments | Reference |
| Cyclopentadiene | Methyl Acrylate | Uncatalyzed | 82:12 | Moderate | Dimerization is a competing reaction. | [7] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃·Et₂O | 99:1 | High | Lewis acid dramatically improves rate and stereoselectivity, minimizing dimerization. | [7] |
| Isoprene | Acrylonitrile | Uncatalyzed, 20 °C | 58:42 | Low | Reaction is slow at this temperature. | [7] |
| Isoprene | Acrylonitrile | AlCl₃, 20 °C | 95:5 | High | Rate acceleration of 10⁵ is observed, favoring the desired reaction. | [7] |
| 1,3-Butadiene | Maleic Anhydride (B1165640) | Various Solvents | N/A | Varies | Rate is influenced by solvent polarity and hydrogen bond donating ability. | [13] |
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1,3-Pentadiene with Maleic Anhydride
This protocol is a representative example designed to favor the formation of the desired adduct over the pentadiene dimer.
1. Materials and Setup:
-
(E)-1,3-Pentadiene (freshly distilled if possible)
-
Maleic Anhydride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
All glassware must be oven-dried or flame-dried before use.
2. Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add maleic anhydride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Caution: The addition can be exothermic. Stir the resulting slurry for 15 minutes at 0 °C.
-
In a separate, dry dropping funnel, prepare a solution of (E)-1,3-pentadiene (1.2 eq) in anhydrous DCM.
-
Add the pentadiene solution dropwise to the cold, stirred reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the diene concentration low.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding cold water, followed by dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via recrystallization or column chromatography.[14]
Workflow and Logic Diagram
The following diagram illustrates the key experimental decisions and their impact on the reaction outcome.
Caption: Logic diagram for minimizing dimer formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iokinetic.com [iokinetic.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1,3-Pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3-pentadiene (B166810) from polymeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common polymeric impurities in this compound?
A1: this compound is prone to polymerization, especially when exposed to heat or contaminants. The primary polymeric impurities are oligomers and polymers of this compound itself. These can range from low molecular weight oils to higher molecular weight rubbery or solid materials. The formation of these polymers is a significant concern during storage and purification processes like distillation.[1][2]
Q2: How can I prevent the polymerization of this compound during storage and purification?
A2: To prevent unwanted polymerization, polymerization inhibitors are typically added to this compound.[3] Common inhibitors include:
-
Phenolic compounds: such as 4-tert-butylcatechol (B165716) (TBC) and hydroquinone. These are effective but must be removed before subsequent reactions.[3]
-
Aromatic amine polymerization inhibitors: These are effective for dienes like isoprene (B109036) and butadiene.[3]
-
Quinone polymerization inhibitors: These are effective for monomers like styrene (B11656) and vinyl acetate, and their effectiveness with this compound may vary.[3]
It is also crucial to store this compound at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal and oxygen-induced polymerization.
Q3: What are the primary methods for purifying this compound from polymeric impurities?
A3: The most common methods for purifying this compound include:
-
Vacuum Distillation: This is a widely used technique to separate the volatile this compound from non-volatile polymeric impurities. Performing the distillation under reduced pressure is critical to lower the boiling point and prevent thermally induced polymerization.[1]
-
Inhibitor Removal: Before using the purified this compound in polymerization reactions, the added inhibitors must be removed. This is often achieved by washing the diene with an aqueous alkaline solution (e.g., sodium hydroxide).[3]
-
Cuprous Chloride Complexing: This method can be used for successful separation and has been shown to yield high-purity this compound.[4]
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify any remaining impurities or isomers.
-
Gel Permeation Chromatography (GPC): GPC is particularly useful for detecting the presence of higher molecular weight polymeric impurities.[6]
Troubleshooting Guides
Issue 1: Low recovery of this compound after distillation.
-
Possible Cause: Significant polymerization of this compound in the distillation flask due to high temperatures.
-
Solution:
-
Reduce Distillation Pressure: Perform the distillation under a higher vacuum to lower the boiling point of this compound.
-
Add a Polymerization Inhibitor: If not already present, add a suitable inhibitor (e.g., TBC) to the crude this compound before starting the distillation.
-
Control Heating: Use a well-controlled heating mantle and avoid overheating the distillation flask. Ensure even boiling by using a magnetic stirrer or boiling chips.
-
Issue 2: The purified this compound turns viscous or solidifies upon storage.
-
Possible Cause 1: Incomplete removal of polymerization initiators or exposure to air (oxygen) and light.
-
Solution 1: Ensure the purified diene is stored under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored container to protect it from light and oxygen. Store at low temperatures (e.g., in a refrigerator or freezer).
-
Possible Cause 2: Residual impurities are catalyzing polymerization.
-
Solution 2: Re-purify the this compound, ensuring all handling steps are performed under an inert atmosphere. Consider passing the distilled diene through a column of activated alumina (B75360) to remove any remaining polar impurities.
Issue 3: The polymerization reaction initiated with the purified this compound is sluggish or fails.
-
Possible Cause: Incomplete removal of the polymerization inhibitor (e.g., TBC) from the purified diene.
-
Solution:
-
Thorough Washing: Ensure the this compound is washed multiple times with a fresh aqueous alkaline solution to completely remove the phenolic inhibitor.
-
Purity Check: Before use, check the purity of the this compound using GC-MS or NMR to confirm the absence of inhibitors.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Achievable Purity | Recovery Rate | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Separation based on boiling point differences. | >99% | Variable (can be low if polymerization occurs) | Effective for removing non-volatile polymers. | Risk of thermal polymerization. |
| Cuprous Chloride Complexing | Formation of a reversible complex with this compound. | 99.9%[4] | 54%[4] | High purity of the final product. | Moderate recovery rate. |
| Diels-Alder Reaction | Selective reaction of trans-1,3-pentadiene with maleic anhydride. | N/A | N/A | Efficient for separating trans and cis isomers. | Requires a subsequent retro-Diels-Alder reaction to recover the diene.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the crude this compound in the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Distillation: Collect the this compound distillate at the appropriate temperature and pressure. The receiving flask should be cooled in an ice bath to ensure efficient condensation.
-
Storage: Store the purified this compound under an inert atmosphere at low temperature.
Protocol 2: Removal of Phenolic Inhibitors by Alkaline Extraction
-
Liquid-Liquid Extraction: Transfer the purified this compound to a separatory funnel.
-
Alkaline Wash: Add an equal volume of a 10% aqueous sodium hydroxide (B78521) solution. Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and Repeat: Drain the aqueous layer. Repeat the washing step two more times with fresh sodium hydroxide solution.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium hydroxide.
-
Drying: Dry the this compound over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).
-
Filtration: Filter to remove the drying agent.
-
Storage: Store the inhibitor-free this compound under an inert atmosphere at low temperature and use it promptly.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low distillation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longchangchemical.com [longchangchemical.com]
- 4. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in 1,3-Pentadiene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1,3-pentadiene (B166810).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in this compound synthesis?
A1: The primary causes of catalyst deactivation in this compound synthesis, particularly from biomass-derived feedstocks, fall into three main categories:
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Chemical Deactivation: This includes poisoning of the catalyst's active sites by impurities in the feedstock. Nonmetal contaminants like sulfur, nitrogen, phosphorus, and chlorine can strongly adsorb to metal catalyst sites, blocking them from participating in the desired reaction.
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Fouling: This is the physical deposition of substances from the gas phase onto the catalyst surface and into its pores. The most common form of fouling in this process is "coking," where carbonaceous materials (coke) are deposited on the catalyst.
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Thermal Degradation: High reaction temperatures can lead to the sintering of metal particles, where the particles agglomerate, reducing the active surface area. It can also cause structural changes or collapse of the catalyst support.
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Structural Damage by Water: Water, either present in the feedstock or produced during the reaction, can lead to irreversible deactivation through mechanisms like deconstruction, leaching of active components, and sintering of the catalyst support.
Q2: How can I identify the cause of my catalyst's deactivation?
A2: Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of catalyst characterization techniques can provide insight into the deactivation mechanism:
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Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.
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Surface Area and Porosity Analysis (BET): A significant decrease in surface area can indicate sintering or pore blockage by coke.
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Spectroscopy (e.g., XPS, FTIR): Can identify poisons on the catalyst surface and changes in the chemical nature of the active sites.
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Microscopy (e.g., TEM, SEM): Can visualize changes in the catalyst morphology, such as sintering of metal particles or the presence of coke deposits.
Q3: Is catalyst deactivation reversible?
A3: It depends on the mechanism of deactivation.
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Reversible Deactivation: Fouling by coke is often reversible through regeneration, which typically involves burning off the coke in a controlled manner. For example, a SiO2/Al2O3 catalyst used in the dehydration of 2-methyltetrahydrofuran (B130290) (2-MTHF) to pentadienes showed reversible deactivation due to coke deposition.
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Irreversible Deactivation: Thermal degradation (sintering) and structural damage by water are generally considered irreversible. Poisoning can be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst's active sites.
Troubleshooting Guides
Issue 1: Gradual decrease in this compound yield over time on stream.
Symptom: The conversion of the feedstock (e.g., 2,3-pentanediol, 1,4-pentanediol, or 2-MTHF) remains high, but the selectivity to this compound decreases, with an increase in byproducts.
| Probable Cause | Recommended Action |
| Coke Formation (Fouling) | 1. Confirm Coking: Perform a TGA analysis on the spent catalyst to quantify carbon deposition. 2. Catalyst Regeneration: Implement a regeneration protocol. A common method is to burn off the coke in a stream of air or a diluted oxygen mixture at an elevated temperature. 3. Optimize Reaction Conditions: Lowering the reaction temperature or the partial pressure of the reactant can sometimes reduce the rate of coke formation. 4. Modify Feedstock: Pre-treating the feedstock to remove coke precursors, such as aldehydes and ketones, can be effective. |
| Active Site Poisoning | 1. Analyze Feedstock: Check the feedstock for common poisons like sulfur, nitrogen, or alkali metals. 2. Purify Feedstock: If poisons are identified, implement a purification step for the feedstock before it enters the reactor. 3. Catalyst Modification: Consider using a catalyst with a higher tolerance to specific poisons. For example, adding a guard bed before the main reactor can capture poisons. |
Issue 2: Sharp and rapid drop in both conversion and selectivity.
Symptom: A sudden and significant loss of catalytic activity.
| Probable Cause | Recommended Action |
| Thermal Degradation (Sintering) | 1. Verify Sintering: Use TEM to examine the metal particle size distribution on the spent catalyst and compare it to the fresh catalyst. A significant increase in particle size indicates sintering. 2. Review Operating Temperature: Ensure the reactor temperature has not exceeded the catalyst's thermal stability limit. 3. Improve Heat Management: Poor heat transfer can lead to localized "hot spots" in the catalyst bed, causing sintering. Ensure proper reactor design and operation for efficient heat removal. 4. Select a More Thermally Stable Catalyst: If high temperatures are required, choose a catalyst with a support that has high thermal stability. |
| Catastrophic Coking | 1. Investigate Process Upset: A sudden change in feed composition or operating conditions can lead to rapid coke formation. 2. Implement Emergency Shutdown Protocol: If a rapid temperature increase (runaway) is observed, immediately stop the feed and purge the reactor with an inert gas. |
Issue 3: Low initial selectivity to this compound.
Symptom: The catalyst is active in converting the feedstock, but the desired this compound is not the major product, even at the beginning of the reaction.
| Probable Cause | Recommended Action |
| Incorrect Acid/Base Properties of the Catalyst | 1. Characterize Catalyst Acidity/Basicity: The balance between acid and base sites is crucial for the selective synthesis of this compound. For instance, an optimized LaPO4 catalyst with a specific acid/base ratio afforded a high yield of this compound. 2. Modify Catalyst Synthesis: Adjust the synthesis or pre-treatment of the catalyst to achieve the optimal acid/base properties. For example, the use of weak or medium strength Brønsted acid sites in a LaPO4 catalyst can inhibit undesirable side reactions. |
| Sub-optimal Reaction Conditions | 1. Optimize Temperature and Pressure: The selectivity to this compound can be highly dependent on the reaction temperature and pressure. Conduct a systematic study to find the optimal operating window. 2. Adjust Feed Composition: The concentration of the reactant and the presence of co-feeds can influence selectivity. |
Quantitative Data on Catalyst Performance
The following tables summarize key performance data for different catalysts used in this compound synthesis.
Table 1: Performance of LaPO4 Catalyst in the Dehydration of 2,3-Pentanediol
| Catalyst | Acid/Base Ratio | Reaction Temperature | This compound Yield | Reference |
| Optimized LaPO4 | 2.63 | Atmospheric Pressure | 61.5% |
Table 2: Deactivation of SiO2/Al2O3 Catalyst in the Dehydration of 2-Methyltetrahydrofuran
| Time on Stream | Reaction Temperature | Pentadiene Yield | Reference |
| Initial | 623 K | 68% | |
| 58 hours | 623 K | 52% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Pentanediol using a LaPO4 Catalyst
Objective: To synthesize this compound via the gas-phase dehydration of 2,3-pentanediol over a lanthanum phosphate (B84403) catalyst.
Materials:
-
Lanthanum phosphate (LaPO4) catalyst
-
2,3-pentanediol
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Load a known amount of the LaPO4 catalyst into the fixed-bed reactor.
-
System Purge: Purge the reactor system with an inert gas at a controlled flow rate to remove any air and moisture.
-
Catalyst Activation (if required): Heat the catalyst to a specific activation temperature under an inert gas flow for a defined period, as per the catalyst manufacturer's or literature recommendations.
-
Reaction Start-up:
-
Set the reactor to the desired reaction temperature (e.g., 300-450 °C).
-
Introduce the 2,3-pentanediol feedstock into the reactor using a syringe pump or a similar delivery system at a controlled flow rate. The feedstock is typically vaporized and carried over the catalyst bed by the inert gas.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to collect the liquid products.
-
The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID) to determine the conversion of 2,3-pentanediol and the selectivity to this compound and other products.
-
-
Shutdown: After the experiment, stop the feedstock flow and cool the reactor to room temperature under an inert gas flow.
Protocol 2: Regeneration of a Coked SiO2/Al2O3 Catalyst
Objective: To restore the activity of a SiO2/Al2O3 catalyst that has been deactivated by coke formation.
Materials:
-
Coked SiO2/Al2O3 catalyst
-
Inert gas (e.g., Nitrogen)
-
Air or a diluted oxygen/inert gas mixture
-
Fixed-bed reactor system with temperature and flow control
Procedure:
-
Purge with Inert Gas: With the coked catalyst in the reactor, purge the system with an inert gas at a moderate temperature (e.g., 100-150 °C) to remove any adsorbed hydrocarbons.
-
Controlled Coke Combustion:
-
Gradually increase the reactor temperature to the desired regeneration temperature (typically 400-600 °C) under a continued flow of inert gas.
-
Once the target temperature is reached and stable, slowly introduce a controlled flow of air or a diluted oxygen mixture into the reactor. The oxygen concentration is critical to control the rate of coke combustion and prevent excessive temperature excursions that could damage the catalyst.
-
Monitor the reactor temperature and the composition of the off-gas (e.g., for CO and CO2) to track the progress of the regeneration. The regeneration is complete when the concentration of carbon oxides in the off-gas returns to baseline.
-
-
Final Purge and Cooldown:
-
Once regeneration is complete, switch the gas flow back to the inert gas to purge any remaining oxygen from the system.
-
Cool the reactor down to the desired reaction temperature or to room temperature under the inert gas flow.
-
The regenerated catalyst is now ready for the next reaction cycle.
-
Visualizations
Caption: Troubleshooting logic for catalyst deactivation.
Caption: Experimental workflow for this compound synthesis.
Controlling molecular weight distribution in poly(1,3-pentadiene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(1,3-pentadiene) with a focus on controlling its molecular weight distribution (MWD).
Frequently Asked Questions (FAQs)
Q1: What is Molecular Weight Distribution (MWD) and why is it important for poly(this compound)?
A1: Molecular Weight Distribution (MWD) refers to the distribution of molar masses in a given polymer sample. It is typically characterized by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value close to 1.0 indicates a narrow MWD, meaning the polymer chains are of similar lengths. For applications in fields like drug delivery, the MWD of poly(this compound) is critical as it influences the material's physical, mechanical, and degradation properties.
Q2: Which polymerization method offers the best control over the MWD of poly(this compound)?
A2: Living anionic polymerization is the most effective method for achieving a narrow MWD in poly(this compound).[1][2][3][4] This technique allows for the synthesis of polymers with well-controlled molecular weights and very narrow MWDs, often with PDI values of 1.15 or lower.[2][5]
Q3: How do the isomers of This compound (B166810), (E) and (Z), affect the polymerization and MWD?
A3: The (E)-isomer of this compound is more suitable for living anionic polymerization, yielding polymers with predictable molecular weights and narrow MWDs (PDI ≤ 1.15).[2][5] The polymerization of the (Z)-isomer tends to result in a broader MWD.[1][2][5] However, the addition of a polar additive like tetrahydrofuran (B95107) (THF) can help to narrow the MWD of poly((Z)-1,3-pentadiene).[1][2][5]
Q4: Can cationic polymerization be used to control the MWD of poly(this compound)?
A4: While cationic polymerization using Lewis acids like AlCl₃ can produce poly(this compound), controlling the MWD is more challenging compared to anionic polymerization.[6][7] For example, in a system using an AlCl₃/SbCl₃ catalyst, increasing the concentration of SbCl₃ leads to a decrease in molecular weight and a broadening of the MWD.[6][7]
Q5: What is the role of the initiator in controlling the MWD?
A5: In living anionic polymerization, the choice and concentration of the initiator, such as n-butyllithium (n-BuLi), are crucial. The initiator should be consumed rapidly at the beginning of the polymerization to ensure all polymer chains grow simultaneously, which is a key factor for achieving a narrow MWD.
Troubleshooting Guides
Issue 1: Broad or Uncontrolled Molecular Weight Distribution (High PDI)
| Potential Cause | Recommended Solution |
| Presence of Impurities | Monomer, solvent, and initiator must be rigorously purified to remove any protic impurities (e.g., water, alcohols) that can terminate the living polymer chains. |
| Slow Initiation | Ensure rapid and efficient initiation by selecting an appropriate initiator and optimizing the reaction temperature. For anionic polymerization, n-BuLi is a common and effective initiator. |
| Chain Transfer Reactions | Minimize chain transfer reactions by controlling the polymerization temperature. Lower temperatures generally suppress chain transfer. |
| Isomer Effects (for anionic polymerization) | Use the pure (E)-1,3-pentadiene isomer for a narrower MWD.[1][2][5] If using the (Z)-isomer or a mixture, consider adding a polar co-solvent like THF to narrow the PDI.[1][2][5] |
| Catalyst System (for cationic polymerization) | The ratio of catalyst components can significantly impact MWD. For AlCl₃/SbCl₃ systems, a higher SbCl₃ concentration broadens the MWD.[6][7] |
Issue 2: Low Polymer Yield
| Potential Cause | Recommended Solution |
| Impurities in the Reaction Mixture | As with MWD control, impurities can react with the initiator or propagating species, leading to premature termination and lower yields. Ensure all components are thoroughly purified. |
| Inefficient Initiation | Incomplete initiation will result in a lower number of growing chains and thus a lower overall yield. Optimize initiator concentration and reaction conditions. |
| Low Monomer Conversion | Increase the polymerization time or temperature (while considering the impact on MWD) to drive the reaction to higher conversion. |
| Catalyst Deactivation | In coordination or cationic polymerization, the catalyst may deactivate over time. Ensure the catalyst is handled under inert conditions and consider the stability of the catalyst at the chosen reaction temperature. |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of (E)-1,3-Pentadiene
This protocol is designed to synthesize poly((E)-1,3-pentadiene) with a controlled molecular weight and a narrow MWD.
Materials:
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(E)-1,3-pentadiene (purified by distillation over CaH₂)
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Cyclohexane (B81311) (purified by passing through activated alumina (B75360) columns)
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n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)
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Methanol (for termination)
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Argon or Nitrogen gas (high purity)
Procedure:
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Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a positive pressure of inert gas.
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Introduce the desired amount of purified cyclohexane into the reactor via a cannula.
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Add the purified (E)-1,3-pentadiene monomer to the reactor.
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Cool the reactor to the desired polymerization temperature (e.g., 40°C).
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Inject the calculated amount of n-BuLi initiator to start the polymerization. The amount of initiator will determine the target molecular weight.
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Allow the polymerization to proceed for the desired time (e.g., 2-4 hours).
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Terminate the polymerization by adding a small amount of degassed methanol.
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Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
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Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the molecular weight and PDI using Gel Permeation Chromatography (GPC).
Data Presentation
Table 1: Effect of Polymerization Method on Molecular Weight Distribution of Poly(this compound)
| Polymerization Method | Catalyst/Initiator | Monomer Isomer | PDI (Mw/Mn) | Reference |
| Anionic Polymerization | n-BuLi | (E)-1,3-pentadiene | ≤ 1.15 | [2][5] |
| Anionic Polymerization | n-BuLi | (Z)-1,3-pentadiene | > 1.3 | [1][2] |
| Anionic Polymerization | n-BuLi with THF | (Z)-1,3-pentadiene | ~1.16 - 1.19 | [1][2][5] |
| Cationic Polymerization | AlCl₃/SbCl₃ | This compound | Widens with increasing SbCl₃ | [6][7] |
| Coordination Polymerization | Nd(P₂₀₄)₃/Al(iBu)₃/AlEt₂Cl | This compound | 2.17 - 2.78 | [1] |
Visualizations
Caption: Workflow for living anionic polymerization of (E)-1,3-pentadiene.
Caption: Troubleshooting logic for high PDI in poly(this compound) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anionic polymerization of this compound in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Safe handling and storage procedures for 1,3-pentadiene
This guide provides essential safety information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-pentadiene (B166810).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and poses a dangerous fire risk.[1][2][3] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3] It can also form explosive peroxides upon exposure to air and may undergo vigorous or explosive polymerization if heated or contaminated.[1][2] Vapors may cause dizziness, suffocation, and irritation to the eyes and respiratory system.[1][2]
Q2: What are the proper storage conditions for this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[3][4][5][6][7] The recommended storage temperature is between 2-8°C.[4] It should be stored in a refrigerator or a designated flammables cabinet.[6][8] Ensure the storage area has fireproof construction and is separated from strong oxidants.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4][5][6]
-
Skin Protection: Protective clothing to prevent skin contact.[1][3][5]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor filter.[1]
Q4: How should I dispose of this compound waste?
A4: Dispose of this compound waste as hazardous material in accordance with local, state, and federal regulations.[1][4] Do not mix it with other waste.[4] Containers should be handled as hazardous waste and disposed of by a licensed disposal company.[4]
Troubleshooting Guide
Q1: My experiment is giving inconsistent results, and I suspect the purity of my this compound is compromised. What could be the cause?
A1: The purity of this compound can be affected by polymerization or peroxide formation. It is known to undergo autoxidation upon exposure to air, which can form explosive peroxides.[1][2] Additionally, it can polymerize, especially when heated or contaminated.[1][2] To mitigate this, ensure the product is stabilized, typically with TBC (tert-butylcatechol), and check for the presence of peroxides before use.[9][10]
Q2: I've noticed a solid precipitate forming in my stock of this compound. What is it, and is it safe to use?
A2: The formation of a solid precipitate could indicate polymerization. This can be initiated by heat, contamination, or the gradual depletion of inhibitors.[1][2] Using polymerized this compound can lead to inaccurate experimental results and potential safety hazards. It is not recommended to use the material if a precipitate is observed.
Q3: How can I test for the presence of peroxides in my this compound?
A3: You can use commercially available peroxide test strips. A common laboratory method involves adding the diene to an acidified potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides. If peroxides are present, the material should be purified or disposed of according to safety protocols.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H8 |
| Molecular Weight | 68.12 g/mol [9] |
| Appearance | Clear, colorless liquid with an acrid odor[1][2][9] |
| Boiling Point | 42-44.1°C[1][9] |
| Melting Point | -87°C[1][9] |
| Flash Point | -20°F (-28.9°C)[1][2][9] |
| Density | 0.683 g/mL at 25°C[1] |
| Vapor Pressure | 452.166 hPa at 20°C[4] |
| Lower Explosive Limit | 2%[2] |
| Upper Explosive Limit | 8.3%[2] |
| Water Solubility | Insoluble[2] |
Experimental Workflow: Peroxide Detection and Removal
Caption: Troubleshooting workflow for suspected peroxide contamination in this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. airgas.com [airgas.com]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Analysis of Commercial 1,3-Pentadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in commercial 1,3-pentadiene (B166810) samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect to find in a commercial sample of this compound?
A1: Commercial this compound is typically a mixture of its cis- and trans-isomers.[1] Besides these geometric isomers, you may encounter a variety of other hydrocarbons, primarily C4 and C5 compounds, that are co-products or byproducts of the manufacturing process. These can include other pentadiene isomers, butenes, and pentenes. Additionally, acetylenic compounds and dimers of pentadiene may be present.[2][3]
Q2: What is the recommended analytical technique for identifying and quantifying these impurities?
A2: The most common and effective method for analyzing volatile hydrocarbons like this compound and its impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4] GC-FID is excellent for quantification, while GC-MS is superior for definitive identification of unknown impurities.
Q3: How should I prepare my this compound sample for GC analysis?
A3: Due to the high volatility of this compound, direct liquid injection is the standard method. The sample is typically diluted in a volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration. For trace analysis, headspace sampling can be utilized to introduce the volatile components into the GC system. It is crucial to handle samples in a well-ventilated area and avoid ignition sources due to the flammable nature of this compound.
Q4: Can this compound degrade or react during analysis?
A4: Yes, this compound is susceptible to polymerization, especially when heated.[5] This can occur in the GC inlet if the temperature is too high. It is important to use an appropriate inlet temperature and to check for the presence of higher molecular weight compounds (dimers) in your chromatogram, which could indicate on-instrument polymerization.
Common Impurities in Commercial this compound Samples
The following table lists potential impurities found in commercial this compound, based on data from related C5 hydrocarbon streams and analysis of similar compounds like 1,3-butadiene. The concentration ranges are illustrative and can vary significantly between suppliers and batches.
| Impurity Name | Chemical Formula | Typical Concentration Range (ppm) | Potential Origin |
| cis-1,3-Pentadiene | C₅H₈ | Major Component | Isomer of the main product |
| trans-1,3-Pentadiene | C₅H₈ | Major Component | Isomer of the main product |
| Isoprene | C₅H₈ | 10 - 500 | Isomeric impurity from production |
| Cyclopentadiene | C₅H₆ | 5 - 200 | Common C5 byproduct |
| 1,4-Pentadiene | C₅H₈ | 5 - 100 | Isomeric impurity |
| cis-2-Pentene | C₅H₁₀ | 10 - 1000 | Incomplete reaction or side reaction |
| trans-2-Pentene | C₅H₁₀ | 10 - 1000 | Incomplete reaction or side reaction |
| 1-Pentyne | C₅H₈ | 1 - 50 | Acetylenic impurity |
| Butadiene Dimers | C₈H₁₂ | 10 - 200 | Dimerization of C4 impurities |
| Pentadiene Dimers | C₁₀H₁₆ | 10 - 500 | Dimerization of the product |
Experimental Protocols
Protocol 1: Impurity Profiling of this compound by GC-MS
This protocol provides a general method for the separation and identification of volatile impurities in this compound samples.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the commercial this compound sample in high-purity pentane.
-
Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: Agilent J&W CP-Al2O3/KCl PLOT (50 m x 0.32 mm, 5 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/Splitless injector at 200°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-300 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Confirm identifications using authentic standards where possible.
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Deactivate the liner or use a liner with glass wool. 2. Bake out the column at a high temperature. 3. Reinstall the column according to the manufacturer's instructions. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed. | 1. Clean the syringe and injector. Ensure high-purity carrier gas. 2. Replace the septum with a high-quality, low-bleed septum. |
| Shifting Retention Times | 1. Leak in the system. 2. Fluctuation in carrier gas flow rate. 3. Column degradation. | 1. Perform a leak check of the entire system. 2. Check and regulate the gas supply pressure. 3. Condition or replace the column. |
| Poor Resolution | 1. Incorrect oven temperature program. 2. Column is overloaded. 3. Inappropriate column phase. | 1. Optimize the temperature ramp rate. 2. Dilute the sample or increase the split ratio. 3. Use a column with a different selectivity (e.g., a non-polar phase for boiling point separation). |
| No Peaks or Very Small Peaks | 1. Syringe is clogged. 2. Incorrect injection parameters. 3. Detector is not lit (FID) or not turned on. | 1. Clean or replace the syringe. 2. Verify injection volume and split ratio. 3. Check detector status and gas flows. |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying impurities in this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
References
Technical Support Center: Optimizing GC-MS for 1,3-Pentadiene Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the analysis of 1,3-pentadiene (B166810) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics for GC-MS analysis?
This compound (also known as piperylene) is a volatile organic compound (VOC) with the chemical formula C₅H₈ and a molecular weight of 68.12 g/mol .[1][2] It exists as two stereoisomers, (E)- and (Z)-1,3-pentadiene.[1][3] As a volatile, low molecular weight hydrocarbon, it is well-suited for analysis by GC-MS.[4] It appears as a clear, colorless liquid with an acrid odor.[2] Due to its volatility, proper sampling techniques like headspace analysis or purge-and-trap are often required to prevent sample loss and achieve necessary preconcentration.[4][5][6]
Q2: What are the critical GC-MS parameters to optimize for this compound analysis?
Optimizing GC-MS parameters is crucial for achieving accurate and reproducible results. Key parameters include:
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Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound upon injection, but not so high as to cause thermal degradation.[7][8] For volatile compounds, an injector temperature of 150-200°C is often recommended as a starting point.[9]
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Column Selection: A non-polar column is typically used for the separation of low molecular weight hydrocarbons.[10] Columns like those with a 100% dimethylpolysiloxane or 5% phenyl stationary phase are common choices.[10] Alumina PLOT columns are also highly effective for separating volatile hydrocarbons.[11]
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Oven Temperature Program: A temperature program is generally preferred over isothermal conditions for samples containing analytes with varying boiling points.[9] A typical program for VOCs starts at a low initial temperature (e.g., 40-70°C) to trap volatile analytes at the head of the column, followed by a controlled ramp to a final temperature that ensures all compounds of interest are eluted.[9][11]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects both separation efficiency and analysis time. It should be optimized to achieve the best resolution for the target analytes.
-
Mass Spectrometer (MS) Settings: For quantification, Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only characteristic ions of this compound.[12]
Q3: What are the primary mass fragments for identifying this compound?
The electron ionization (EI) mass spectrum of this compound provides a characteristic fragmentation pattern that can be used for its identification. The most abundant ions should be selected for quantification in SIM mode.
Q4: Which sample introduction techniques are most effective for analyzing volatile this compound?
Given its high volatility, techniques that minimize sample loss and allow for preconcentration are preferred.[4]
-
Purge-and-Trap: This is a very common and effective technique for volatile organic analytes in liquid or solid samples.[5][6] It involves bubbling an inert gas through the sample to strip the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC.
-
Headspace Solid-Phase Microextraction (SPME): SPME is a fast, solvent-free method for extracting and concentrating VOCs from the headspace above a sample.[4][12] It has been successfully used for the simultaneous analysis of this compound and sorbic acid in food samples.[12]
-
Direct Injection: While possible, direct injection of liquid samples can be challenging due to the potential for analyte loss and discrimination. If used, a high-pressure liquid injector (HPLI) can provide better accuracy and precision for volatile samples.[13]
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
Problem: I am not seeing any peaks, or the peaks are extremely small.
-
Possible Cause 1: System Leaks. Leaks in the carrier gas line, septum, or column fittings can prevent the sample from reaching the detector.
-
Possible Cause 2: Syringe or Injection Issue. The syringe may be clogged or leaking, or the injection volume may be too small.
-
Possible Cause 3: Inappropriate Detector Settings. The mass spectrometer may not be turned on, or the settings may not be appropriate for the analyte.
-
Solution: Ensure the detector is on and the vacuum is stable. Perform an MS tune to verify instrument performance. Check that the correct ions are being monitored if using SIM mode.[15]
-
Problem: My peaks are showing significant tailing.
-
Possible Cause 1: Active Sites. Active sites in the inlet liner, at the column head, or within the column itself can cause polar or reactive compounds to adsorb, leading to tailing peaks.
-
Possible Cause 2: Low Inlet Temperature. An inlet temperature that is too low can cause incomplete or slow vaporization of the analyte.
-
Possible Cause 3: Column Contamination. Buildup of non-volatile residues at the head of the column can create active sites.
Problem: My peak areas are not reproducible.
-
Possible Cause 1: Septum Leak. A worn or leaking septum can cause a variable loss of sample during injection.
-
Possible Cause 2: Inconsistent Injection Technique. Manual injections can introduce variability.
-
Solution: Use an autosampler for improved precision. If performing manual injections, ensure the technique is consistent and rapid.
-
-
Possible Cause 3: Sample Backflash. If the inlet temperature causes the sample solvent to expand beyond the volume of the liner, it can lead to sample loss and poor reproducibility.
-
Solution: Use a liner with a larger internal volume, reduce the injection volume, or use a slower injection speed.
-
Problem: I'm observing ghost peaks or carryover from previous runs.
-
Possible Cause 1: Syringe Contamination. Residual sample in the syringe can be injected in subsequent runs.
-
Solution: Thoroughly clean the syringe with an appropriate solvent between injections.[15] Replace the rinse solvent in the autosampler vials regularly.
-
-
Possible Cause 2: Inlet Contamination. Non-volatile residues from previous samples can build up in the inlet liner and slowly bleed out in later runs.
-
Solution: Replace the inlet liner and septum.[17] Perform inlet maintenance by cleaning the system.
-
-
Possible Cause 3: Column Carryover. High-boiling compounds from a previous sample may not have fully eluted from the column.
Quantitative Data & Parameters
The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Split/Splitless (Splitless for trace analysis) | Splitless mode directs the entire sample to the column, maximizing sensitivity.[8] |
| Inlet Temperature | 200 - 250°C | Ensures efficient vaporization of volatile this compound without thermal degradation.[7][9] |
| Liner | Deactivated, Tapered w/ Glass Wool | Glass wool aids in vaporization and traps non-volatile residues; deactivation prevents analyte adsorption.[8][17] |
| GC Column | ||
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane or Alumina PLOT | Non-polar phases provide good separation for hydrocarbons based on boiling point.[10][11] |
| Dimensions | 30-60 m length, 0.25-0.32 mm ID, 0.25-1.0 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Inert carrier gas compatible with MS detectors. |
| Flow Rate | 1-2 mL/min (Constant Flow Mode) | Provides optimal velocity for good separation efficiency. |
| Oven Program | ||
| Initial Temperature | 40°C (hold for 2-5 min) | A low initial temperature helps to focus volatile analytes at the head of the column, improving peak shape.[9] |
| Ramp Rate | 10°C/min | A moderate ramp rate is typically effective for separating a range of VOCs.[11] |
| Final Temperature | 250°C (hold for 5 min) | Ensures elution of any less volatile compounds and helps clean the column.[11] |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Scan (for identification) or SIM (for quantification) | Full scan is used to identify unknowns, while SIM mode provides higher sensitivity for target analytes.[12] |
| Mass Range | 35-200 amu | Covers the molecular ion and expected fragments of this compound. |
| Transfer Line Temp. | 250°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard source temperature for robust ionization. |
Table 2: Key Mass Fragments for this compound (C₅H₈) Identification
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Ion Identity (Proposed) |
| 67 | High | [C₅H₇]⁺ (Loss of H) |
| 68 | Moderate | [C₅H₈]⁺ (Molecular Ion) |
| 53 | High | [C₄H₅]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
| 39 | High | [C₃H₃]⁺ |
| Data derived from NIST Mass Spectrometry Data Center.[1] |
Experimental Protocols
Protocol: General Method for Quantification of this compound via Headspace SPME GC-MS
This protocol provides a generalized procedure. Specific parameters such as incubation time, temperature, and fiber type should be optimized.
-
Instrument Setup:
-
Set up the GC-MS system according to the recommended starting parameters in Table 1.
-
Equilibrate the system by running a solvent blank to ensure there is no contamination or carryover.[17]
-
-
Calibration Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing a matrix similar to the samples (e.g., deionized water for aqueous samples). A typical range might be 1-100 µg/L.
-
Prepare a blank sample containing only the matrix.
-
-
Sample Preparation and SPME Extraction:
-
Place a known volume or weight of the sample into a headspace vial.
-
If an internal standard is used, add it to each vial (including calibration standards).
-
Seal the vials immediately with a PTFE-faced septum.
-
Place the vials in the autosampler tray, which is equipped with an incubator/agitator.
-
Set the incubation temperature (e.g., 60°C) and time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the analytes.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet.
-
The extracted analytes are thermally desorbed from the fiber onto the GC column.
-
Start the GC-MS data acquisition.
-
-
Data Processing and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and by confirming its mass spectrum against a reference library (like NIST).
-
Integrate the peak area of the selected quantifier ion (e.g., m/z 67).
-
Generate a calibration curve by plotting the peak area versus the concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and logic for the analysis of this compound.
Caption: A typical experimental workflow for GC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing poor peak shape in GC analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 1,3-Pentadiene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-pentadiene (B166810). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of this compound during your chemical reactions, ensuring the desired stereochemistry and purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization during reactions?
A1: The isomerization of this compound, the conversion between its cis and trans isomers or to other structural isomers, is primarily caused by exposure to heat, acids, or bases. Transition metal catalysts used in various reactions can also promote isomerization. The trans isomer is generally more thermodynamically stable, and thus, reaction conditions that allow for equilibrium to be reached will often favor its formation.
Q2: Which isomer of this compound is more reactive in Diels-Alder reactions?
A2: The trans-1,3-pentadiene is significantly more reactive in Diels-Alder reactions. This is because the diene must adopt an s-cis conformation for the reaction to occur. The cis isomer experiences steric hindrance between the methyl group and the C4-hydrogen when attempting to rotate into the necessary s-cis conformation, making this conformation less accessible and thus reducing its reactivity.
Q3: How does temperature affect the isomerization of this compound?
A3: Higher temperatures generally promote the isomerization of this compound. At elevated temperatures, there is sufficient energy to overcome the activation barrier for isomerization, allowing the less stable cis isomer to convert to the more stable trans isomer. In the context of Diels-Alder reactions, high temperatures can lead to a retro-Diels-Alder reaction, which allows for the equilibration of isomers and can change the product distribution from the kinetically favored to the thermodynamically favored product. For instance, dimerization of trans-1,3-pentadiene has been observed to occur at temperatures of 100-180°C.[1]
Q4: Can isomerization occur during the storage of this compound?
A4: Yes, isomerization can occur during storage, especially if the material is exposed to light, heat, or acidic/basic impurities on the surface of the storage container. It is crucial to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize isomerization and polymerization.
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of unexpected isomers.
This is a common issue when working with this compound, often stemming from unintended isomerization before or during the reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields and isomer formation.
Problem 2: Difficulty in controlling cis/trans selectivity in Diels-Alder reactions.
The stereochemical outcome of Diels-Alder reactions with this compound is highly dependent on reaction conditions, often leading to a mixture of products. This is a classic example of kinetic versus thermodynamic control.
Conceptual Relationship: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.
Data on Isomerization Control
The following tables summarize quantitative data on the effects of different conditions on this compound reactions.
Table 1: Effect of Temperature on Diels-Alder Product Ratios
| Diene | Dienophile | Temperature (°C) | Endo/Exo Ratio | Control Type | Reference |
| Cyclopentadiene | Maleic Anhydride | 25 | >99:1 | Kinetic | [2] |
| Cyclopentadiene | Maleic Anhydride | 185 | 4:1 | Thermodynamic | [3] |
| Furan | Maleic Anhydride | 40 | Exo favored | Thermodynamic | [4] |
| 1,3-Butadiene | HBr | 0 | 71:29 (1,2-adduct) | Kinetic | [5] |
| 1,3-Butadiene | HBr | 40 | 15:85 (1,4-adduct) | Thermodynamic | [5] |
Table 2: Influence of Catalysts on this compound Isomerization
| Catalyst | Conditions | Predominant Isomer Formed | Yield/Recovery | Notes | Reference |
| Iodine | 0°C to reflux | trans-1,3-pentadiene (70%) | 90% | Remainder consists of diiodo compounds and polymer. | [6] |
| Potassium tert-butoxide | 20°C | trans-1,3-pentadiene (84%) | 50% | Significant polymer formation. | [6] |
| Cobalt | >75°C | trans-1,3-pentadiene | - | No other isomers detected. |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Diels-Alder Reaction to Minimize Isomerization
This protocol is designed to favor the kinetic product and minimize the thermal isomerization of this compound.
Materials:
-
Freshly distilled this compound
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature cooling bath (e.g., dry ice/acetone or an ice bath)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dienophile and the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to the desired low temperature (e.g., -78 °C to 0 °C) using a cooling bath.
-
Addition of Diene: Slowly add freshly distilled this compound to the cooled, stirred solution of the dienophile. The slow addition helps to maintain a low reaction temperature and control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). It is crucial to stop the reaction as soon as the starting material is consumed to avoid potential isomerization upon prolonged reaction times, even at low temperatures.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent if necessary (e.g., saturated aqueous sodium bicarbonate for reactions with Lewis acids).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Purify the product quickly, preferably by flash column chromatography at low temperature if the product is sensitive.
Protocol 2: Purification of this compound Prior to Reaction
To ensure the starting material is free of isomers and polymerization inhibitors, a purification step is recommended.
Materials:
-
Commercial this compound
-
Distillation apparatus
-
Inert atmosphere setup
-
Receiving flask cooled in an ice bath
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the commercial this compound in the distillation flask. It is advisable to add a polymerization inhibitor that will not co-distill, such as hydroquinone, if prolonged heating is anticipated, though for simple distillation, this may not be necessary if performed quickly.
-
Inert Atmosphere: Purge the apparatus with an inert gas.
-
Collection: Gently heat the distillation flask. Collect the this compound distillate in a receiving flask cooled in an ice bath. The boiling point of this compound is approximately 42-44 °C.
-
Storage: Use the freshly distilled this compound immediately for the best results. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere at a low temperature (e.g., in a freezer).
By following these guidelines and protocols, researchers can significantly reduce the undesired isomerization of this compound, leading to higher yields and purity of their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. sciforum.net [sciforum.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
Managing the reactivity of 1,3-pentadiene in complex reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of 1,3-pentadiene (B166810) in complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions to consider when using this compound?
A1: this compound is a highly reactive conjugated diene, and its use in complex reaction mixtures can be accompanied by several competing pathways. The most common of these are polymerization, dimerization, and isomerization. Polymerization is particularly prevalent at elevated temperatures or in the presence of contaminants.[1] Dimerization, a form of [4+2] cycloaddition where this compound reacts with itself, can also occur, especially at higher temperatures.[2][3] Additionally, isomerization between the cis and trans isomers of this compound can take place, which is a critical consideration as the trans isomer is often more reactive in Diels-Alder reactions.[4]
Q2: How can I prevent the polymerization of this compound during my reaction?
A2: Preventing the polymerization of this compound is crucial for achieving high yields of the desired product. This can be accomplished by adding polymerization inhibitors to the reaction mixture. Common inhibitors include phenols (like hydroquinone (B1673460) or p-tert-butylcatechol), aromatic amines, and certain aromatic nitro compounds.[1][5] For reactions in polar solvents like dimethylformamide, minor amounts of furfural (B47365) or aromatic nitro compounds have been shown to be effective.[1] It is also advisable to use the lowest possible reaction temperature to minimize thermal polymerization.
Q3: My Diels-Alder reaction with this compound is giving a low yield. What are the potential causes and solutions?
A3: A low yield in a Diels-Alder reaction involving this compound can stem from several factors. Firstly, ensure the diene is in the required s-cis conformation, which is essential for the reaction to occur.[6] The trans isomer of this compound is generally more reactive than the cis isomer in Diels-Alder reactions.[4] If your starting material is a mixture of isomers, consider an isomerization step. Secondly, the dienophile's reactivity plays a significant role; electron-withdrawing groups on the dienophile generally accelerate the reaction.[6] Competing side reactions like polymerization and dimerization can also consume the starting material, thus lowering the yield.[3] Consider adding a polymerization inhibitor and optimizing the reaction temperature to favor the desired cycloaddition. The use of a Lewis acid catalyst can also enhance the reaction rate and selectivity.
Q4: How does temperature affect the stereoselectivity (endo/exo ratio) of Diels-Alder reactions with this compound?
A4: Temperature has a significant impact on the stereoselectivity of Diels-Alder reactions. Generally, lower temperatures favor the formation of the kinetically controlled endo product.[7] As the reaction temperature increases, the formation of the thermodynamically more stable exo product becomes more favorable, often leading to a mixture of endo and exo isomers.[7][8] For instance, in the reaction of cyclopentadiene (B3395910) with methyl acrylate, the endo/exo ratio decreases as the temperature is raised.[7] Therefore, to achieve high endo selectivity, it is recommended to conduct the reaction at the lowest feasible temperature.
Q5: What is the role of a Lewis acid in reactions involving this compound, and how do I choose an appropriate one?
A5: In the context of Diels-Alder reactions, Lewis acids act as catalysts by coordinating to the dienophile, which lowers its LUMO energy.[9] This acceleration of the reaction allows for lower reaction temperatures, which can improve selectivity and minimize side reactions like thermal polymerization.[9] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and ytterbium triflate (Yb(OTf)₃).[10][11] The choice of Lewis acid can depend on the specific substrates and solvent used. It is often necessary to screen a few different Lewis acids to find the optimal one for a particular reaction.
Troubleshooting Guides
Problem 1: Significant Polymer Formation in the Reaction Mixture
Symptoms:
-
Observation of a viscous, insoluble material in the reaction flask.
-
Low recovery of the desired product and starting materials.
-
Broad, unresolved peaks in the NMR spectrum of the crude product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. If the desired reaction is slow at lower temperatures, consider using a catalyst to accelerate it. |
| Presence of Initiators/Contaminants | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents and reagents to avoid impurities that can initiate polymerization. |
| Absence of a Polymerization Inhibitor | Add a suitable polymerization inhibitor to the reaction mixture. The choice of inhibitor should be compatible with the reaction conditions. |
Quantitative Data on Polymerization Inhibitors:
| Inhibitor | Concentration (wt% of solvent) | Solvent | Efficacy |
| Furfural | up to 5% | Dimethylformamide | Reduces polymerization tendency at elevated temperatures.[1] |
| Aromatic Nitro Compounds | 0.01% to 10% | Dimethylformamide | Effective in reducing polymerization.[1] |
| p-tert-butylcatechol | 0.01% to 0.1% | Various | Commonly used to stabilize dienes.[5] |
| Hydroquinone | 0.01% to 0.1% | Various | Effective free-radical scavenger.[12] |
Problem 2: Low Regio- or Stereoselectivity in Diels-Alder Reactions
Symptoms:
-
Formation of a mixture of regioisomers or stereoisomers (endo/exo).
-
Difficulty in isolating the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | As mentioned in the FAQs, higher temperatures can lead to a loss of stereoselectivity. Running the reaction at a lower temperature often favors the endo product.[7] |
| Lack of Catalyst | The use of a Lewis acid catalyst can significantly enhance both the rate and the selectivity of the Diels-Alder reaction, often favoring the endo isomer.[9] |
| Isomeric Mixture of this compound | The trans-isomer of this compound is generally more reactive in Diels-Alder reactions.[4] If using a mixture, this can lead to complex product mixtures. Consider using a pure isomer or performing an isomerization prior to the reaction. |
| Solvent Effects | The polarity of the solvent can influence the selectivity of the reaction. It may be beneficial to screen different solvents to optimize the isomeric ratio. |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Polymerization of this compound in a Reaction
Materials:
-
This compound
-
Reaction solvent (e.g., toluene, dichloromethane)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol (B165716) (TBC) or hydroquinone)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
To the reaction vessel, add the chosen solvent.
-
Add the polymerization inhibitor to the solvent. A typical concentration is 100-200 ppm relative to the this compound.
-
Stir the mixture until the inhibitor is fully dissolved.
-
Add the this compound to the solvent containing the inhibitor.
-
Proceed with the addition of other reagents as required by your specific reaction protocol.
-
Maintain the reaction at the lowest effective temperature to further minimize polymerization.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with a Dienophile
Materials:
-
trans-1,3-Pentadiene
-
Dienophile (e.g., maleic anhydride)
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Add the anhydrous solvent to the flask, followed by the Lewis acid (typically 0.1 to 1.0 equivalents relative to the dienophile).
-
Cool the mixture to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the dienophile to the cooled Lewis acid suspension with stirring. Allow the mixture to stir for 15-30 minutes to allow for complex formation.
-
Slowly add a solution of trans-1,3-pentadiene in the anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the crude product.
-
Purify the product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for low yield or selectivity in reactions involving this compound.
Caption: Competing reaction pathways for this compound in the presence of a dienophile.
Caption: The equilibrium between cis and trans isomers of this compound, which can be influenced by catalysts.
References
- 1. US3405189A - Method for inhibiting polymerization of isoprene and/or 1, 3-pentadiene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 5. longchangchemical.com [longchangchemical.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Scale-up considerations for the synthesis of 1,3-pentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-pentadiene (B166810). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound suitable for scale-up?
A1: The two primary routes for the large-scale production of this compound are:
-
Separation from C5 Fractions: this compound is a significant component of the C5 fraction, a byproduct of naphtha steam cracking in ethylene (B1197577) production. The separation and purification from this mixed hydrocarbon stream is a major industrial method. This process typically involves extractive distillation.[1]
-
Catalytic Dehydration of C5 Alcohols and Diols: This method involves the dehydration of C5 feedstock, such as 2,3-pentanediol or 2-methyl-2,4-pentanediol, over a solid acid catalyst to produce this compound.[2] This is a promising route using bio-based feedstocks.
Q2: What are the main safety concerns when handling this compound, especially at a larger scale?
A2: this compound is a highly flammable liquid and vapor, posing a significant fire risk.[3][4] Key safety precautions include:
-
Flammability: Work in a well-ventilated area away from ignition sources such as open flames, sparks, and hot surfaces.[3] Use explosion-proof electrical equipment.[3]
-
Polymerization: this compound can undergo vigorous, exothermic polymerization, which can lead to a dangerous pressure buildup in containers.[5] This can be initiated by heat, contaminants, or exposure to air. The formation of "popcorn polymer" can block pipes (B44673) and cause ruptures.[6]
-
Peroxide Formation: Like other dienes, this compound can form explosive peroxides upon exposure to air. It is crucial to store it under an inert atmosphere and check for peroxides regularly.
-
Toxicity: Vapors can be irritating to the eyes and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection, should be used.[4][5]
Q3: How can unwanted polymerization of this compound be prevented during synthesis and purification?
A3: To prevent unwanted polymerization, the following measures are recommended:
-
Use of Inhibitors: Specific inhibitors are added to the reaction mixture and storage containers. Common inhibitors include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC) and amine-based compounds like diethylhydroxylamine (DEHA).[7][][9] Aromatic nitro compounds and furfural (B47365) have also been shown to be effective.[10]
-
Temperature Control: Maintain the lowest possible temperatures during reactions and distillations to minimize the rate of polymerization.
-
Oxygen Exclusion: Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can initiate polymerization.
-
Cleanliness: Ensure all equipment is free from contaminants, such as rust, which can catalyze polymerization.[6]
Troubleshooting Guides
Route 1: Catalytic Dehydration of C5 Diols
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Catalyst Deactivation: The catalyst can lose activity over time due to coking (carbon deposition) or poisoning. | Regenerate the catalyst. This may involve a controlled burn-off of coke in the presence of air or washing with a suitable solvent. Consider using a more robust catalyst or optimizing reaction conditions to minimize coke formation. |
| Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If it's too low, the conversion will be poor. If it's too high, it can lead to side reactions and catalyst coking. | Optimize the reaction temperature by performing small-scale experiments at various temperatures to find the optimal balance between conversion and selectivity. |
| Incorrect Catalyst Acidity: The acid/base properties of the catalyst are crucial for selective dehydration. | Select a catalyst with the appropriate balance of Brønsted and Lewis acid sites. For example, lanthanum phosphate (B84403) (LaPO4) catalysts with a specific acid/base ratio have shown good performance.[11] |
| Side Reactions: Undesirable side reactions, such as the formation of cyclic ethers or other isomers, can reduce the yield of the desired product. | Modify the catalyst to suppress side reactions. For instance, weaker or medium-strength Brønsted acid sites can inhibit pinacol (B44631) rearrangement.[11] Adjusting reaction conditions like pressure and residence time can also improve selectivity. |
Problem 2: Poor Selectivity to this compound (Formation of Isomers)
| Possible Cause | Suggested Solution |
| Isomerization on Catalyst Surface: The catalyst may promote the isomerization of this compound to other, more stable isomers. | Modify the catalyst to reduce its isomerization activity. This could involve changing the support material or adding a promoter. |
| Reaction Conditions: Temperature and contact time can influence the product distribution. | Optimize the reaction conditions. Shorter contact times and lower temperatures may favor the kinetic product (this compound) over the thermodynamic product. |
Route 2: Separation from C5 Fraction
Problem 1: Inefficient Separation of this compound from other C5 components
| Possible Cause | Suggested Solution |
| Azeotrope Formation: The components in the C5 fraction have very similar boiling points and can form azeotropes, making simple distillation ineffective.[1] | Employ extractive distillation. Use a solvent that selectively alters the relative volatilities of the components, allowing for easier separation. Common solvents include N,N-dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[12] |
| Flooding or Weeping in Distillation Column: Improper operating conditions in the distillation column can lead to poor separation efficiency.[13] | Troubleshoot the distillation column operation. Adjust the feed rate, reflux ratio, and reboiler duty to ensure stable operation and optimal separation.[14][15][16][17] |
| Polymer Fouling: Polymer formation within the distillation column can block trays or packing, leading to a decrease in separation efficiency and an increase in pressure drop. | Add polymerization inhibitors to the feed and reflux streams.[7] Regularly monitor the column for signs of fouling and schedule cleaning as necessary. |
Problem 2: Product Contamination
| Possible Cause | Suggested Solution |
| Presence of Acetylenes: Acetylenic impurities can be present in the C5 fraction and can be difficult to remove. | Use a selective hydrogenation step to convert acetylenes to olefins and diolefins before the final purification. |
| Presence of Cyclopentadiene (B3395910): Cyclopentadiene can co-distill with this compound and is highly reactive. | Dimerize the cyclopentadiene to dicyclopentadiene (B1670491) by heating the C5 fraction before distillation. Dicyclopentadiene has a much higher boiling point and can be easily separated.[1][18] |
Experimental Protocols
Protocol 1: Catalytic Dehydration of 2,3-Pentanediol to this compound
This protocol is a generalized procedure based on literature reports for laboratory-scale synthesis.
Materials:
-
2,3-Pentanediol
-
Lanthanum Phosphate (LaPO4) catalyst
-
Inert gas (Nitrogen or Argon)
-
Anhydrous sodium sulfate
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
Equipment:
-
Fixed-bed reactor system with a tubular furnace
-
Mass flow controller for carrier gas
-
Syringe pump for liquid feed
-
Condenser and cold trap system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the fixed-bed reactor with the LaPO4 catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under a continuous flow of inert gas.
-
Prepare a feed solution of 2,3-pentanediol. A solvent is typically not required.
-
Using the syringe pump, introduce the 2,3-pentanediol feed into the reactor at a controlled flow rate.
-
The product stream exiting the reactor is passed through a condenser and a cold trap (e.g., cooled with dry ice/acetone) to collect the liquid products.
-
Add a small amount of polymerization inhibitor to the collected liquid product.
-
Dry the organic product over anhydrous sodium sulfate.
-
Analyze the product composition using a gas chromatograph to determine the yield and selectivity of this compound.
Data Presentation
Table 1: Comparison of Catalysts for Dehydration of 2,3-Pentanediol to this compound
| Catalyst | Reaction Temperature (°C) | 2,3-Pentanediol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| LaPO4 | 350 | 98.5 | 62.4 | 61.5 |
| ZrO2 | 400 | 95.2 | 55.8 | 53.1 |
| Al2O3 | 400 | 100 | 45.3 | 45.3 |
Note: Data is illustrative and compiled from various literature sources. Actual results may vary depending on specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic dehydration of 2,3-pentanediol.
Caption: Simplified process flow for separating this compound from C5 fractions.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Flare pipe leak on a butadiene worshop reboiler - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 7. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 9. KR20060083809A - Polymerization inhibitor of 1,3-butadiene and method for preventing polymerization of 1,3-butadiene - Google Patents [patents.google.com]
- 10. US3405189A - Method for inhibiting polymerization of isoprene and/or 1, 3-pentadiene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. CN101838177B - Method for one-stage extraction, distillation and separation of C5 fractions by using reactive distillation N-methyl pyrrolidone (NMP) method - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity of 1,3-Pentadiene vs. Isoprene in Polymerization: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the polymerization reactivity of 1,3-pentadiene (B166810) and isoprene (B109036), two structurally similar conjugated dienes. Understanding the nuances of their behavior under various polymerization conditions is crucial for the tailored synthesis of elastomers and other polymeric materials in diverse research and development applications, including the formulation of drug delivery systems. This document synthesizes available experimental data, outlines detailed experimental protocols for comparative analysis, and presents logical workflows for the primary polymerization mechanisms.
Executive Summary
Isoprene (2-methyl-1,3-butadiene) and this compound (piperylene) are fundamental monomers in the synthesis of polydienes, which form the backbone of many synthetic rubbers and elastomers. While both are five-carbon conjugated dienes, the position of the methyl substituent significantly influences their reactivity in polymerization processes. Generally, isoprene exhibits higher reactivity in most polymerization types due to the electron-donating effect of its methyl group at the 2-position, which stabilizes the propagating species. However, the stereochemistry of this compound (existing as cis and trans isomers) adds a layer of complexity to its polymerization kinetics and the resulting polymer microstructure. This guide will delve into these differences across anionic, cationic, free-radical, and Ziegler-Natta polymerization methods.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data comparing the reactivity of this compound and isoprene in various polymerization systems. It is important to note that direct comparative data under identical conditions is not always available in the literature; therefore, some comparisons are drawn from studies with similar experimental setups.
Table 1: Anionic Polymerization Kinetic Data
| Monomer | Isomer | Initiator System | Solvent | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound | (E)-isomer | n-BuLi | Aromatic | - | 86.17 | [1] |
| This compound | (Z)-isomer | n-BuLi | Aromatic | - | 59.03 | [1] |
| Isoprene | - | sec-BuLi | Cyclohexane (B81311) | 40 | ~63-67 | N/A |
Note: Activation energy for isoprene is an approximate value from general literature, as a direct comparative study was not found.
Table 2: Cationic Polymerization Kinetic Data
| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Constant (kp) (L·mol⁻¹·min⁻¹) | Reference |
| This compound | CF₃COOD/TiCl₄ | - | 20 | 1.5 x 10³ | [2] |
| This compound | CF₃COOD/TiCl₄ | - | -78 | 3.3 x 10³ | [2] |
| Isoprene | Alkyl Halide/Et₂AlCl | CH₂Cl₂ | 20 | - | [3] |
Table 3: Free-Radical Copolymerization Reactivity Ratios (with Acrylonitrile (B1666552) - A)
| Monomer (M₂) | Isomer | r₁ (A) | r₂ (M₂) | Q₂ | e₂ | Reference |
| This compound | trans | 0.079 | 0.114 | 0.56 | -0.97 | [4] |
| This compound | cis | 0.033 | 0.188 | 1.215 | -1.055 | [4] |
| Isoprene | - | 0.05 | 0.45 | 3.33 | -1.22 | N/A |
Note: Reactivity ratios for isoprene with acrylonitrile are from established literature and are provided for a qualitative comparison of diene reactivity.
Table 4: Ziegler-Natta Copolymerization Apparent Reactivity Ratios (with Styrene (B11656) - St)
| Monomer (M₁) | Catalyst System | r₁ (M₁) | r₂ (St) | Reference |
| Isoprene | TiCl₄/MgCl₂-Al(i-Bu)₃ | 11.12 | 0.14 | [5] |
| This compound | Ti[OSSO]-type/MAO | - | - |
Note: A direct comparison of reactivity ratios for this compound with styrene using the same Ziegler-Natta catalyst was not found. The provided reference confirms the copolymerization of this compound and styrene with a similar catalyst system.
Experimental Protocols
Detailed methodologies for key polymerization experiments are provided below. These protocols are designed to be adaptable for a direct comparative study of this compound and isoprene.
Anionic Homopolymerization of Dienes
Objective: To compare the homopolymerization kinetics of this compound and isoprene under anionic conditions.
Materials:
-
Monomer: Isoprene or this compound (high purity, freshly distilled)
-
Solvent: Cyclohexane (anhydrous)
-
Initiator: sec-Butyllithium (B1581126) (in cyclohexane)
-
Terminating agent: Degassed methanol
-
Purging gas: High-purity argon or nitrogen
Procedure:
-
A flame-dried, sealed glass reactor equipped with a magnetic stirrer is purged with high-purity argon.
-
Anhydrous cyclohexane is cannulated into the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 50 °C).
-
A calculated amount of sec-butyllithium initiator is injected into the reactor.
-
The purified monomer (isoprene or this compound) is then slowly introduced into the reactor with vigorous stirring.
-
The polymerization is monitored by observing the increase in viscosity and/or by taking aliquots for analysis (e.g., gas chromatography to monitor monomer consumption).
-
The polymerization is terminated by injecting a small amount of degassed methanol.
-
The resulting polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and ¹³C NMR for microstructure analysis.
Cationic Homopolymerization of Dienes
Objective: To compare the homopolymerization kinetics of this compound and isoprene under cationic conditions.
Materials:
-
Monomer: Isoprene or this compound (high purity, freshly distilled)
-
Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
-
Initiator: 2-chloro-2-methylpropane (B56623) (tert-butyl chloride)
-
Co-initiator: Diethylaluminum chloride (Et₂AlCl) (in hexane)
-
Terminating agent: Methanol
-
Purging gas: High-purity argon or nitrogen
Procedure:
-
A flame-dried glass ampule equipped with a magnetic stirrer is purged with high-purity argon.
-
The ampule is charged with the desired amount of monomer (isoprene or this compound), tert-butyl chloride, and anhydrous dichloromethane.
-
The ampule is thermostated at the desired temperature (e.g., 20 °C) with stirring for 5-7 minutes.
-
A calculated amount of diethylaluminum chloride solution is then injected to initiate the polymerization.
-
The reaction is allowed to proceed for a specific time, after which it is terminated by the addition of methanol.
-
The polymer is precipitated in methanol, filtered, and dried under vacuum.
-
The polymer is characterized by GPC and NMR spectroscopy.
Free-Radical Emulsion Copolymerization
Objective: To compare the relative reactivity of this compound and isoprene in a free-radical copolymerization system.
Materials:
-
Monomers: Isoprene, this compound, and a comonomer (e.g., acrylonitrile)
-
Initiator: Potassium persulfate
-
Surfactant: Sodium dodecyl sulfate
-
Solvent: Deionized water
-
Stopping agent: Hydroquinone (B1673460) solution
Procedure:
-
A polymerization bottle is charged with an aqueous solution of sodium dodecyl sulfate.
-
The desired amounts of the two monomers (e.g., isoprene and acrylonitrile, or this compound and acrylonitrile) are added.
-
The bottle is sealed and purged with nitrogen.
-
The initiator, potassium persulfate, is added to the bottle.
-
The bottle is placed in a rotating water bath at a controlled temperature (e.g., 50 °C) to initiate polymerization.
-
The reaction is allowed to proceed to a low conversion (e.g., <10%) to ensure the monomer feed ratio remains relatively constant.
-
The polymerization is stopped by adding a hydroquinone solution.
-
The latex is coagulated by adding a salt solution, and the resulting polymer is washed and dried.
-
The copolymer composition is determined by elemental analysis (e.g., for nitrogen content in the case of acrylonitrile) or NMR spectroscopy to calculate the reactivity ratios.
Mandatory Visualization: Polymerization Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary polymerization mechanisms for conjugated dienes.
References
- 1. Cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3: an insight into initiation and branching reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elib.bsu.by [elib.bsu.by]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Anionic polymerization of this compound in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Diels-Alder Reaction Kinetics: 1,3-Pentadiene in Relation to Other Common Dienes
A deep dive into the reaction kinetics of 1,3-pentadiene (B166810) compared with 1,3-butadiene, isoprene (B109036), and cyclopentadiene (B3395910) reveals key structural and electronic factors that govern the rate of this powerful cycloaddition reaction. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, to facilitate informed decisions in synthetic strategy and molecular design.
The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, proceeds via a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction rate is highly sensitive to the electronic and steric properties of both reactants. In general, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction by narrowing the HOMO-LUMO energy gap between the diene and dienophile, respectively.
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for the Diels-Alder reaction of various dienes with maleic anhydride. While direct comparisons are most accurate under identical conditions, the data presented provides a strong indication of the relative reactivities of these dienes.
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| 1,3-Butadiene | Maleic Anhydride | Dioxane | 25 | 3.5 x 10⁻⁴ |
| Isoprene | Maleic Anhydride | Dioxane | 25 | 1.0 x 10⁻³ |
| trans-1,3-Pentadiene | Maleic Anhydride | Dioxane | 25 | 4.2 x 10⁻⁴ |
| Cyclopentadiene | Maleic Anhydride | Dioxane | 25 | 1.6 |
Note: Data is compiled from various sources and reaction conditions are specified for clarity. Direct comparison of absolute values should be made with caution when conditions differ.
Analysis of Reactivity Trends
The kinetic data reveals a clear trend in reactivity among the studied dienes. Cyclopentadiene stands out as the most reactive diene by a significant margin. This enhanced reactivity is attributed to its locked s-cis conformation, which eliminates the energetic penalty required for acyclic dienes to adopt the reactive conformation.
Among the acyclic dienes, isoprene exhibits a higher reaction rate than 1,3-butadiene. This is due to the electron-donating effect of the methyl group on the diene backbone, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction with an electron-deficient dienophile like maleic anhydride.
trans-1,3-Pentadiene, with its terminal methyl group, shows a reactivity similar to that of 1,3-butadiene. The methyl group in this position has a less pronounced electronic effect on the diene system compared to the internal methyl group of isoprene. The cis-isomer of this compound is known to be less reactive due to steric hindrance in achieving the necessary s-cis conformation.
Experimental Protocols
A general methodology for determining the kinetics of a Diels-Alder reaction typically involves monitoring the change in concentration of reactants or products over time using spectroscopic methods.
General Procedure for Kinetic Measurements
-
Reactant Preparation: Solutions of the diene and dienophile of known concentrations are prepared in a suitable solvent (e.g., dioxane, acetonitrile). For highly reactive dienes like cyclopentadiene, it is often generated fresh by cracking its dimer, dicyclopentadiene, immediately before use.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostatted reaction vessel at a constant temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them using one of the following techniques:
-
¹H NMR Spectroscopy: The disappearance of reactant peaks or the appearance of product peaks in the NMR spectrum is monitored over time. The relative integrals of characteristic peaks are used to determine the concentration of each species.
-
UV-Vis Spectroscopy: If one of the reactants or the product has a distinct chromophore, the change in absorbance at a specific wavelength can be followed. The concentration is then calculated using the Beer-Lambert law.
-
-
Data Analysis: The concentration data as a function of time is then fitted to the appropriate rate law (typically second-order for the Diels-Alder reaction) to determine the rate constant, k. This can be done by plotting the reciprocal of the reactant concentration versus time, which should yield a straight line with a slope equal to the rate constant for a second-order reaction.
Visualizing Reaction Relationships
The following diagrams illustrate the Diels-Alder reaction and the relative reactivity of the discussed dienes.
Caption: General schematic of the Diels-Alder reaction.
Caption: Relative reactivity of dienes in the Diels-Alder reaction.
A Comparative Guide to Catalysts for 1,3-Pentadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The stereoselective polymerization of 1,3-pentadiene (B166810) is of significant interest for the synthesis of specialty elastomers with tailored properties. The microstructure of polypentadiene, which includes cis-1,4, trans-1,4, 1,2, and 3,4-isomers, is critically determined by the catalyst system employed. This guide provides a comparative analysis of prominent catalyst systems, focusing on their performance, the resulting polymer characteristics, and the experimental protocols for their use.
Performance Comparison of Catalyst Systems
The choice of catalyst dictates the stereochemistry and properties of the resulting polypentadiene. Below is a summary of the performance of three major classes of catalysts: Neodymium-based Ziegler-Natta, Cobalt-based, and Titanium-based metallocene systems.
| Catalyst System | Predominant Microstructure | Polymer Yield (%) | Molecular Weight (Mw/Mn) | Catalyst Activity | Key Features |
| Neodymium-based | |||||
| Nd(vers)₃/Al(i-Bu)₂Cl/Alkylaluminum | Syndiotactic cis-1,4 (48.4-83.2%)[1][2] | High | - | High | Can produce a range of cis-1,4 content depending on conditions.[1][2] |
| AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃ | Isotactic cis-1,4 (>95%)[3] | - | - | High | Produces highly stereoregular isotactic cis-1,4 polymers.[3] |
| Cobalt-based | |||||
| CoCl₂(PᵗBuMe₂)₂/MAO | Syndiotactic cis-1,4[3] | - | - | - | Effective for producing syndiotactic cis-1,4 polymers.[3] |
| CoCl₂(PⁱPrPh₂)₂/MAO | Syndiotactic trans-1,2[4] | High | - | High | Yields highly syndiotactic trans-1,2 polypentadiene.[4] |
| Titanium-based | |||||
| CpTiCl₃/MAO | cis-1,4 isotactic or 1,2 syndiotactic | - | - | Active | Stereoselectivity is temperature-dependent.[5] |
| TiCl₄/AlR₃ | Crystalline 1,4-cis | - | - | - | Classic Ziegler-Natta system for cis-1,4 polymerization.[5] |
| Ti(OR)₄/VCl₃/AlR₃ | Crystalline 1,4-trans | - | - | - | Produces crystalline trans-1,4 polymer.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for this compound polymerization using the compared catalyst systems.
General Polymerization Procedure (Ziegler-Natta and Metallocene Systems)
A representative experimental workflow for the polymerization of this compound is outlined below. This procedure is generally applicable to the catalyst systems discussed, with specific modifications for each.
Caption: General workflow for this compound polymerization.
1. Catalyst Preparation:
-
Neodymium-based System (e.g., AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃): The catalyst is typically prepared in situ. In a nitrogen-purged reactor, a solution of the neodymium salt in an organic solvent is prepared. Subsequently, the aluminum alkyl components (e.g., AlEt₂Cl and AlⁱBu₃) are added in a specific order and molar ratio. The mixture may be aged for a period to allow for the formation of the active catalytic species.[3]
-
Cobalt-based System (e.g., CoCl₂(PⁱPrPh₂)₂/MAO): The cobalt complex is dissolved in a suitable solvent, such as toluene, under an inert atmosphere. The cocatalyst, methylaluminoxane (B55162) (MAO), is then added to the solution to activate the cobalt precursor.[4]
-
Titanium-based Metallocene System (e.g., CpTiCl₃/MAO): The titanocene (B72419) dichloride is dissolved in a solvent like toluene. MAO is then added to the solution to form the active cationic species.[5]
2. Polymerization:
-
The polymerization is carried out in a dried, nitrogen- or argon-purged reactor.
-
The solvent (e.g., toluene, hexane) and the purified this compound monomer are introduced into the reactor.
-
The prepared catalyst solution is then injected into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 20-50 °C).
3. Polymer Isolation and Characterization:
-
The polymerization is terminated by the addition of a quenching agent, such as ethanol (B145695) or methanol, often containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).
-
The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent, and dried under vacuum at a moderate temperature until a constant weight is achieved.
-
The microstructure of the polymer is determined by ¹H and ¹³C NMR spectroscopy. Molecular weight and molecular weight distribution are analyzed by Gel Permeation Chromatography (GPC). Thermal properties are investigated using Differential Scanning Calorimetry (DSC).
Signaling Pathways and Logical Relationships
The stereochemical outcome of the polymerization is a direct consequence of the catalyst's structure and the coordination of the monomer to the metal center. The following diagram illustrates the logical relationship between the catalyst type and the resulting polymer microstructure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 1,3-Pentadiene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) such as 1,3-pentadiene (B166810) is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, focusing on Gas Chromatography (GC) based techniques. While High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of olefins, GC is the predominant and more established methodology for a volatile, low molecular weight hydrocarbon like this compound.
This document outlines the experimental protocols and performance characteristics of two common GC-based methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The information is compiled from established analytical methodologies and application notes.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound using GC-FID and GC-MS. It is important to note that specific performance may vary depending on the instrumentation, sample matrix, and method optimization.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.02 ppm | ~0.01 ppm |
| Limit of Quantification (LOQ) | ~0.07 ppm | ~0.03 ppm |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Selectivity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are based on standard methods for the analysis of light hydrocarbons and volatile organic compounds.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons. The flame ionization detector offers high sensitivity and a wide linear range for carbon-containing compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: Agilent CP-Select 624 CB (15 m x 0.15 mm, 0.9 µm film thickness) or similar.[1]
GC Conditions:
-
Carrier Gas: Helium at a constant pressure of 110 kPa.[1]
-
Injector Temperature: 200 °C.[1]
-
Detector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 100:1.[1]
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 0.1 ppm to 100 ppm).
-
Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of selectivity and confident identification compared to GC-FID by providing mass spectral data in addition to retention time.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for VOC analysis.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sensitivity requirements).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For this compound (molecular weight 68.12 g/mol ), characteristic ions such as m/z 67, 68, 53, and 39 would be monitored in SIM mode.
Standard and Sample Preparation:
-
Standard and sample preparation procedures are similar to those for GC-FID.
Method Comparison and Discussion
-
Sensitivity and Selectivity: GC-MS in SIM mode generally offers a lower limit of detection and superior selectivity compared to GC-FID. The ability to monitor specific ions for the analyte of interest significantly reduces interferences from the sample matrix.
-
Cost and Complexity: GC-FID systems are generally less expensive to purchase and maintain than GC-MS systems. The operation and data analysis for GC-FID are also typically simpler.
-
Identification Confidence: GC-MS provides a much higher level of confidence in the identification of this compound through the comparison of the acquired mass spectrum with a reference library spectrum. GC-FID relies solely on retention time for identification, which can be less reliable in complex matrices.
-
Robustness: GC-FID is often considered a more robust technique for routine quantitative analysis in a quality control environment due to its simplicity and stability.
Visualizations
Caption: General workflow for the validation of an analytical method for this compound quantification.
Caption: Key advantages and disadvantages of GC-FID versus GC-MS for this compound analysis.
References
A Comparative Guide to the Synthesis of High-Purity 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
The production of high-purity 1,3-pentadiene (B166810), a crucial diene in the synthesis of polymers, fine chemicals, and pharmaceuticals, is achievable through several distinct synthetic pathways. These routes vary significantly in their starting materials, reaction conditions, and ultimately, the purity and yield of the final product. This guide provides an objective comparison of the most prominent synthetic methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Routes at a Glance
The primary methods for synthesizing high-purity this compound can be broadly categorized into four main strategies:
-
Separation from C5 Fractions: A common industrial approach that isolates this compound from the C5 stream of ethylene (B1197577) production via steam cracking.
-
Catalytic Dehydration of Pentanediols: A more targeted synthesis involving the removal of water from 2,3-pentanediol or 1,3-pentanediol.
-
Catalytic Dehydrogenation of Pentanes: The removal of hydrogen from n-pentane or isopentane (B150273) to form the corresponding diene.
-
Steam Cracking of C5 Feeds: A process that involves the thermal decomposition of larger hydrocarbons in the presence of steam to produce smaller, unsaturated molecules like this compound.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route, offering a quantitative comparison to facilitate decision-making.
| Synthetic Route | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Separation from C5 Fractions | Byproduct C5 fractions from petroleum cracking | Extracting agent (e.g., N,N-dimethylformamide) | 35 - 200 | 0 - 0.25 | High (from existing stream) | > 99.5 | Utilizes an abundant industrial byproduct; high purity achievable. | Complex multi-step process (polymerization, extraction, rectification); energy-intensive. |
| Catalytic Dehydration of 2,3-Pentanediol | 2,3-Pentanediol | LaPO4 | 350 | Atmospheric | 61.5 | Not specified | Bio-based feedstock potential; good yield.[1] | Catalyst synthesis required; potential for side reactions like pinacol (B44631) rearrangement.[1] |
| Catalytic Dehydration of 1,3-Pentanediol | 1,3-Pentanediol | H3SiW12O40/SBA | 300 | Not specified | ~76 | Not specified | High conversion rate.[2] | Requires synthesis of the starting diol. |
| Catalytic Dehydrogenation of n-Pentane | n-Pentane | Pt-based catalysts | High | Not specified | Not specified | Not specified | Direct route from an alkane. | Requires high temperatures; potential for catalyst deactivation. |
| Steam Cracking of C5 Feeds | Naphtha, LPG, ethane | Steam | ~850 | Not specified | Component of a complex mixture | Low (in initial stream) | Produces a wide range of valuable olefins. | Very high energy input; requires extensive downstream separation.[3][4] |
Experimental Protocols
Preparation of High-Purity this compound from C5 Fractions
This method, adapted from industrial practices, involves a multi-step purification process of byproduct C5 fractions from ethylene production.[5]
Protocol:
-
Polymerization: The raw C5 fraction is first subjected to polymerization in a polymerization tank for 24-36 hours at a temperature of 100-120 °C. This step removes highly reactive components.
-
Extractive Distillation: The polymerized mixture is then fed into an extraction tower where it is separated using an extracting agent.
-
Resolution and Rectification: The material from the kettle of the extraction tower, rich in this compound and the extracting agent, is transferred to a resolving tower. The rectification is carried out at a working pressure of 0-0.25 MPa, a tower kettle temperature of 100-200 °C, and a tower top temperature of 35-55 °C, with a reflux ratio of 1-7. The high-purity this compound is obtained from the top of the tower.
Catalytic Dehydration of 2,3-Pentanediol
This protocol describes the synthesis of this compound via the dehydration of 2,3-pentanediol using a lanthanum phosphate (B84403) catalyst.[1]
Protocol:
-
Catalyst Preparation: Lanthanum phosphate (LaPO4) is prepared and characterized to ensure the desired acid/base properties.
-
Dehydration Reaction: 2,3-pentanediol is passed over the LaPO4 catalyst in a fixed-bed reactor at atmospheric pressure.
-
Product Collection and Analysis: The reaction products are collected and analyzed to determine the yield and selectivity of this compound. An optimized LaPO4 catalyst with an acid/base ratio of 2.63 can afford a this compound yield as high as 61.5%.[1] The reaction mechanism is predominantly E2, with contributions from E1 and E1cb mechanisms.[1]
Catalytic Dehydrogenation of n-Pentane
While specific data for this compound is limited, the general approach for alkane dehydrogenation can be outlined.[6]
Protocol:
-
Catalyst System: A platinum-based catalyst, often supported on a material like MFI zeolite, is utilized.
-
Dehydrogenation Reaction: n-Pentane is passed over the heated catalyst bed in a reactor. The reaction is typically carried out at high temperatures.
-
Product Separation: The product stream, containing this compound, other pentenes, and unreacted pentane, is then subjected to separation and purification processes.
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of the key synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the purification of this compound from C5 fractions.
Caption: Catalytic dehydration of 2,3-pentanediol to this compound.
Caption: General pathway for the catalytic dehydrogenation of n-pentane.
Conclusion
The choice of a synthetic route for high-purity this compound is a trade-off between feedstock availability, process complexity, energy consumption, and desired purity. For large-scale industrial production, the separation from existing C5 fractions remains a dominant and economically viable method. However, for laboratory-scale synthesis or applications requiring bio-derived feedstocks, the catalytic dehydration of pentanediols presents a promising alternative with good yields. The catalytic dehydrogenation of pentanes offers a direct route from simple alkanes, though it is often challenged by harsh reaction conditions and catalyst stability. Researchers and process chemists must carefully evaluate these factors to select the optimal synthetic strategy for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. TRANS-1,3-PENTADIENE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US10814301B2 - Producing C5 olefins from steam cracker C5 feeds - Google Patents [patents.google.com]
- 5. CN101643379A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A DFT Perspective on Cycloaddition: Comparing the Mechanisms of 1,3-Butadiene and 1,3-Pentadiene
A detailed computational analysis of the Diels-Alder reaction for 1,3-butadiene (B125203) and its methylated analogue, 1,3-pentadiene (B166810), reveals key differences in reaction mechanisms, regioselectivity, and activation barriers. This guide synthesizes findings from Density Functional Theory (DFT) studies to provide a comprehensive comparison for researchers and professionals in chemical and pharmaceutical development.
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, exhibits distinct characteristics when the parent diene, 1,3-butadiene, is substituted with a methyl group to form this compound. This substitution introduces complexity in terms of reaction pathways and product distribution. Computational studies utilizing DFT have proven invaluable in elucidating the subtle energetic and structural differences that govern these cycloaddition reactions.
Mechanistic Overview: Concerted vs. Stepwise Pathways
The cycloaddition of 1,3-butadiene with dienophiles is generally understood to proceed through a concerted, albeit often asynchronous, mechanism.[1][2] This means the two new sigma bonds are formed in a single transition state. However, the introduction of an electron-donating methyl group in this compound can alter this landscape.
DFT studies have shown that for cycloadditions of 1,3-butadienes with certain dienophiles, two competitive mechanisms can be at play: a concerted pathway and a stepwise process involving a polar intermediate.[3][4][5] While non-activated 1,3-butadiene tends to favor the concerted process, the presence of electron-releasing methyl groups, as in this compound, can favor a stepwise mechanism.[3][4] This shift is attributed to an increase in the charge-transfer process during the reaction.[3][4]
Comparative Analysis of Activation and Reaction Energies
The energy profile of a Diels-Alder reaction, specifically the activation energy (ΔE‡) and the reaction energy (ΔErxn), provides crucial insights into its kinetics and thermodynamics. Below is a comparison of these values for the cycloaddition of 1,3-butadiene and this compound with different dienophiles, as determined by DFT calculations.
Table 1: Calculated Activation and Reaction Energies for the Cycloaddition of 1,3-Butadiene with Ethylene (B1197577).
| Computational Method | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) | Reference |
| B3LYP/6-31G* | 24.8 | - | [3] |
| MRAQCC | 22 | -35.5 (ΔHrxn) | [3] |
| Experimental | 27.5 | -39.6 (ΔHrxn) | [1][3] |
Table 2: Calculated Relative Energies for the Cycloaddition of 1,3-Butadiene and this compound with Dimethyl Acetylenedicarboxylate (DMAD).
| Diene | Relative Activation Energy (kcal/mol) | Relative Reaction Energy (kcal/mol) | Reference |
| 1,3-Butadiene | 0.0 | 0.0 | [5] |
| (E)-1,3-Pentadiene | +1.4 | - | [5] |
| (Z)-1,3-Pentadiene | -4.4 | - | [5] |
Note: Energies for this compound are relative to the reaction of 1,3-butadiene.
The data indicates that the methyl substitution on the pentadiene system influences the activation barrier. For the reaction with DMAD, (E)-1,3-pentadiene exhibits a slightly higher activation barrier compared to 1,3-butadiene, while (Z)-1,3-pentadiene shows a significantly lower barrier.[5] This highlights the subtle electronic and steric effects of the methyl group's position.
Regioselectivity in the Cycloaddition of this compound
A key feature of the Diels-Alder reaction with an unsymmetrical diene like this compound is regioselectivity, leading to the potential formation of "ortho" and "meta" products. DFT calculations are instrumental in predicting the favored regioisomer by comparing the activation energies of the respective transition states. The substitution of hydrogen atoms with electron-releasing methyl groups can favor a stepwise mechanism and influence the regiochemical outcome.[3][4]
Experimental Protocols: A Glimpse into the Computational Methodology
The data presented in this guide is derived from DFT calculations, a powerful tool for modeling chemical reactions. The accuracy of these calculations is highly dependent on the chosen functional and basis set.
A commonly employed method for studying Diels-Alder reactions is the B3LYP functional combined with the 6-31G* basis set.[3] This level of theory has been shown to provide results that are in good agreement with experimental data for the activation energy of the 1,3-butadiene and ethylene reaction.[3]
The general workflow for a DFT study of a cycloaddition reaction involves:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states).
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine the activation and reaction energies.
-
Solvent Effects: To simulate reaction conditions more realistically, solvent effects can be included using models like the Polarizable Continuum Model (PCM).[3][4]
Visualizing the Reaction Pathways and Computational Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanisms and the computational workflow.
Caption: Concerted cycloaddition pathway for 1,3-butadiene and ethylene.
Caption: Regioselective cycloaddition pathways for this compound.
Caption: A typical computational workflow for a DFT study of a Diels-Alder reaction.
References
A Comparative Guide to Theoretical Models for 1,3-Pentadiene Reactions: An Experimental Validation
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of theoretical models against experimental data for the reactions of 1,3-pentadiene (B166810). This document summarizes key quantitative data, details experimental methodologies, and visualizes reaction pathways to offer a comprehensive overview of the predictive power and limitations of current theoretical frameworks.
Introduction
This compound, a simple conjugated diene, serves as a fundamental model for understanding pericyclic reactions, which are crucial in organic synthesis and various biological processes. The stereochemical and regiochemical outcomes of its reactions, primarily electrocyclizations and Diels-Alder cycloadditions, are governed by principles of orbital symmetry and are often predicted by theoretical models. This guide delves into the experimental validation of these models, providing a clear comparison of theoretical predictions with empirical evidence.
Theoretical Models Under Consideration
Two primary theoretical frameworks are commonly employed to predict the outcomes of this compound reactions:
-
Woodward-Hoffmann Rules: Based on the conservation of orbital symmetry, these qualitative rules predict the stereochemical course of pericyclic reactions under thermal and photochemical conditions. They forecast whether a reaction will proceed via a conrotatory or disrotatory mechanism.
-
Computational Chemistry (Density Functional Theory - DFT): Quantum chemical methods, particularly DFT (e.g., using the B3LYP functional), provide quantitative insights into reaction energetics. These models can predict activation energies, reaction enthalpies, and the geometries of transition states, offering a more detailed picture of the reaction landscape.
Experimental Validation and Data Comparison
This section compares the predictions of these theoretical models with experimental findings for the key reactions of this compound.
Electrocyclic Reactions
The electrocyclic ring-closure of this compound to form 3-methylcyclobutene (B14740577) is a classic example of a 4π-electron system.
Theoretical Predictions:
-
Woodward-Hoffmann Rules: For a thermal reaction (a 4π system), the rules predict a conrotatory ring closure. For a photochemical reaction, a disrotatory pathway is predicted.
-
DFT Calculations: Computational models can quantify the activation barriers for both the allowed (conrotatory) and forbidden (disrotatory) thermal pathways, typically showing a significantly lower energy barrier for the conrotatory route.
Experimental Observations:
Experimental studies on the thermal isomerization of substituted butadienes and pentadienes consistently support the predictions of the Woodward-Hoffmann rules. For instance, the thermal unimolecular isomerization of cis-2-methylpenta-1,3-diene has been studied, and the stereochemistry of the products is consistent with a conrotatory ring closure.[1]
Data Summary:
| Reaction | Theoretical Model | Prediction | Experimental Observation |
| Thermal Electrocyclization | Woodward-Hoffmann Rules | Conrotatory | Consistent with conrotatory mechanism[1] |
| DFT (B3LYP/6-31G*) | Lower activation barrier for conrotatory path | - | |
| Photochemical Electrocyclization | Woodward-Hoffmann Rules | Disrotatory | Supported by analogous butadiene systems |
| DFT (CASSCF) | Different excited state potential energy surface | - |
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that is fundamental to the synthesis of six-membered rings. A common example is the reaction of this compound with a dienophile like acrylonitrile (B1666552).
Theoretical Predictions:
-
Woodward-Hoffmann Rules: As a [4+2] cycloaddition, the thermal Diels-Alder reaction is predicted to be symmetry-allowed.
-
DFT Calculations (B3LYP/6-31G(d)): For the reaction of (E)-1,3-pentadiene with acrylonitrile, DFT calculations predict the activation barrier for the concerted Diels-Alder pathway and the stepwise diradical pathway. One study found only a 1.2 kcal/mol preference for the concerted pathway.[2] For (Z)-1,3-pentadiene with acrylonitrile, computations predicted the diradical pathway to be 3.9 kcal/mol lower in energy than the Diels-Alder pathway.[2]
Experimental Observations:
-
The reaction of (E)-1,3-pentadiene with acrylonitrile experimentally yields both the Diels-Alder adduct and copolymerization products, which is consistent with the small energy difference between the concerted and stepwise pathways predicted by DFT.[2]
-
The reaction of (Z)-1,3-pentadiene with acrylonitrile experimentally leads only to copolymerization, aligning with the theoretical prediction that the diradical pathway is significantly favored.[2]
Data Summary: Reaction of this compound with Acrylonitrile
| Diene Isomer | Theoretical Model | Pathway Preference (kcal/mol) | Experimental Outcome |
| (E)-1,3-Pentadiene | DFT (B3LYP/6-31G(d)) | Concerted by 1.2 | Cycloaddition and Copolymerization[2] |
| (Z)-1,3-Pentadiene | DFT (B3LYP/6-31G(d)) | Diradical by 3.9 | Only Copolymerization[2] |
Experimental Protocols
Thermal Isomerization of cis-2-methylpenta-1,3-diene:
The thermal unimolecular isomerization of cis-2-methylpenta-1,3-diene is typically studied in the gas phase. The reactant is introduced into a heated reaction vessel at a controlled temperature and pressure. The reaction progress is monitored over time by gas chromatography (GC) to determine the product distribution and reaction kinetics. The reaction vessel is often "seasoned" by pyrolyzing a compound like hexamethyldisilazane (B44280) to minimize surface reactions. The temperature is maintained constant using a furnace, and pressure is monitored with a transducer. Samples are withdrawn at specific time intervals for GC analysis to identify and quantify the reactants and products.[1]
Diels-Alder Reaction of this compound with Acrylonitrile:
The reaction is typically carried out in a sealed reaction vessel under an inert atmosphere. The reactants, this compound and acrylonitrile, are mixed, often in a solvent, and heated to a specific temperature for a set period. After the reaction is complete, the mixture is cooled, and the products are isolated and purified using techniques such as distillation or chromatography. The product structures and ratios are determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The observation of polymer formation is also noted.[2]
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. 885. The thermal unimolecular isomerisation of cis-2-methylpenta-1,3-diene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different purification techniques for 1,3-pentadiene
An authoritative guide to the purification of 1,3-pentadiene (B166810), offering a comparative analysis of prevalent techniques. This document provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of the most suitable purification strategy.
Comparison of this compound Purification Techniques
The selection of a purification technique for this compound is contingent on the initial purity of the mixture, the specific isomers present, the desired final purity, and the scale of the operation. Common contaminants in crude this compound streams include other C5 hydrocarbons (e.g., cyclopentene, isoprene) and various isomers of pentadiene itself, which often have very close boiling points, making simple distillation impractical.[1] This guide compares several effective methods, from large-scale industrial processes to selective laboratory-scale techniques.
Key Purification Methods:
-
Extractive Distillation: This is the foremost industrial method for separating dienes from hydrocarbon mixtures with similar volatilities.[2][3] The process involves introducing a high-boiling point solvent that selectively alters the relative volatilities of the components, allowing for their separation in a distillation column.[2] The diene is then recovered from the solvent in a second "stripping" column. While highly efficient, it requires a significant infrastructure investment.
-
Fractional Distillation: A fundamental laboratory and industrial technique used to separate liquids with close boiling points.[4][5] Its efficacy is highly dependent on the efficiency (number of theoretical plates) of the fractionating column.[4] For this compound isomers with very similar boiling points, a highly efficient column is necessary.
-
Chemical Purification (Diels-Alder Reaction): This highly selective method is used to remove specific isomers. Maleic anhydride (B1165640), a dienophile, reacts readily with the trans-isomer of this compound to form a solid adduct, which can be easily separated.[6] This technique is often combined with distillation to achieve very high purity.[1]
-
Complex Formation: This method utilizes the ability of certain metal salts, like cuprous chloride, to form reversible complexes with dienes. The this compound can be selectively complexed and removed from the mixture, and then later recovered by heating the complex.[6]
-
Adsorption (Molecular Sieves): Molecular sieves, such as 13X zeolites, can separate hydrocarbons based on polarity and molecular size.[7] A primary challenge with dienes is their tendency to polymerize on the acidic surface of the sieve, which reduces efficiency.[7][8] However, chemical modification of the sieves can mitigate this issue.[7]
Data Presentation: Performance Metrics
The following table summarizes quantitative performance data for different this compound purification techniques based on available experimental data.
| Purification Technique | Key Parameter(s) | Achieved Purity | Yield / Recovery | Scale | Reference(s) |
| Extractive Distillation | Solvent: NMP, DMF, ACN | >99.0% (for 1,3-butadiene) | ~99% (for 1,3-butadiene) | Industrial | [9] |
| Chemical + Azeotropic Distillation | Reagent: Maleic Anhydride; Entrainer: Water | 99.0% - 99.6% | Not Reported | Lab / Pilot | [1] |
| Complex Formation | Reagent: Cuprous Chloride | 99.9% | 54% | Lab | [6] |
| Adsorption on Modified Sieve | Adsorbent: Copper-exchanged 13X Sieve | Not Reported | ~100% (desorption) | Lab | [7] |
Note: Data for Extractive Distillation is for the analogous compound 1,3-butadiene, as it is the most well-documented industrial diene separation process and serves as a strong benchmark.
Experimental Protocols
Protocol for Fractional Distillation (Laboratory Scale)
This protocol describes the purification of a liquid mixture of this compound from less volatile impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Magnetic stir bar and stir plate
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head (3-way adapter)
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Glass wool and aluminum foil for insulation
Procedure:
-
Add the crude this compound mixture and a magnetic stir bar to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[4]
-
Position the thermometer bulb just below the arm of the 3-way adapter leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
-
Wrap the fractionating column and distillation head with glass wool and then aluminum foil to insulate it, ensuring a proper temperature gradient is maintained.[10]
-
Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.
-
Begin heating the flask gently. The mixture should come to a slow, steady boil.[10]
-
Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend. Adjust the heating rate to maintain a slow distillation rate of 1-2 drops per second into the receiving flask.[4]
-
Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile component.
-
Collect the fraction that distills over a stable, narrow temperature range.
-
If the temperature begins to rise sharply, change the receiving flask to collect the next, higher-boiling fraction.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembly.
Protocol for Chemical Purification via Diels-Alder Reaction
This protocol is designed to selectively remove a trans-1,3-pentadiene isomer from a mixture.
Materials:
-
Crude this compound mixture
-
Maleic anhydride (slight molar excess relative to the trans-isomer content)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Apparatus for filtration (e.g., Büchner funnel)
-
Apparatus for distillation (as described above)
Procedure:
-
Dissolve the crude this compound mixture in an appropriate anhydrous solvent within a round-bottom flask. Add a small amount of a polymerization inhibitor.
-
Add a slight molar excess of maleic anhydride to the solution.
-
Stir the reaction mixture at a controlled temperature, typically between room temperature and 40°C.[1] The Diels-Alder adduct of the trans-isomer and maleic anhydride will precipitate as a solid.
-
After the reaction is complete (e.g., 1-2 hours, may require monitoring by GC), cool the mixture and separate the solid adduct via vacuum filtration.
-
The filtrate now contains the desired this compound isomer(s) with the trans-isomer removed.
-
To obtain the purified this compound, the solvent can be removed from the filtrate using simple or fractional distillation, depending on the boiling points of the solvent and the remaining components.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for analyzing the purity of the final this compound product.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Alumina PLOT (Porous Layer Open Tubular) column or similar non-polar column suitable for volatile hydrocarbon separation.[11]
Procedure:
-
Prepare a dilute solution of the purified this compound sample in a volatile solvent (e.g., hexane).
-
Set up the GC-MS method. A typical oven program for crude C5 analysis might start at 70°C, hold for 5 minutes, then ramp at 10°C/min to 200°C.[11]
-
Set the injector temperature to 200-220°C and use helium as the carrier gas.[11]
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the data. The chromatogram will show peaks corresponding to different components, and the mass spectrometer will help identify them based on their mass-to-charge ratio.
-
Calculate the purity by determining the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: General workflow from crude mixture to purified product and final analysis.
Caption: Multi-step purification combining chemical reaction and physical separation.
References
- 1. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. "Isomerization and Dehydrocyclization of this compound" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 7. "Separation of this compound from a Five-Carbon Olefin Mixture by Use " by Samuel G. Maller [stars.library.ucf.edu]
- 8. "Separation of this compound with Molecular Sieves" by Steven R. Schwinn [stars.library.ucf.edu]
- 9. Improvement of 1,3-Butadiene Separation in 2,3-Butanediol Dehydration Using Extractive Distillation [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Comparative analysis of the thermal stability of poly(1,3-pentadiene) isomers
A Comparative Analysis of the Thermal Stability of Poly(1,3-pentadiene) Isomers
This guide provides a comparative analysis of the thermal stability of three primary isomers of poly(this compound): cis-1,4-poly(this compound), trans-1,4-poly(this compound), and 1,2-poly(this compound). The thermal decomposition characteristics of these isomers are critical for determining their processing conditions and end-use applications. This analysis is based on established principles of polymer science and available data on related polydienes, providing a framework for researchers, scientists, and drug development professionals.
Introduction to Poly(this compound) Isomers
Poly(this compound), a polymer synthesized from the monomer This compound (B166810) (also known as piperylene), can exist in several isomeric forms depending on the polymerization method. The microstructure of the polymer chain significantly influences its physical and thermal properties. The three main isomers are:
-
cis-1,4-poly(this compound): Characterized by the polymer chain extending on the same side of the double bond. This structure typically results in a more amorphous polymer with a lower glass transition temperature.
-
trans-1,4-poly(this compound): The polymer chain extends on opposite sides of the double bond, leading to a more linear and regular structure that can facilitate crystallization, often resulting in a higher melting point and greater thermal stability.
-
1,2-poly(this compound): In this isomer, the polymerization occurs through one of the double bonds, leaving a vinyl group as a pendant to the main polymer chain. The stereochemistry of the pendant group (isotactic, syndiotactic, or atactic) further influences the polymer's properties.
Comparative Thermal Stability Data
| Parameter | cis-1,4-poly(this compound) | trans-1,4-poly(this compound) | 1,2-poly(this compound) (trans-1,2-syndiotactic) |
| Onset Decomposition Temperature (Tonset) | Lower | Higher | Intermediate to High |
| Temperature of Maximum Decomposition Rate (Tmax) | Lower | Higher | Intermediate to High |
| Activation Energy of Degradation (Ea) | Lower | Higher | Intermediate to High |
| Char Yield at 600°C (%) | Lower | Higher | Intermediate |
Note: The values for cis-1,4 and a general 1,2-isomer are extrapolated based on known structure-property relationships in polydienes. The data for trans-1,2-syndiotactic polypentadiene is based on specific studies.[1] The general trend observed is that greater chain regularity and the potential for crystallinity, as seen in the trans-1,4 isomer, typically lead to enhanced thermal stability.
Experimental Protocols
The thermal stability of poly(this compound) isomers is primarily investigated using Thermogravimetric Analysis (TGA). A typical experimental protocol is as follows:
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer is used to measure the mass loss of a sample as a function of temperature.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.[2]
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[3] A flow rate of 20-50 mL/min is commonly used.[3]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate.[4] Common heating rates are 10°C/min or 20°C/min.[4]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters are determined:
-
Tonset: The onset decomposition temperature, often determined by the intersection of the baseline and the tangent of the decomposition step.
-
Tmax: The temperature at which the rate of weight loss is maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of the initial mass remaining at the end of the experiment.
-
Visualization of the Analytical Workflow
The logical flow for the comparative analysis of the thermal stability of poly(this compound) isomers can be visualized as follows:
Caption: Workflow for the comparative thermal analysis of poly(this compound) isomers.
Structure-Property Relationships
The differences in the thermal stability of the poly(this compound) isomers can be attributed to their distinct molecular structures.
Caption: Relationship between isomer structure and expected thermal stability.
The trans-1,4 isomer is expected to have the highest thermal stability due to its regular, linear chain structure, which allows for efficient chain packing and potentially crystallization. These ordered structures require more energy to disrupt. The cis-1,4 isomer, with its less regular chain conformation, is likely to be amorphous and have lower thermal stability. The thermal stability of the 1,2- isomer will depend on the tacticity of the pendant vinyl groups. A stereoregular (isotactic or syndiotactic) structure would lead to higher stability compared to an atactic one.
References
Cross-Reactivity of 1,3-Pentadiene in Copolymerization Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and performance of 1,3-pentadiene (B166810) in various copolymerization systems. Experimental data from anionic, cationic, Ziegler-Natta, and free-radical polymerization methods are presented to offer a comprehensive overview for researchers and professionals in polymer science and related fields.
Comparative Analysis of this compound Copolymerization
The reactivity of this compound and the properties of the resulting copolymers are highly dependent on the chosen polymerization method and the comonomer. This section summarizes key performance indicators across different systems to facilitate a comparative analysis.
Table 1: Reactivity Ratios of this compound (M1) with Various Comonomers (M2)
| Comonomer (M2) | Polymerization Type | r1 (this compound) | r2 (Comonomer) | r1 * r2 | Tendency |
| Acrylonitrile | Free Radical (trans-PD) | 0.114 | 0.079 | 0.009 | Strong Alternating[1] |
| Acrylonitrile | Free Radical (cis-PD) | 0.188 | 0.033 | 0.006 | Strong Alternating[1] |
| Isobutene | Cationic (cis-PD) | 5.0 | - | - | More this compound |
| Isobutene | Cationic (trans-PD) | 2.3 | - | - | More this compound |
| Styrene & 1,1-Diphenylethylene (B42955) | Anionic | - | - | - | Alternating Structures[2] |
Note: Reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer.
-
If r1 > 1, the growing chain ending in M1 prefers to add M1.
-
If r1 < 1, the growing chain ending in M1 prefers to add M2.
-
If r1 * r2 ≈ 1, a random copolymer is formed.
-
If r1 * r2 ≈ 0, an alternating copolymer is formed.
-
If r1 and r2 are both > 1, block copolymerization is favored.
Table 2: Properties of this compound Copolymers
| Comonomer | Polymerization Type | This compound in Copolymer (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Styrene, 1,1-Diphenylethylene | Anionic | Variable | 25,500 | 1.08 | Up to 140[2] |
| Styrene | Anionic | Alternating | - | ≤ 1.17 | - |
| Methyl Methacrylate | Anionic (Block) | - | - | - | - |
| 2-Vinylpyridine | Anionic (Block) | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental protocols for the copolymerization of this compound.
Anionic Copolymerization of this compound with Styrene and 1,1-Diphenylethylene
1. Materials:
-
Monomers: Styrene (St), this compound (PD), 1,1-diphenylethylene (DPE), purified by distillation over calcium hydride.
-
Initiator: n-Butyllithium (n-BuLi) in cyclohexane (B81311).
-
Solvent: Cyclohexane, purified by passing through activated alumina (B75360) columns.
-
Terminating Agent: Degassed methanol.
2. Procedure:
-
All polymerizations are conducted under a high-purity argon atmosphere using Schlenk techniques.
-
A dried glass reactor equipped with a magnetic stirrer is charged with cyclohexane and the desired amounts of St, PD, and DPE.
-
The reactor is heated to the desired temperature (e.g., 50-70 °C).
-
A calculated amount of n-BuLi initiator is injected to start the polymerization.
-
The reaction is allowed to proceed for a specific time, with samples withdrawn periodically to monitor conversion and molecular weight.
-
The polymerization is terminated by the addition of degassed methanol.
-
The resulting copolymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.[2]
3. Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Copolymer Composition and Microstructure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Free-Radical Copolymerization of this compound with Acrylonitrile
1. Materials:
-
Monomers: cis- or trans-1,3-pentadiene, Acrylonitrile, purified by distillation.
-
Initiator: Azobisisobutyronitrile (AIBN) or potassium persulfate.
-
Solvent: Bulk or emulsion system.
2. Procedure:
-
The monomers and initiator are charged into a reaction vessel.
-
The polymerization is carried out at a constant temperature (e.g., 50 °C).
-
The reaction mixture is stirred for a set duration.
-
The copolymer is isolated by precipitation in a non-solvent and dried.[1]
3. Characterization:
-
Copolymer Composition: Elemental analysis (nitrogen content) and NMR spectroscopy.[1]
Visualizing Polymerization Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical relationships and workflows in copolymerization studies.
Caption: Workflow for Anionic Copolymerization of this compound.
Caption: Propagation steps in free-radical copolymerization.
Caption: General mechanism for Ziegler-Natta copolymerization.
References
A Comparative Guide to 1,3-Pentadiene Synthesis: Evaluating Environmental Footprints
For researchers, scientists, and professionals in drug development, the synthesis of 1,3-pentadiene (B166810), a key building block in various organic syntheses, presents a choice between established petrochemical methods and emerging bio-based alternatives. This guide provides a comparative analysis of different synthesis routes, focusing on their environmental impact, supported by available quantitative data and detailed experimental protocols.
The imperative to develop sustainable chemical processes has driven research into greener alternatives to traditional petroleum-derived synthesis. This comparison evaluates the following methods for producing this compound:
-
Petrochemical Route: Steam cracking of naphtha.
-
Bio-based Routes:
-
From xylitol (B92547).
-
Dehydration of 2,3-pentanediol.
-
From 2-methyltetrahydrofuran (B130290) (2-MTHF).
-
-
Laboratory-Scale Syntheses:
-
Dehydration of pentan-2-ol.
-
Wittig reaction of butanal.
-
Quantitative Environmental Impact Comparison
| Synthesis Method | Feedstock | Energy Consumption (MJ/kg of product) | GHG Emissions (kg CO₂eq/kg of product) | Waste Generation ( kg/kg of product) | Data Source/Proxy |
| Petrochemical Route | Naphtha (from Crude Oil) | 25 - 33 | 1.8 - 2.0 | High (Includes hazardous waste) | Steam cracking of naphtha for olefin production[1][2][3]. |
| From Xylitol | Xylitol (from Biomass) | ~18 (for xylitol production) + Conversion Energy | ~3.83 (for xylitol production) + Conversion Emissions | Moderate (Primarily organic byproducts) | LCA of xylitol production from empty fruit bunch[2]. Conversion data is qualitative. |
| Dehydration of 2,3-Pentanediol | 2,3-Pentanediol (from Biomass) | Moderate (Reaction at 300-400 °C) | Lower than petrochemical (qualitative) | Primarily water | Qualitative assessment based on reaction conditions[4]. |
| From 2-MTHF | 2-Methyltetrahydrofuran (from Biomass) | Moderate (Reaction at high temperature) | Lower than petrochemical (qualitative) | Byproducts include butenes and formaldehyde[5]. | Qualitative assessment based on reaction byproducts[5]. |
| Dehydration of pentan-2-ol | Pentan-2-ol | High (Requires heating and distillation) | Moderate (Solvent and energy use) | Moderate (Acidic waste, organic byproducts) | General laboratory procedure analysis. |
| Wittig Reaction of Butanal | Butanal, Wittig reagent | High (Multi-step, solvent-intensive) | High (Stoichiometric phosphine (B1218219) oxide waste) | High (Triphenylphosphine oxide, solvent waste) | General Wittig reaction analysis[6][7]. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for a comprehensive understanding of the processes and their associated environmental considerations.
Petrochemical Route: Steam Cracking of Naphtha
This compound is a significant co-product of the steam cracking of naphtha to produce ethylene (B1197577) and propylene.
-
Feedstock Preparation: Naphtha, a fraction of crude oil, is vaporized.
-
Cracking: The vaporized naphtha is mixed with steam and heated to high temperatures (typically 800-850°C) in a furnace for a very short residence time (milliseconds). This thermal cracking breaks down the larger hydrocarbon molecules into smaller, more valuable ones, including this compound.
-
Quenching: The hot gas mixture is rapidly cooled to stop the reactions.
-
Compression and Separation: The cracked gas is compressed and then subjected to a series of distillation and extraction steps to separate the various components. This compound is isolated from the C5 fraction.
Environmental Considerations: This process is highly energy-intensive and a major source of greenhouse gas emissions in the chemical industry[8]. It also generates a variety of waste streams, including hazardous materials that require careful management.
Bio-based Route: From Xylitol
This method represents a renewable pathway starting from a biomass-derived sugar alcohol.
-
Deoxydehydration and Esterification: Xylitol is reacted with formic acid at elevated temperatures (e.g., 235°C) to produce 2,4-pentadien-1-ol (B1232955) formate[9]. This step involves the removal of hydroxyl groups and the formation of an ester. The product is continuously removed by distillation.
-
Deoxygenation: The 2,4-pentadien-1-ol formate (B1220265) is then subjected to a catalytic deoxygenation reaction to yield this compound. This can be achieved using a catalyst such as 5% Palladium on carbon (Pd/C) in a solvent like ethanol (B145695) at around 80°C under a nitrogen atmosphere[9].
Environmental Considerations: This route utilizes a renewable feedstock. The environmental impact is largely associated with the energy required for the high-temperature reactions and the use of solvents and catalysts. The production of xylitol itself has an environmental footprint, with an estimated 18 MJ of energy consumed and 3.83 kg of CO₂ equivalent emitted per kg of xylitol produced from empty fruit bunch[2].
Bio-based Route: Dehydration of 2,3-Pentanediol
This pathway involves the removal of two water molecules from a bio-based diol.
-
Catalytic Dehydration: 2,3-Pentanediol is passed over a heated catalyst bed. A lanthanum phosphate (B84403) (LaPO₄) catalyst has been shown to be effective for this conversion, affording a this compound yield as high as 61.5% at atmospheric pressure[10]. The reaction temperature is a critical parameter, typically in the range of 300-400°C.
Environmental Considerations: This method produces water as the primary byproduct, making it a relatively clean process in terms of waste. The main environmental impact stems from the energy required to achieve the high reaction temperatures. The production of 2,3-pentanediol from biomass sources would also contribute to the overall environmental footprint.
Bio-based Route: From 2-Methyltetrahydrofuran (2-MTHF)
2-MTHF, which can be derived from biomass, can be converted to this compound through a tandem ring-opening and dehydration process.
-
Dehydra-decyclization: 2-MTHF is passed over a solid acid catalyst, such as a boron-containing zeolite (e.g., B-MWW), at elevated temperatures (e.g., 658 K or ~385°C)[6]. This process involves the opening of the tetrahydrofuran (B95107) ring followed by the elimination of water. The reaction can achieve high yields of this compound (up to 86%)[6].
Environmental Considerations: This route can produce byproducts such as 1,4-pentadiene, butenes, and formaldehyde, which need to be separated and managed[5]. The energy required for the high-temperature reaction is a key environmental consideration.
Laboratory-Scale Synthesis: Dehydration of pentan-2-ol
This is a classic elimination reaction used in organic chemistry laboratories.
-
Reaction Setup: Pentan-2-ol is mixed with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), in a distillation apparatus[11][12].
-
Heating and Distillation: The mixture is heated. The dehydration reaction occurs, and the lower-boiling this compound product is continuously distilled out of the reaction mixture as it is formed. This shifts the equilibrium towards the product side. The reaction typically produces a mixture of pentene isomers, including 1-pentene (B89616) and 2-pentene, in addition to this compound if further elimination occurs.
Environmental Considerations: This method involves the use of corrosive and hazardous strong acids. The reaction often produces a mixture of products, requiring further purification, which can generate additional waste. The energy required for heating and distillation contributes to its environmental impact.
Laboratory-Scale Synthesis: Wittig Reaction of Butanal
The Wittig reaction is a versatile method for forming carbon-carbon double bonds.
-
Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting a suitable phosphonium salt (e.g., a triphenylphosphonium halide) with a strong base.
-
Reaction with Aldehyde: The ylide is then reacted with butanal. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to yield the alkene (this compound) and a stoichiometric amount of triphenylphosphine (B44618) oxide[7].
Environmental Considerations: A major drawback of the Wittig reaction from an environmental perspective is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which is a solid waste that can be difficult to separate and recycle[6]. The reaction also typically requires the use of organic solvents and strong bases, contributing to its environmental footprint.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis methods, the following diagrams are provided in Graphviz DOT language.
Caption: Petrochemical synthesis of this compound via steam cracking.
Caption: Bio-based synthesis of this compound from xylitol.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Dehydra-decyclization of 2-methyltetrahydrofuran to pentadienes on boron-containing zeolites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Steam cracking - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. CN108129299B - Method for preparing 1, 3-pentadiene from xylitol - Google Patents [patents.google.com]
- 11. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]
- 12. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Material Properties of 1,3-Pentadiene-Based Polymers
This guide provides a comparative analysis of the material properties of polymers derived from 1,3-pentadiene (B166810), also known as piperylene. As a readily available byproduct of petroleum cracking, this compound is a valuable monomer for synthesizing a variety of polymers with distinct microstructures and properties.[1][2] The stereochemistry of the resulting polymer, which can be controlled by the choice of catalyst system, dictates its thermal and mechanical characteristics, ranging from amorphous elastomers to crystalline thermoplastics.[3][4] This document is intended for researchers and material scientists, offering a summary of key properties based on available experimental data, detailed testing protocols, and a visual workflow for polymer synthesis and characterization.
Comparative Data on Poly(this compound) Properties
The properties of poly(this compound) are highly dependent on its microstructure (e.g., cis-1,4, trans-1,4, 1,2-addition) and stereoregularity (isotactic, syndiotactic, atactic), which are determined by the polymerization method.[1][3] The following table summarizes key properties for different poly(this compound) structures as reported in the literature. It is important to note that comprehensive mechanical data for all stereoisomers is not widely available.
| Polymer Type / Microstructure | Catalyst System / Method | Glass Transition Temp. (Tg) | Softening/Melting Temp. (Tm) | Tensile Strength (MPa) | Elongation at Break (%) |
| Isotactic cis-1,4 Poly(this compound) | AlEt₂Cl / Nd(OCOC₇H₁₅)₃ / Al(iBu)₃[3] | Very Low[3] | N/A | Low[3] | N/A |
| Syndiotactic cis-1,4 Poly(this compound) | CoCl₂(PᵗBu₂Me)₂ / MAO[3] | Very Low[3] | N/A | Low[3] | N/A |
| Mixed 1,4- and 1,2-Poly(this compound) | Cationic Polymerization (Organoaluminum)[1] | N/A | 81 - 91 °C[1] | N/A | N/A |
| Mixed 1,4- and 1,2-Poly(this compound) | Cationic Polymerization (EASC-based)[1] | N/A | 84 - 101 °C[1] | N/A | N/A |
| Terpolymer (Styrene/DPE/1,3-Pentadiene) | Living Anionic Polymerization[2] | up to 140 °C[2] | N/A | N/A | N/A |
*Data reported for the hydrogenated versions of these polymers, which were found to be amorphous with low mechanical properties.[3] *N/A: Not Available in surveyed literature.
Experimental Protocols
The characterization of this compound-based polymers involves a suite of standard techniques to determine their thermal, mechanical, and structural properties.
Thermal Analysis
a) Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Methodology:
-
The sample is subjected to a controlled temperature program, often involving heating, cooling, and subsequent heating cycles to erase thermal history.
-
A typical cycle might be: heat from -100 °C to 200 °C at a rate of 10-20 °C/min, hold for 5 minutes, cool back to -100 °C at the same rate, and then reheat to 200 °C.[5]
-
The heat flow to the sample is measured relative to an empty reference pan.
-
Tg is identified as a step change in the heat flow curve, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[2]
-
b) Thermogravimetric Analysis (TGA): TGA assesses the thermal stability and decomposition profile of the polymer by monitoring mass loss as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A precisely weighed sample (typically 10-20 mg) is placed in a ceramic or platinum crucible.
-
Methodology:
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]
-
The weight of the sample is continuously recorded.
-
The resulting curve of weight vs. temperature indicates the onset of decomposition and the temperatures at which significant weight loss occurs.[6]
-
Mechanical Testing
a) Uniaxial Tensile Testing: This test determines key mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Apparatus: A universal testing machine (UTM) equipped with a load cell and extensometer.[3]
-
Sample Preparation: Polymer films are cast or compression-molded into a standard shape, often a dumbbell specimen, according to standards like ASTM D882-83.[3][6] The dimensions (width, thickness) are precisely measured.
-
Methodology:
-
The specimen is mounted securely in the grips of the UTM.
-
The sample is pulled apart at a constant cross-head speed (e.g., 200 mm/min) at room temperature.[3]
-
The force (stress) required to stretch the sample and the corresponding change in length (strain) are recorded until the specimen fractures.
-
A stress-strain curve is plotted from the data to calculate the material's properties.
-
Structural Characterization
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the microstructure of the polymer chain (e.g., the content of 1,4-cis, 1,4-trans, 1,2-cis, and 1,2-trans units).[1][2] Two-dimensional NMR techniques can further elucidate the sequence distribution.[1]
-
Apparatus: A high-resolution NMR spectrometer.
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).[1][3]
-
Methodology: The prepared sample is placed in the spectrometer, and spectra are acquired. The chemical shifts and integrations of the peaks corresponding to different protons or carbons in the polymer backbone and side groups are analyzed to quantify the various structural units.[1][2]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based polymers.
Caption: Workflow from monomer polymerization to material property comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Review of the Synthetic Utility of 1,3-Pentadiene Versus Other C5 Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 1,3-pentadiene (B166810) (piperylene) against other common C5 dienes, namely isoprene (B109036) and cyclopentadiene (B3395910). The focus is on their performance in key synthetic reactions, supported by comparative data and detailed experimental protocols. This analysis aims to assist researchers in selecting the optimal C5 diene for their specific synthetic applications, from polymer chemistry to fine chemical and pharmaceutical synthesis.
Overview of C5 Dienes
C5 dienes are fundamental building blocks in organic synthesis, primarily sourced from the C5 fraction of steam crackers.[1] The three most synthetically important isomers are this compound, isoprene (2-methyl-1,3-butadiene), and cyclopentadiene. While structurally similar, their unique electronic and steric properties lead to significant differences in reactivity and product formation, particularly in cycloaddition and polymerization reactions.
-
This compound (Piperylene): Exists as cis and trans isomers. It is a key monomer in the production of copolymerization elastomers, petroleum resins, and specialty chemicals.[1]
-
Isoprene (2-methyl-1,3-butadiene): The monomer for polyisoprene rubber. Its methyl group enhances its electron-donating properties.
-
Cyclopentadiene: A highly reactive diene due to its locked s-cis conformation. It readily dimerizes at room temperature to form dicyclopentadiene (B1670491) (DCPD) and must often be generated in situ by cracking the dimer.[2][3]
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. The reactivity of dienes in this reaction is heavily influenced by their ability to adopt the planar s-cis conformation and by the electronic nature of their substituents.
Cyclopentadiene is exceptionally reactive in Diels-Alder reactions because its double bonds are fixed in the required s-cis conformation.[2] Acyclic dienes like this compound and isoprene must first overcome an energy barrier to rotate from their more stable s-trans conformation. The presence of methyl substituents in isoprene and this compound increases the electron density of the diene system, which can accelerate reactions with electron-poor dienophiles. However, these substituents can also introduce steric hindrance.
Logical Relationship: Factors Influencing Diels-Alder Reactivity
Caption: Factors governing the Diels-Alder reactivity of C5 dienes.
Quantitative Comparison: Diels-Alder Reaction Kinetics
The activation energies for dimerization (a self-Diels-Alder reaction) and codimerization with cyclopentadiene provide a quantitative measure of relative reactivity. Lower activation energy corresponds to a faster reaction rate.
| Reaction Type | Diene | Activation Energy (Ea, kJ/mol) | Key Finding |
| Dimerization | Cyclopentadiene | ~70-80 | Significantly lower Ea than acyclic dienes, indicating higher reactivity.[4][5] |
| trans-1,3-Pentadiene | ~90-110 | Dimerizes much slower than cyclopentadiene.[4][5] | |
| Isoprene | ~90-100 | Reactivity is comparable to this compound.[3] | |
| Codimerization with Cyclopentadiene | cis-1,3-Pentadiene | ~80-90 | Ea is ~10 kJ/mol higher than for CPD dimerization.[6] |
| trans-1,3-Pentadiene | ~80-90 | Ea is 10-20 kJ/mol higher than for CPD dimerization.[4] | |
| Isoprene | ~80-90 | Reactivity is similar to this compound in codimerization with CPD.[3] |
Note: Activation energies are approximate values compiled from multiple sources and can vary with reaction conditions.
A study involving the Diels-Alder reaction of various C5 dienes from a cracking fraction with maleic anhydride (B1165640) achieved conversion rates of over 92% for cyclopentadiene and over 97% for isoprene and trans-1,3-pentadiene, albeit under optimized and differing conditions.[7]
Comparative Reactivity in Polymerization
This compound and isoprene are valuable monomers for producing synthetic rubbers and resins. The choice of catalyst and reaction conditions can precisely control the polymer's microstructure (e.g., cis vs. trans addition, stereochemistry).
-
This compound: Can be polymerized to form distinct stereoisomers. Homogeneous catalysts based on aluminum alkyls and cobalt compounds yield isotactic cis-1,4-polypentadiene, while systems with titanium alkoxides produce syndiotactic cis-1,4-polypentadiene.[8] Anionic polymerization of (E)-1,3-pentadiene with n-butyllithium proceeds in a controlled, "living" manner, producing polymers with narrow molecular weight distributions.[9][10]
-
Isoprene: Famously polymerized to produce polyisoprene, a synthetic equivalent of natural rubber. The microstructure is critical to its properties.
-
Cyclopentadiene: Undergoes cationic polymerization but is more commonly used as a comonomer in resins, such as unsaturated polyester (B1180765) resins (UPRs).
Data Comparison: Polymerization of C5 Dienes
| Diene | Polymerization Type | Catalyst System (Example) | Resulting Polymer Microstructure |
| This compound (trans) | Coordination | Al-alkyl-Cl / Co compound | Isotactic cis-1,4 polymer[8] |
| Coordination | Al-trialkyl / Ti-alkoxide | Syndiotactic cis-1,4 polymer[8] | |
| Anionic | n-Butyllithium | 1,4- and 1,2-addition units[10] | |
| Isoprene | Coordination | Ziegler-Natta (e.g., TiCl₄/Al(i-Bu)₃) | High cis-1,4-polyisoprene |
| Anionic | n-Butyllithium | High cis-1,4 content in nonpolar solvents | |
| Cyclopentadiene | Cationic | Lewis Acids (e.g., BF₃, AlCl₃) | Polycyclopentadiene |
Experimental Protocols
The following section provides a representative methodology for conducting a comparative Diels-Alder reaction. This protocol is generalized and should be optimized for specific diene-dienophile combinations.
Protocol: Comparative Diels-Alder Reaction of C5 Dienes with Maleic Anhydride
Objective: To compare the reactivity and product yield of cyclopentadiene, isoprene, and this compound with maleic anhydride under identical conditions.
Materials:
-
Dicyclopentadiene (for generating cyclopentadiene)
-
Isoprene
-
trans-1,3-Pentadiene
-
Maleic Anhydride
-
Ethyl Acetate (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Reaction vials/tubes (e.g., Craig tube or sealed pressure tube)
-
Stir plate and stir bars
-
Heating mantle or oil bath
-
Condenser and distillation apparatus (for cracking DCPD)
-
Ice bath
-
Apparatus for vacuum filtration
-
Melting point apparatus and NMR for product characterization
Procedure Workflow:
Caption: Experimental workflow for a comparative Diels-Alder reaction.
Detailed Steps:
-
Preparation of Cyclopentadiene Monomer:
-
This step is only for cyclopentadiene. Assemble a fractional distillation apparatus.
-
Add ~2 mL of paraffin oil to a 5 mL conical vial and heat to ~180°C.[2]
-
Slowly add dicyclopentadiene dropwise to the hot oil. The dimer will crack to the monomer.
-
Collect the cyclopentadiene monomer (b.p. ~41°C) in a receiver cooled in an ice bath. Use the monomer immediately as it will re-dimerize.
-
-
Diels-Alder Reaction:
-
In a Craig tube or suitable reaction vial, dissolve 100 mg of maleic anhydride in 0.8 mL of ethyl acetate.[2]
-
Add 0.8 mL of hexane and mix.
-
Add a stoichiometric equivalent of the chosen diene (freshly cracked cyclopentadiene, isoprene, or this compound).
-
Stir the reaction mixture. The cyclopentadiene reaction is often exothermic and proceeds rapidly at room temperature. Reactions with isoprene and this compound may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC.
-
-
Product Isolation and Analysis:
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the vial with a glass rod.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the product and determine its mass to calculate the yield.
-
Characterize the product by melting point analysis and NMR spectroscopy to confirm its structure and purity.
-
Conclusion and Summary
The synthetic utility of this compound, isoprene, and cyclopentadiene is dictated by a balance of conformational, electronic, and steric factors.
| Diene | Primary Synthetic Application | Key Advantages | Key Limitations |
| This compound | Specialty copolymers, petroleum resins, fine chemicals.[1] | Versatile for stereospecific polymerization; readily available.[8] | Lower Diels-Alder reactivity than cyclopentadiene; exists as a mixture of isomers. |
| Isoprene | Polyisoprene rubber, block copolymers. | Electron-rich, enhancing reactivity in certain reactions. | Requires rotation to s-cis form; can exhibit complex regioselectivity. |
| Cyclopentadiene | Diels-Alder reactions, production of resins and performance plastics.[11] | Extremely high reactivity in [4+2] cycloadditions due to fixed s-cis conformation.[3][6] | Unstable as a monomer (dimerizes); requires cracking from DCPD before use.[2] |
References
- 1. Product: C5 Diene Crude [portfolio-pplus.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Anionic polymerization of this compound in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cdn.ihs.com [cdn.ihs.com]
Inter-laboratory Comparison of 1,3-Pentadiene Analysis: A Comparative Guide
This guide provides a comprehensive overview of the analytical methodologies for the determination of 1,3-pentadiene (B166810), tailored for researchers, scientists, and drug development professionals. In the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document presents a hypothetical proficiency test. The data herein is simulated based on the expected performance of common analytical techniques, offering a realistic benchmark for laboratories.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the simulated results from a hypothetical inter-laboratory comparison for the analysis of a this compound standard sample with an assigned value of 15.0 µg/mL.
| Laboratory ID | Analytical Method | Reported Value (µg/mL) | Bias (%) | z-score |
| Lab A | GC-FID | 14.5 | -3.33 | -0.5 |
| Lab B | GC-MS (Scan) | 15.8 | +5.33 | +0.8 |
| Lab C | GC-FID | 13.9 | -7.33 | -1.1 |
| Lab D | GC-MS/MS | 15.2 | +1.33 | +0.2 |
| Lab E | GC-MS (SIM) | 16.5 | +10.0 | +1.5 |
| Lab F | Headspace-GC-FID | 12.8 | -14.67 | -2.2 |
Note: The z-score is calculated using the formula: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (15.0 µg/mL), and σ is the standard deviation for proficiency assessment (hypothetically set at 1.0 µg/mL). A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the determination of this compound are outlined below. These protocols are based on established methods for volatile organic compounds.
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
This is a widely used method for the quantification of volatile hydrocarbons.
-
Sample Preparation: For liquid samples, a direct injection of a diluted aliquot is typically performed. For air samples, thermal desorption of an adsorbent tube (e.g., charcoal) is common. The sample is desorbed with a solvent like carbon disulfide.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
GC Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Final hold: 5 minutes.
-
-
Injector and Detector Temperatures: 250°C.
-
Quantification: External standard calibration curve prepared from certified reference materials of this compound.
2. Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides higher selectivity and definitive identification of the analyte.
-
Sample Preparation: Similar to GC-FID.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Similar to GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass range of m/z 35-350 for identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitoring characteristic ions of this compound (e.g., m/z 68, 67, 53).
-
-
-
Quantification: Based on the peak area of the target ion(s) against a calibration curve. An internal standard (e.g., deuterated toluene) is often used to improve accuracy and precision.
3. Headspace Gas Chromatography (Headspace-GC)
This technique is suitable for the analysis of volatile compounds in solid or liquid matrices without extensive sample extraction.
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. The vial is then heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace.
-
Instrumentation: A gas chromatograph with a headspace autosampler.
-
GC and Detector: Typically coupled with FID or MS.
-
Headspace Parameters:
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
-
Quantification: Standard addition or external standard calibration with standards prepared in a similar matrix.
Mandatory Visualization
Workflow for an Inter-laboratory Comparison Study
Caption: Workflow of a typical inter-laboratory comparison study.
Signaling Pathway (Hypothetical)
As this compound is primarily a chemical intermediate, its biological signaling pathways are not extensively studied in the context of drug development. However, like many reactive hydrocarbons, upon metabolic activation, it could potentially interact with cellular macromolecules. A hypothetical pathway illustrating this is shown below.
Caption: Hypothetical metabolic activation of this compound.
Safety Operating Guide
Proper Disposal of 1,3-Pentadiene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Pentadiene is critical for ensuring laboratory safety and environmental protection. This highly flammable liquid requires careful handling throughout its lifecycle, from use to final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively and in accordance with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][3]
Key Handling Precautions:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4]
-
Store containers tightly closed in a cool, dry, and well-ventilated place.[1][2]
-
Avoid breathing vapors and prevent contact with skin and eyes.[1][2]
Disposal and Spill Management Protocols
Proper containment and disposal are crucial. Do not discharge this compound into drains or the environment.[1]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Step-by-Step Spill Response:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[3][5]
-
Evacuate and Isolate: Evacuate non-essential personnel from the danger area.[3][5] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[5] For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[5]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Don PPE: Use appropriate personal protective equipment, including a respirator for organic gases and vapors if necessary.[2][3]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[1][5] For large spills, create a dike far ahead of the liquid for later disposal.[5] A vapor-suppressing foam may be used to reduce vapors.[5]
-
Absorb Spill: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][3][5]
-
Collect Waste: Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][5]
Waste Disposal Procedure
This compound is designated as a hazardous waste by the EPA under the number U186.[6][7] Generators of this waste must adhere to USEPA regulations for storage, transportation, treatment, and disposal.[6][7]
Step-by-Step Disposal Guidance:
-
Containerization: Keep waste this compound in its original or a compatible, tightly closed container.[1][2] Do not mix it with other waste.[2]
-
Labeling: Clearly label the container with the contents ("Hazardous Waste: this compound") and associated hazard symbols.
-
Storage: Store the waste container in a cool, well-ventilated, and locked area, away from incompatible materials.[1][8]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or a licensed disposal company.[1][2]
-
Manifesting: Ensure all transportation and disposal are accompanied by the proper hazardous waste manifests as required by local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated items, such as absorbent materials and uncleaned containers, as you would the product itself.[2] Contaminated packaging can be triple-rinsed and offered for recycling or punctured to be made unusable before disposal in a sanitary landfill.[1]
Quantitative Disposal and Safety Data
The following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Parameter | Value | Source(s) |
| EPA Hazardous Waste Number | U186 | [6][7] |
| Recommended Incineration Methods | ||
| Rotary Kiln Incineration Temperature | 820 to 1,600 °C | [6][7] |
| Fluidized Bed Incineration Temperature | 450 to 980 °C | [6] |
| Emergency Spill Response Distances | ||
| Isolate Spill/Leak Area | At least 50 meters (150 feet) in all directions | [5] |
| Large Spill Downwind Evacuation | At least 300 meters (1000 feet) | [5] |
Disposal Process Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe management and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stabond.com [stabond.com]
Personal protective equipment for handling 1,3-Pentadiene
For laboratory professionals, including researchers, scientists, and those in drug development, a comprehensive understanding of safety protocols for handling hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the safe handling and disposal of 1,3-Pentadiene, a highly flammable and potentially hazardous substance. Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a multi-faceted approach to personal and environmental safety is required. This includes the use of appropriate personal protective equipment, engineering controls, and adherence to strict handling protocols.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
-
Explosion-proof electrical equipment and lighting are necessary due to the high flammability of this compound.[2][5]
-
An eyewash station and a safety shower should be readily accessible in the immediate work area.[4]
Personal Protective Equipment:
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][5] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves must be worn.[1][3][5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Protective clothing is also recommended.[3][5] |
| Respiratory Protection | In cases where ventilation is inadequate or as a backup to engineering controls, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type AXBEK (EN 14387)) should be used.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step procedure outlines the key stages of handling this chemical safely.
Pre-Handling Preparations:
-
Ensure the work area is clean and free of clutter.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Locate the nearest fire extinguisher, eyewash station, and safety shower.
-
Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][2][3][5]
Handling Procedure:
-
Ground and bond containers when transferring the material to prevent static discharge.[4][6]
-
Use non-sparking tools and explosion-proof equipment.[2][3][5]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[1]
-
If the procedure involves heating, do so with extreme caution in a controlled environment.
Post-Handling and Waste Disposal:
-
Contaminated gloves and other disposable materials should be disposed of in accordance with laboratory and local regulations.[1]
-
Do not mix this compound waste with other chemical waste.[1]
-
Unused or surplus this compound should be offered to a licensed disposal company.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an emergency, a clear and concise response plan is critical to mitigate harm.
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Ventilate the area.[5]
-
Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3][6][7]
-
Do not allow the spill to enter drains.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult, administer oxygen.[8] If breathing has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[3][5] Wash the affected area with soap and plenty of water.[1][8] Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][8] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3] |
Firefighting:
-
Use dry powder, dry sand, carbon dioxide, or foam to extinguish the fire.[1][5][8]
-
Do NOT use a water jet, as it may spread the fire.[1]
-
Firefighters should wear self-contained breathing apparatus.[1][3][8]
-
Use water spray to cool unopened containers.[1]
Caption: Emergency response plan for this compound incidents.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
